FD-1080 free acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H39ClN2O6S2 |
|---|---|
分子量 |
743.3 g/mol |
IUPAC名 |
4-[2-[2-[2-chloro-3-[2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49) |
InChIキー |
NDZQFRYUXBSGNX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
FD-1080 Free Acid: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and experimental applications of FD-1080 free acid, a near-infrared (NIR-II) fluorophore. Its exceptional excitation and emission characteristics in the second near-infrared window make it a powerful tool for deep-tissue in vivo imaging.
Core Spectral and Physicochemical Properties
FD-1080 is a small molecule cyanine-based dye designed for optimal performance in the NIR-II region, offering significant advantages for high-resolution bioimaging due to reduced light scattering and tissue autofluorescence.[1][2][3] The introduction of sulphonic and cyclohexene (B86901) groups enhances its water solubility and stability.[2][4]
Spectral Characteristics
The key spectral properties of FD-1080 are summarized in the table below. These values are crucial for designing and executing fluorescence imaging experiments.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~1064 nm | Falls within the NIR-II window, allowing for deeper tissue penetration.[1][5] |
| Emission Maximum (λem) | ~1080 nm | Also in the NIR-II region, enabling high signal-to-background ratios.[1][3][5] |
| Absorbance Maximum | ~1046 nm | |
| Quantum Yield (QY) | 0.31% | In ethanol.[3][4] |
| Quantum Yield (QY) with FBS | 5.94% | Quantum yield is significantly enhanced upon binding to Fetal Bovine Serum (FBS).[1][3][4][5] |
| Molar Extinction Coefficient | Not explicitly stated in the provided results. | |
| Photostability | Superior to ICG | Exhibits greater photostability under continuous laser irradiation compared to Indocyanine Green (ICG).[3][5] |
Experimental Protocols
Detailed methodologies are critical for the successful application of FD-1080 in research. Below are protocols for preparing FD-1080 solutions and conducting in vitro cell staining.
Preparation of FD-1080 Solutions
-
Stock Solution (10 mM):
-
Dissolve FD-1080 in dimethyl sulfoxide (B87167) (DMSO).
-
It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation.[6]
-
-
Working Solution (2-10 µM):
-
Dilute the 10 mM stock solution with phosphate-buffered saline (PBS).
-
The final concentration should be optimized based on the specific experimental requirements.
-
For cellular experiments, a working solution of 1 milliliter is typically used.[6]
-
In Vitro Cell Staining Protocol
This protocol outlines the steps for staining both suspension and adherent cells with FD-1080 for fluorescence microscopy or flow cytometry analysis.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells to form a pellet. Wash twice with PBS for five minutes per wash.
-
Adherent Cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, discard the supernatant, and wash twice with PBS for five minutes each.[6]
-
-
Staining:
-
Add 1 milliliter of the FD-1080 working solution to the prepared cells.
-
Incubate at room temperature for 10 to 30 minutes.[6]
-
-
Washing:
-
Centrifuge the stained cells at 400 g for 3-4 minutes.
-
Discard the supernatant containing the excess dye.
-
Wash the cells twice with PBS for five minutes each to remove any unbound dye.[6]
-
-
Analysis:
-
Resuspend the final cell pellet in 1 milliliter of PBS or a serum-free medium.
-
The cells are now ready for examination using a flow cytometer or a fluorescence microscope equipped for NIR-II imaging.[6]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental processes involving FD-1080.
Caption: Workflow for FD-1080 solution preparation and in vitro cell staining.
Signaling Pathway
As a fluorescent dye, FD-1080's primary function is to serve as a probe for in vivo and in vitro imaging rather than to interact with specific biological signaling pathways. Its utility lies in its spectral properties that allow for high-resolution visualization of anatomical structures and dynamic physiological processes, such as blood flow and respiratory motion.[4][6] The dye's interaction with serum proteins, like FBS, enhances its quantum yield, which is a physicochemical interaction rather than a targeted engagement of a signaling cascade.[1][3][4][5]
Caption: Principle of FD-1080 for in vivo NIR-II fluorescence imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
The Role of FD-1080 Free Acid in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FD-1080 free acid is a novel, small-molecule cyanine-based fluorophore that is playing a pivotal role in advancing in vivo imaging studies.[1][2] Its unique spectral properties, residing within the second near-infrared (NIR-II) window, offer researchers unprecedented capabilities for deep-tissue, high-resolution visualization of biological processes. This guide provides a comprehensive overview of this compound, its applications, and the experimental protocols for its use.
Core Properties and Advantages
FD-1080 is distinguished by its excitation and emission spectra, which are both located in the NIR-II region (approximately 1000-1700 nm).[3] This characteristic is central to its utility in research, as light in this window experiences significantly reduced scattering and absorption by biological tissues, leading to deeper penetration and clearer images.[4]
Key advantages of this compound include:
-
Deep Tissue Penetration: The 1064 nm excitation wavelength allows for visualization through intact skin, tissue, and even the skull.[3][5]
-
High-Resolution Imaging: Researchers can achieve superior imaging resolution compared to traditional NIR-I fluorophores (650-980 nm).[1][3]
-
Enhanced Photostability: FD-1080 exhibits greater stability under continuous laser irradiation compared to other commonly used dyes like Indocyanine Green (ICG).[1][4]
-
Improved Water Solubility: The incorporation of sulfonic acid groups enhances its solubility in aqueous solutions, a crucial factor for in vivo applications.[4]
-
Favorable Quantum Yield: While the quantum yield of the free acid is modest, it significantly increases upon binding to proteins like fetal bovine serum (FBS), enhancing its brightness in biological environments.[1][3]
Quantitative Data Summary
The optical and performance characteristics of this compound are summarized below.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~1064 nm | [1][3] |
| Emission Wavelength (λem) | ~1080 nm | [1][3] |
| Quantum Yield (in Ethanol) | 0.31% | [1] |
| Quantum Yield (with FBS) | 5.94% | [1][3] |
| Hindlimb Vessel SBR (1064 nm ex.) | 4.32 | SBR: Signal-to-Background Ratio.[1] |
| Hindlimb Vessel FWHM (1064 nm ex.) | 0.47 mm | FWHM: Full Width at Half-Maximum.[1] |
| Sagittal Sinus FWHM (1064 nm ex.) | 0.65 mm | [1] |
| Sagittal Sinus FWHM (808 nm ex.) | 1.43 mm | For comparison with NIR-I excitation.[1] |
Applications in Research
The primary application of this compound is as a contrast agent for high-resolution in vivo fluorescence imaging.
Vasculature Imaging
FD-1080 is extensively used for the detailed visualization of blood vessels in various parts of the body, including the hindlimb, abdomen, and brain.[1][3] Its ability to provide sharp images of the vasculature is critical for studies in angiogenesis, vascular leakage, and other vascular pathologies.
Dynamic Physiological Monitoring
An innovative application of FD-1080 is the quantification of physiological processes. For instance, by dynamically imaging the craniocaudal motion of the liver, researchers can accurately measure the respiratory rate in awake and anesthetized mice.[1][3][5]
Development of NIR-Triggered Liposomes
FD-1080 can be incorporated into liposomal drug delivery systems.[3] These liposomes can be designed to release their therapeutic payload upon excitation with a 1080 nm NIR laser, offering a potential mechanism for targeted drug delivery.
Targeted Cancer Imaging
While FD-1080 itself is not a targeted agent, its structure allows for conjugation with targeting moieties, such as antibodies or peptides, to enable specific imaging of tumors.[1]
Experimental Protocols
Preparation of FD-1080 for In Vivo Imaging
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in aliquots at -20°C or -80°C and protected from light.[5]
-
Working Solution: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 µM. For in vivo injections, a concentration of 80 µM may be used.[5] It is recommended to filter the working solution through a 0.2 µm filter before use.[5]
-
Complexation with FBS (Optional but Recommended): For enhanced fluorescence, FD-1080 can be complexed with fetal bovine serum (FBS). The dye is incubated with FBS, allowing for the formation of FD-1080-FBS complexes which exhibit a higher quantum yield.[1][3]
In Vivo Imaging Protocol (Mouse Model)
-
Administration: Administer the FD-1080 working solution (e.g., 200 µL of an 80 µM solution) to the mouse via intravenous injection.[5]
-
Imaging: After a short distribution phase (typically 10-20 minutes), the animal can be imaged using a fluorescence imaging system equipped with a 1064 nm laser for excitation and appropriate long-pass filters (e.g., 1100 nm) for emission collection.[5][6]
Protocol for Staining Cells in Suspension
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS. For adherent cells, first, detach them using trypsin, then proceed with centrifugation and washing.[5]
-
Staining: Add 1 mL of the FD-1080 working solution to the cells and incubate at room temperature for 10-30 minutes.[5]
-
Washing: Centrifuge the stained cells and discard the supernatant. Wash the cells twice with PBS.[5]
-
Analysis: Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[5]
Preparation of NIR-Triggered Liposomes
-
Lipid Film Formation: Dissolve FD-1080 (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol solution (5:1 v/v).[3] Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the wall of the flask.[3] Dry the film further under a stream of nitrogen to remove any residual solvent.[3]
-
Hydration: Add 5 mL of PBS (0.5 M, pH 6.5) to the flask.[3] Disperse the lipid film by shaking and sonicating (70 Hz, 5 min) until the solution is clear and stable.[3]
-
Characterization: The resulting liposomes can be characterized using techniques such as electron microscopy.[3]
Visualizing Workflows and Concepts
To better illustrate the application of FD-1080, the following diagrams, generated using the DOT language, depict key experimental workflows.
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. FD-1080 Cl - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
FD-1080 Free Acid: A Technical Deep Dive into Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of FD-1080 free acid, a near-infrared (NIR-II) fluorophore with significant potential in in vivo imaging and other fluorescence-based applications. We provide a comprehensive overview of its quantum yield and photostability, present detailed experimental protocols for their determination, and visualize key workflows to facilitate a deeper understanding of these critical performance metrics.
Quantitative Photophysical Properties of this compound
The fluorescence quantum yield and photostability are paramount in determining the efficacy of a fluorophore in demanding applications. FD-1080 exhibits distinct characteristics in different chemical environments, highlighting its versatility.
| Property | Condition | Value | Reference |
| Quantum Yield (Φ) | In ethanol (B145695) | 0.31% | [1][2][3] |
| Complexed with Fetal Bovine Serum (FBS) | 5.94% | [1][2][3] | |
| Photostability | Continuous laser irradiation (1064 nm) | Superior to Indocyanine Green (ICG) | [2][3] |
| Tested for ~80 minutes at 0.33 W/cm² | [2] |
Experimental Protocols
The following sections detail the methodologies for determining the quantum yield and photostability of this compound. These protocols are based on established techniques for the characterization of NIR-II fluorescent dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For NIR-II dyes like FD-1080, a common reference standard is IR-26.
Materials and Equipment:
-
This compound
-
IR-26 (or another suitable NIR-II standard with a known quantum yield)
-
Ethanol (spectroscopic grade)
-
Fetal Bovine Serum (FBS) solution
-
UV-Vis-NIR spectrophotometer
-
Fluorometer capable of excitation and emission in the NIR-II range (e.g., equipped with a 1064 nm laser and an InGaAs detector)
-
Cuvettes (1 cm path length, quartz)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions of this compound in ethanol with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength (1064 nm).
-
Prepare a similar series of dilutions for the reference standard (e.g., IR-26) in its recommended solvent.
-
To measure the quantum yield in a biologically relevant medium, prepare a solution of FD-1080 complexed with FBS and dilute it to obtain a similar absorbance range.
-
-
Absorbance Measurement:
-
Using the UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution of the FD-1080 solutions and the reference standard at the excitation wavelength (1064 nm).
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum of each dilution of the FD-1080 solutions and the reference standard. The excitation wavelength should be set to 1064 nm.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the FD-1080 solutions and the reference standard.
-
The quantum yield of FD-1080 (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
where:
-
Φ_std is the quantum yield of the reference standard.
-
Grad_x and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for FD-1080 and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Photostability Assessment
Photostability is assessed by measuring the decrease in fluorescence intensity of a sample under continuous, high-intensity illumination.
Materials and Equipment:
-
This compound solution (in ethanol or complexed with FBS)
-
Indocyanine Green (ICG) solution (for comparison)
-
Fluorescence microscope or a custom setup equipped with a high-power laser (e.g., 1064 nm)
-
Power meter
-
InGaAs detector or a NIR camera
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration suitable for fluorescence imaging.
-
Prepare a solution of ICG of a similar optical density for a direct comparison of photostability.
-
Mount the sample on the microscope stage.
-
-
Illumination and Image Acquisition:
-
Focus on the sample and adjust the laser power to the desired intensity (e.g., 0.33 W/cm²).
-
Begin continuous laser irradiation of a defined region of interest (ROI).
-
Acquire a time-lapse series of fluorescence images at regular intervals (e.g., every minute) for an extended period (e.g., 80 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of irradiation time.
-
The resulting curve represents the photobleaching profile of the fluorophore. A slower decay indicates higher photostability.
-
Compare the photobleaching curve of FD-1080 with that of ICG to assess its relative photostability.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for quantum yield and photostability measurements.
References
An In-depth Technical Guide to FD-1080: A NIR-II Fluorophore for High-Resolution In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, photophysical properties, and experimental applications of FD-1080, a near-infrared-II (NIR-II) fluorophore. FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye designed for deep-tissue, high-resolution in vivo imaging.[1][2] Its unique spectral characteristics, with both excitation and emission in the NIR-II window (1000-1700 nm), enable significant advantages over traditional NIR-I imaging, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration.[2][3]
Core Mechanism of Action
The primary mechanism of action for FD-1080 in vivo is centered on its passive accumulation within the vasculature following intravenous injection. Its efficacy as an imaging agent is derived from its intrinsic photophysical properties rather than a specific targeted biological interaction. Upon entering the bloodstream, FD-1080 non-covalently binds to serum proteins, most notably fetal bovine serum (FBS) and albumin, which leads to a significant enhancement of its quantum yield and fluorescence brightness.[1][4] This interaction is crucial for achieving high signal-to-background ratios in vivo. The dye's circulation dynamics allow for detailed visualization of vascular structures in real-time.[4] While FD-1080 itself does not have an inherent targeting mechanism, it can be conjugated to targeting moieties such as peptides or encapsulated within nanoparticles to enable site-specific imaging.[5][6]
Photophysical and Chemical Properties
FD-1080 is synthesized to have its absorption and emission peaks within the NIR-II window.[1][2] The introduction of sulphonic and cyclohexene (B86901) groups in its heptamethine structure enhances its water solubility and stability.[1][2]
Quantitative Data Summary
| Property | Value | Condition | Reference |
| Excitation Wavelength | 1064 nm | In vivo | [1][7] |
| Emission Wavelength | 1080 nm | In vivo | [1][7] |
| Absorption Peak | ~1046 nm | In solution | [2][4] |
| Quantum Yield | 0.31% | In ethanol | [1][4] |
| Quantum Yield | 5.94% | Bound to Fetal Bovine Serum (FBS) | [1][4] |
| Molar Extinction Coefficient | Varies | Dependent on solvent and binding state | [5] |
| Photostability | Superior to ICG | Under continuous laser irradiation | [2][4] |
Experimental Protocols
In Vivo Vascular Imaging with FD-1080-FBS Complex
This protocol outlines the general procedure for high-resolution imaging of blood vessels in a murine model.
-
Preparation of FD-1080-FBS Complex:
-
Prepare a stock solution of FD-1080 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[8]
-
Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration, typically in the micromolar range (e.g., 80 µM).[8]
-
Incubate the FD-1080 solution with fetal bovine serum (FBS) to form the fluorescent complex. The exact ratio can be optimized, but encapsulation with FBS is key to enhanced quantum yield.[4][9]
-
Filter the final solution through a 0.2 µm filter to ensure sterility and remove any aggregates.[8]
-
-
Animal Preparation:
-
Use appropriate mouse models (e.g., nude mice).
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Remove hair from the imaging area to minimize signal obstruction.
-
-
Image Acquisition:
-
Administer the FD-1080-FBS complex via intravenous injection (e.g., tail vein), typically around 200 µL of an 80 µM solution.[8]
-
Position the mouse on the imaging stage of a NIR-II imaging system equipped with an InGaAs camera.
-
Collect emission signals using a long-pass filter (e.g., 1100 nm or 1300 nm).[2][10]
-
Acquire images at various time points post-injection to observe the distribution and clearance of the dye.
-
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging using FD-1080.
Mechanism of Fluorescence Enhancement
Caption: FD-1080 fluorescence enhancement upon binding to serum albumin.
Advantages of NIR-II Imaging
Caption: Key advantages of the NIR-II imaging window.
Applications in Research and Development
FD-1080 has demonstrated significant utility in various preclinical imaging applications:
-
High-Resolution Angiography: The strong signal from the FD-1080-FBS complex within blood vessels allows for detailed visualization of the vasculature in deep tissues, including the hindlimb and brain.[1][4] The high signal-to-background ratio enables the resolution of fine vascular structures.[9]
-
Dynamic Physiological Monitoring: Researchers have successfully used FD-1080 to quantify respiratory rates in mice by imaging the craniocaudal motion of the liver, demonstrating its potential for real-time monitoring of physiological processes.[1][4]
-
Targeted Molecular Imaging: While passively accumulating in the vasculature, FD-1080 can be functionalized for targeted imaging. For instance, dual-peptide-functionalized albumin particles loaded with FD-1080 have been used for targeted fluorescence imaging of liver cancer.[6] This highlights the potential for developing targeted probes for specific diseases.
-
Probing Albumin Binding: Studies on analogues of FD-1080 have been used to investigate the specific binding sites and mechanisms of interaction between cyanine dyes and albumin, which is crucial for the rational design of next-generation NIR-II probes.[5]
Conclusion
FD-1080 is a powerful tool for in vivo imaging in the NIR-II window. Its mechanism of action, revolving around its unique photophysical properties and interaction with serum proteins, provides researchers with the ability to perform high-resolution, deep-tissue imaging. The detailed experimental protocols and understanding of its properties outlined in this guide will aid researchers, scientists, and drug development professionals in leveraging the full potential of FD-1080 for preclinical research and beyond.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 9. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Critical Safety Clarification: FD-1080 Dye vs. Fluoroacetic Acid (from Compound 1080)
It has come to our attention that the query "synthesis and purification of FD-1080 free acid" presents a critical ambiguity between two vastly different chemical compounds. Due to the extreme potential for harm associated with one of these substances, providing a detailed synthesis guide is not possible. This response will clarify the ambiguity and provide relevant, safe, and educational information on both compounds in line with public safety policies.
The term "FD-1080" can refer to two distinct substances:
-
FD-1080 Dye : A complex fluorescent molecule used in biomedical research for near-infrared (NIR-II) imaging.[1][2] It is a specialized tool for in vivo imaging studies.[3][4]
-
Compound 1080 : The common name for sodium fluoroacetate (B1212596) , a highly toxic pesticide.[5][6][7] Its "free acid" form is fluoroacetic acid , an extremely poisonous substance that is lethal to humans and animals at very low doses.[8][9]
Providing instructions for the synthesis of fluoroacetic acid would violate safety protocols against the dissemination of information regarding the production of harmful chemical agents. Therefore, this guide will not provide experimental protocols for chemical synthesis or purification.
Instead, this document provides an overview of the nature and application of the FD-1080 fluorescent dye and critical public safety information regarding the hazards of fluoroacetic acid.
Section 1: FD-1080, the NIR-II Fluorescent Dye
FD-1080 is a small-molecule fluorophore designed for deep-tissue, high-resolution biological imaging.[2] Its key characteristic is that both its excitation and emission spectra fall within the second near-infrared (NIR-II) window (1000-1700 nm).[10][11] This property allows for clearer imaging deep within biological tissues, as light in this range is less affected by scattering and absorption by the body.[2]
Properties and Applications
FD-1080 is a cyanine-based dye with a heptamethine structure.[2][10] Modifications, such as the inclusion of sulfonic groups, are made to enhance its water solubility and stability for use in biological systems.[10]
Key applications include:
-
In vivo vascular imaging : Visualizing blood vessels in deep tissues, such as the brain and limbs, with high resolution.[1][2]
-
Dynamic physiological monitoring : Quantifying biological processes in real-time, such as respiratory rate.[2]
Quantitative Data
The following table summarizes the photophysical properties of the FD-1080 dye.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~1064 nm | [1][2] |
| Emission Wavelength (Em) | ~1080 nm | [1][2] |
| Quantum Yield (in ethanol) | 0.31% | [2][11] |
| Quantum Yield (with FBS) | 5.94% | [2][11] |
| Chemical Class | Cyanine Dye | [11] |
Experimental Workflow for In Vivo Imaging
The general workflow for using FD-1080 in a research setting involves preparing the dye, administering it to the subject, and performing the imaging.
Section 2: Fluoroacetic Acid (from Compound 1080) - Public Safety Information
Fluoroacetic acid and its sodium salt (sodium fluoroacetate, or Compound 1080) are extremely toxic organofluorine compounds.[6][8] Compound 1080 has been used as a pesticide to control mammalian pests.[5][7] Due to its high toxicity and the risk of secondary poisoning to non-target animals, its use is highly restricted.[5][9]
Mechanism of Toxicity
Fluoroacetic acid is a metabolic poison. After ingestion, it is converted in the body into fluorocitrate. This molecule then inhibits aconitase, a critical enzyme in the tricarboxylic acid (TCA) or Krebs cycle, which is fundamental for cellular energy production.[9] The disruption of this cycle leads to citrate (B86180) accumulation and a shutdown of cellular respiration, causing severe systemic effects and death.[9]
Hazards and Safety Protocols
Extreme Toxicity : The lethal oral dose for humans is estimated to be 2–10 mg/kg of body weight.[6] The substance can be absorbed through ingestion, inhalation, or skin contact.[12]
Symptoms of Poisoning : Symptoms can appear between 30 minutes and three hours after exposure and include nausea, vomiting, seizures, and cardiac abnormalities, ultimately leading to coma and death.[6]
No Antidote : There is no known effective antidote for fluoroacetate poisoning in humans.[5][6] Treatment is supportive and focuses on managing symptoms.[6]
Safety Measures : Handling of fluoroacetic acid or its salts requires stringent safety protocols in authorized laboratories. This includes the use of full personal protective equipment (PPE), such as chemical-resistant gloves and clothing, eye protection, and respiratory protection to prevent any contact.[12][13][14] Work should only be conducted in a certified chemical fume hood.[15]
Given the severe danger associated with fluoroacetic acid, all activities involving this chemical are subject to strict regulatory control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 7. Sodium monofluoroacetate (Compound 1080) poisoning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 12. ICSC 0484 - SODIUM FLUOROACETATE [chemicalsafety.ilo.org]
- 13. SODIUM FLUOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
- 15. Fluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
FD-1080: A Technical Guide to Water Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility and solvent compatibility of FD-1080, a near-infrared (NIR-II) fluorescent dye utilized in high-resolution, deep-tissue in vivo imaging. This document consolidates available data to assist researchers and drug development professionals in the effective formulation and application of this fluorophore.
Core Properties of FD-1080
FD-1080 is a heptamethine cyanine (B1664457) dye designed for optimal performance in the NIR-II window, with excitation and emission maxima around 1064 nm and 1080 nm, respectively.[1][2] Its molecular structure is intentionally modified to include sulphonic and cyclohexene (B86901) groups, which significantly enhance its stability and, crucially, its water solubility.[2] This improved aqueous solubility is a key feature for its biological applications, facilitating its use in in vivo imaging without the need for harsh organic solvents.[3]
Quantitative Solubility and Solvent Compatibility Data
While precise quantitative solubility limits (e.g., in mg/mL or molarity) for FD-1080 in various solvents are not extensively published in the available literature, practical solubility and compatibility have been demonstrated in several common laboratory solvents. The following tables summarize the available qualitative and quantitative information regarding the preparation of FD-1080 solutions.
Table 1: Aqueous Solubility and Compatibility
| Solvent System | Concentration | Observations and Applications |
| Deionized Water | 50 µM | Used for fluorescence imaging.[3][4] |
| Phosphate-Buffered Saline (PBS) | 50 µM - 80 µM | Common vehicle for in vivo and in vitro experiments. Often prepared by diluting a DMSO stock solution with heated PBS.[3][4][5] |
| Fetal Bovine Serum (FBS) | 50 µM | Enhances quantum yield and stability for in vivo imaging.[1][2] FD-1080 is often complexed with FBS for intravenous injection.[1] |
Table 2: Organic Solvent Solubility and Compatibility
| Solvent System | Concentration | Observations and Applications |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard solvent for preparing concentrated stock solutions.[5] |
| Chloroform/Methanol (5:1 v/v) | Not specified (0.1 mg of FD-1080 used in a mixture) | Used to dissolve FD-1080 along with lipids for the preparation of liposomes.[6] |
| Ethanol (B145695) | Not specified | The quantum yield of FD-1080 has been determined in ethanol (0.31%).[1] |
Experimental Protocols
Detailed experimental protocols for determining the solubility of FD-1080 are not explicitly available in the reviewed literature. However, the following protocols for the preparation of FD-1080 solutions for experimental use provide practical guidance on its handling and solvent compatibility.
Preparation of a 10 mM Stock Solution in DMSO
This protocol is standard for creating a concentrated stock of FD-1080 that can be stored and diluted for various applications.[5]
Materials:
-
FD-1080 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Accurately weigh the desired amount of FD-1080 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the FD-1080 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Preparation of an Aqueous Working Solution for In Vivo Imaging
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer suitable for intravenous injection in animal models.[5]
Materials:
-
10 mM FD-1080 in DMSO stock solution
-
Phosphate-Buffered Saline (PBS), pre-heated
Procedure:
-
Thaw an aliquot of the 10 mM FD-1080 in DMSO stock solution.
-
Dilute the stock solution with pre-heated PBS to the desired final concentration (typically in the range of 2-80 µM).[5]
-
Ensure the solution is thoroughly mixed.
-
For in vivo applications, sterilize the working solution by passing it through a 0.2 µm filter.[5]
-
It is recommended to prepare this working solution fresh before each experiment.
Preparation of FD-1080-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating FD-1080 within a lipid bilayer, a common strategy for drug delivery and imaging applications.[6]
Materials:
-
FD-1080
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform/Methanol (5:1 v/v)
-
Phosphate-Buffered Saline (PBS, 0.5 M, pH 6.5)
Procedure:
-
Dissolve FD-1080 (e.g., 0.1 mg), phosphatidylcholine (e.g., 20 mg), and cholesterol (e.g., 5 mg) in a chloroform/methanol (5:1) solution.[6]
-
Allow the mixture to stand overnight at room temperature to ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator at 37°C to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen for at least 5 minutes to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (0.5 M, pH 6.5) and agitating the flask.
-
Use a shaker and sonication (e.g., 70 Hz for 5 minutes) to ensure the film is fully dissolved and to form a stable, transparent liposome (B1194612) suspension.[6]
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving FD-1080.
Caption: Simplified synthesis pathway of FD-1080.
Caption: Experimental workflow for in vivo imaging with FD-1080.
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: FD-1080 Free Acid for Near-Infrared II Fluorescence Imaging
This technical guide provides an in-depth overview of FD-1080 free acid, a heptamethine cyanine (B1664457) dye, for researchers, scientists, and drug development professionals. It details its physicochemical properties, experimental protocols for in vivo and in vitro imaging, and its mechanism of action as a near-infrared II (NIR-II) fluorophore.
Core Compound Data
This compound and its parent compound, FD-1080, are powerful tools for high-resolution, deep-tissue bioimaging. The key quantitative data for both molecules are summarized below for easy comparison.
| Property | This compound | FD-1080 |
| CAS Number | 1151888-25-3[1][2][3][4][5] | 1151666-58-8[1] |
| Molecular Weight | 743.33 g/mol [3][6][7] | 765.31 g/mol [1][2] |
| Molecular Formula | C40H39ClN2O6S2[3][4] | C40H38ClN2NaO6S2[1] |
| Excitation Wavelength | ~1064 nm[2][3] | 1064 nm[1][2] |
| Emission Wavelength | ~1080 nm[2][3] | 1080 nm[2] |
| Quantum Yield | Not specified, but parent compound is 0.31% (can be increased to 5.94% with FBS)[2] | 0.31% (can be increased to 5.94% with Fetal Bovine Serum)[2] |
Mechanism of Action and Application
FD-1080 is a small-molecule fluorophore specifically engineered for imaging within the NIR-II window (1000-1700 nm). Its heptamethine structure is designed to shift its absorption and emission profiles into this region. This is advantageous for in vivo imaging as it allows for deeper tissue penetration and higher resolution compared to traditional NIR-I imaging (650-980 nm).[1] The introduction of sulphonic and cyclohexene (B86901) groups enhances its water solubility and stability.
The fluorescence quantum yield of FD-1080 is significantly enhanced when it complexes with fetal bovine serum (FBS).[2] This property is leveraged in experimental protocols to improve the signal-to-background ratio for clearer imaging of biological structures such as the vasculature. The primary application of FD-1080 and its free acid is for non-invasive, high-resolution imaging of deep tissues, including blood vessels in the hindlimb and brain.[1] It has also been used to quantify respiratory rate by dynamically imaging the liver's movement.[1]
Experimental Protocols
Detailed methodologies for the preparation and application of FD-1080 for both in vitro and in vivo experiments are outlined below.
Stock Solution Preparation
-
Preparation of 10 mM Stock Solution: Dissolve FD-1080 in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.
-
Storage: It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation.[1]
In Vitro Cell Staining Protocol
-
Working Solution Preparation: Dilute the 10 mM stock solution with pre-warmed Phosphate Buffered Saline (PBS) to a final working concentration of 2-10 µM. The solution should be sterilized by passing it through a 0.2 µm filter. Prepare this working solution fresh for each experiment.[1]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells to form a pellet, and wash twice with PBS for five minutes each time.
-
Adherent Cells: Remove the culture medium and detach the cells using trypsin. Centrifuge to pellet the cells, discard the supernatant, and wash twice with PBS for five minutes each time.[1]
-
-
Incubation: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[1]
-
Washing: Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for five minutes each time.[1]
-
Analysis: Resuspend the cells in 1 mL of serum-free medium or PBS for analysis using a fluorescence microscope or flow cytometer.[1]
In Vivo Imaging Protocol
-
Working Solution for Injection: Prepare an 80 µM working solution of FD-1080.
-
Administration: Administer 200 µL of the 80 µM FD-1080 working solution to the mouse via intravenous injection.[1]
-
Imaging: Conduct the in vivo imaging analysis 10-20 minutes after the injection.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an in vivo imaging experiment using FD-1080.
References
- 1. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
The Dawn of Deeper In Vivo Imaging: A Technical Guide to NIR-II Fluorescence
For researchers, scientists, and drug development professionals, the quest for clearer, deeper, and more precise in vivo imaging is relentless. Near-infrared-II (NIR-II) fluorescence imaging has emerged as a transformative technology, pushing the boundaries of preclinical and translational research. This in-depth guide explores the core principles of NIR-II fluorescence, its advantages over traditional imaging modalities, and the practicalities of its application.
The second near-infrared window (NIR-II), spanning wavelengths from 1000 to 1700 nm, offers a unique set of advantages for in vivo imaging.[1][2] Compared to the visible (400-700 nm) and first near-infrared (NIR-I, 700-900 nm) regions, NIR-II fluorescence imaging provides significantly deeper tissue penetration, higher spatial resolution, and an improved signal-to-background ratio.[1][3][4] These benefits stem from the reduced photon scattering, minimal tissue autofluorescence, and lower absorption by biological components like water and hemoglobin at these longer wavelengths.[5][6][7]
This technology is paving the way for unprecedented insights into complex biological processes, from real-time vascular imaging and tumor delineation to monitoring drug delivery and therapeutic responses.[8][9][10]
Core Principles and Advantages of NIR-II Fluorescence
The fundamental principle of NIR-II fluorescence imaging lies in the excitation of a fluorophore with light of a specific wavelength and the subsequent detection of emitted light at a longer wavelength within the NIR-II window. The key to its superiority lies in the optical properties of biological tissues in this spectral range.
Key Advantages:
-
Reduced Photon Scattering: Light scattering is a major obstacle in deep-tissue imaging, blurring images and reducing resolution. The scattering of photons decreases as the wavelength increases, leading to sharper images with higher fidelity in the NIR-II window.[4]
-
Minimized Tissue Autofluorescence: Biological tissues naturally emit their own fluorescence (autofluorescence), which creates background noise and can obscure the signal from the targeted fluorophore. Autofluorescence is significantly lower in the NIR-II region compared to the visible and NIR-I windows, resulting in a much higher signal-to-background ratio.[5][11][12]
-
Deeper Tissue Penetration: The combination of reduced scattering and lower absorption by endogenous chromophores allows NIR-II light to penetrate deeper into tissues, enabling the visualization of structures that are inaccessible with conventional optical imaging techniques.[1][13] Penetration depths of up to 20 mm have been reported.[1]
-
High Spatiotemporal Resolution: NIR-II imaging can achieve micron-level spatial resolution and high temporal resolution, allowing for the dynamic tracking of biological processes in real-time.[1][8]
A Comparative Look: NIR-I vs. NIR-II Imaging
The advantages of NIR-II imaging become even more apparent when directly compared to the more established NIR-I window.
| Feature | NIR-I Window (700-900 nm) | NIR-II Window (1000-1700 nm) |
| Tissue Penetration Depth | 1-6 mm[1] | Up to 20 mm[1] |
| Photon Scattering | Higher | Significantly Lower[4] |
| Tissue Autofluorescence | Present, can be a limiting factor[5][11] | Minimal to negligible[5][7] |
| Signal-to-Background Ratio | Moderate | High[1] |
| Image Resolution | Good | Excellent, higher fidelity[3] |
Key Fluorophores in the NIR-II Arena
The development of bright and stable fluorophores with excitation and emission profiles within the NIR-II window is crucial for the advancement of this technology. A variety of materials have been explored, each with its own set of characteristics.
| Fluorophore Type | Examples | Excitation (nm) | Emission (nm) | Quantum Yield (QY) | Key Features & Applications |
| Small Organic Molecules | CH1055, IRDye 800CW (tail emission), ICG (tail emission) | ~800[14] | >1000[14] | Generally low, but improving (~0.2% for CH1055)[4] | Rapid renal clearance, suitable for dynamic imaging.[14] ICG is FDA-approved.[6] |
| Single-Walled Carbon Nanotubes (SWCNTs) | Various chiralities | 600-900 | 1000-1700[6] | ~0.1-1% | High photostability, long circulation times, used for vascular imaging.[6] |
| Quantum Dots (QDs) | Ag₂S, PbS/CdS | 700-850 | 1000-1600[14][15] | Up to 30%[16] | High brightness and photostability, tunable emission wavelengths.[14][16] |
| Rare-Earth Doped Nanoparticles | NaYF₄:Er,Yb@NaYF₄ | 980 | ~1525 | ~1-5% | Sharp emission peaks, good photostability. |
| Conjugated Polymers | p-FE, PBTQ4F | ~808 | >1000 | ~1.7-3.2%[17] | High brightness, used for high-resolution vascular imaging.[1][17] |
Experimental Workflow for In Vivo NIR-II Fluorescence Imaging
A typical in vivo NIR-II imaging experiment involves several key steps, from probe preparation to image analysis.
Detailed Methodologies for Key Experiments
1. In Vivo Vascular Imaging
-
Objective: To visualize and quantify blood flow and vascular structure in real-time.
-
Protocol:
-
Probe Preparation: Prepare a sterile, aqueous solution of a NIR-II fluorophore suitable for intravenous injection (e.g., SWCNTs, ICG, or small molecule dyes).[6][14]
-
Animal Preparation: Anesthetize the animal (typically a mouse) and maintain its body temperature.
-
Probe Administration: Administer the NIR-II probe solution via tail vein injection.[3]
-
Imaging: Immediately place the animal in a NIR-II imaging system equipped with an appropriate laser for excitation (e.g., 808 nm) and an InGaAs camera for detection.[18][19] Use a long-pass filter (e.g., 1000 nm or 1300 nm) to block the excitation light.[4]
-
Data Acquisition: Record video or a series of images to capture the dynamic circulation of the probe through the vasculature.[3]
-
Analysis: Analyze the images to determine vessel diameter, blood flow velocity, and changes in vascular morphology.
-
2. Tumor Delineation and Image-Guided Surgery
-
Objective: To accurately identify tumor margins for complete surgical resection.
-
Protocol:
-
Probe Design: Utilize a tumor-targeting NIR-II probe. This can be achieved by conjugating a NIR-II fluorophore to a targeting ligand (e.g., an antibody or peptide) that specifically binds to tumor cells.
-
Probe Administration: Inject the tumor-targeting probe into a tumor-bearing animal model and allow sufficient time for the probe to accumulate at the tumor site (typically several hours to a day).
-
Pre-Surgical Imaging: Perform whole-body NIR-II imaging to confirm tumor localization and assess the tumor-to-background ratio.
-
Image-Guided Surgery: During surgery, use a real-time NIR-II imaging system to visualize the fluorescent tumor, enabling precise excision of cancerous tissue while sparing healthy tissue.[1][20]
-
Post-Surgical Verification: Image the surgical cavity to ensure no residual tumor tissue remains.
-
3. Monitoring Drug Delivery
-
Objective: To track the biodistribution and tumor accumulation of a drug delivery system.
-
Protocol:
-
Nanocarrier Labeling: Covalently or non-covalently label the drug delivery vehicle (e.g., liposome, nanoparticle) with a NIR-II fluorophore.
-
Administration: Administer the labeled drug delivery system to the animal model.
-
Time-Lapse Imaging: Acquire NIR-II fluorescence images at various time points post-injection to monitor the circulation, biodistribution, and accumulation of the nanocarriers in different organs, particularly the tumor.[8][9]
-
Quantitative Analysis: Quantify the fluorescence intensity in regions of interest to determine the pharmacokinetic profile and targeting efficiency of the drug delivery system.[21]
-
Instrumentation for NIR-II In Vivo Imaging
A dedicated NIR-II imaging system is essential for harnessing the full potential of this technology. The key components include:
-
Excitation Source: A laser with a wavelength in the NIR-I region (e.g., 785 nm, 808 nm, or 980 nm) is typically used to excite the NIR-II fluorophores.[18]
-
Optics: A set of filters is required to clean up the laser excitation and block the excitation light from reaching the detector. A long-pass filter that only allows the NIR-II fluorescence signal to pass is crucial.[19][22]
-
Detector: A highly sensitive camera capable of detecting light in the 1000-1700 nm range is the cornerstone of the system. Indium gallium arsenide (InGaAs) cameras are the most commonly used detectors for NIR-II imaging.[18][23]
-
Animal Handling Stage: A heated stage to maintain the animal's body temperature and an anesthesia delivery system are necessary for long imaging sessions.
Signaling Pathways and Logical Relationships
NIR-II fluorescence imaging can be employed to visualize and study various signaling pathways in vivo. For instance, probes that are activated by specific enzymes or reactive oxygen species (ROS) can provide insights into disease progression and therapeutic response.
Challenges and Future Perspectives
Despite the significant advancements, several challenges remain in the field of NIR-II fluorescence imaging. The development of brighter, more photostable, and biocompatible NIR-II fluorophores with high quantum yields is an ongoing area of research.[16] Furthermore, the cost and availability of high-performance InGaAs cameras can be a limiting factor for some laboratories.[6]
The future of NIR-II imaging is bright, with potential for even deeper tissue imaging by moving into the NIR-IIb (1500-1700 nm) and NIR-III windows.[2][24] The development of multi-modal imaging approaches, combining NIR-II fluorescence with other modalities like photoacoustic imaging or MRI, will provide a more comprehensive understanding of biological systems.[25][26] As the technology matures and becomes more accessible, NIR-II fluorescence imaging is poised to become an indispensable tool in both fundamental biological research and the development of new diagnostics and therapeutics.
References
- 1. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the near-infrared Ⅱ for in vivo fluorescence imaging applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 4. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 7. Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced NIR-II Fluorescence Imaging Technology for Precise Evaluation of Nanomedicine Delivery in Cancer Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
- 15. Bright quantum dots emitting at ∼1,600 nm in the NIR-IIb window for deep tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NIR-II semiconducting polymers for in vivo high-resolution imaging and theranostics - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00234E [pubs.rsc.org]
- 18. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]
- 19. 2.6. In vivo NIR-II & visible fluorescence imaging system [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent progress in NIR-II fluorescence imaging-guided drug delivery for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. | Semantic Scholar [semanticscholar.org]
- 26. Photoacoustic imaging in the second near-infrared window: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage: A Technical Guide to Long-Wavelength Dyes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological imaging, the quest for clarity, depth, and precision is paramount. Traditional fluorescence microscopy, while revolutionary, often encounters fundamental limitations imposed by the physics of light and the nature of biological tissues. This guide delves into the core advantages of long-wavelength fluorescent dyes, particularly those in the far-red and near-infrared (NIR) spectra, and provides a technical framework for their application. These advanced probes are instrumental in overcoming the persistent challenges of tissue autofluorescence, poor light penetration, and phototoxicity, thereby enabling deeper, cleaner, and more biologically relevant imaging.
Core Advantages of Long-Wavelength Imaging
The utility of long-wavelength dyes (typically >650 nm) stems from their operation within the "NIR optical window" of biological tissues, a spectral range where the primary absorbers of light—hemoglobin and water—have their lowest absorption coefficients.[1][2] This unique property confers three major advantages.[3][4][5][6]
Enhanced Tissue Penetration
Visible light is heavily scattered and absorbed by biological tissues, limiting imaging depth to superficial layers.[4] Long-wavelength light, however, experiences significantly less scattering and absorption, allowing it to penetrate several millimeters to centimeters into tissue.[1][6] This capability is critical for non-invasive whole-animal imaging, enabling the study of physiological processes, disease progression, and drug distribution in deep-seated organs and tumors without the need for dissection.[2][7] The first NIR window (NIR-I, 650-950 nm) has been widely used, and a second window (NIR-II, 1000-1700 nm) offers even further reductions in scattering for higher-resolution imaging at greater depths.[2]
Minimized Autofluorescence
A major source of noise in fluorescence imaging is autofluorescence, the natural emission of light by endogenous molecules like collagen, elastin, and flavins when excited.[3] This background signal is most prominent when using excitation wavelengths in the UV and visible spectrum (blue-green region), which can obscure the signal from the fluorescent probe of interest.[3][5] Since very few endogenous molecules are excited by long-wavelength light, shifting to far-red and NIR excitation drastically reduces the autofluorescence background, leading to a significantly improved signal-to-noise ratio and enhanced sensitivity.[1][6]
Reduced Phototoxicity and Photodamage
The energy of a photon is inversely proportional to its wavelength. The high-energy photons of UV and blue light used to excite conventional fluorophores can be damaging to living cells, leading to the generation of reactive oxygen species (ROS), DNA damage, and ultimately, cell death.[3] This phenomenon, known as phototoxicity, can alter cellular physiology and compromise the validity of live-cell imaging experiments.[3] Long-wavelength photons are less energetic and thus cause minimal photodamage, making them ideal for long-term, time-lapse imaging of sensitive biological processes in living cells and organisms.[4][5]
Quantitative Comparison of Common Long-Wavelength Dyes
The selection of a fluorescent dye is critical and depends on the specific application, instrumentation, and desired photophysical properties. Below is a comparison of several widely used long-wavelength dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Indocyanine Green (ICG) | ~780[8] | ~820[9] | ~130,000[9] | ~0.012 (in blood)[10] | FDA-approved for clinical use; high protein binding. |
| Cyanine5 (Cy5®) | 649 | 666 | 250,000 | 0.20 | Bright and widely used, but can be prone to photobleaching and aggregation.[11] |
| Alexa Fluor® 647 | 650 | 668 | 270,000 | 0.33 | High photostability and brightness; less prone to aggregation than Cy5.[11][12] |
| Alexa Fluor® 750 | 749 | 775 | 290,000 | 0.12 | Very high extinction coefficient; ideal for 750 nm laser lines.[12] |
| IRDye® 800CW | 773[13] | 792[13] | 240,000 | N/A | Excellent for in vivo imaging; high signal-to-noise ratio. |
Light Penetration Depth in Biological Tissue
The penetration of light into tissue is wavelength-dependent. While absolute depth varies with tissue type, density, and blood flow, a general trend is observed.
| Wavelength Range | Dominant Attenuation Factors | Relative Penetration Depth |
| Visible (400-600 nm) | Hemoglobin absorption, high scattering | Low |
| NIR-I Window (650-950 nm) | Reduced hemoglobin absorption and scattering | High |
| NIR-II Window (1000-1375 nm) | Minimized scattering, rising water absorption | Very High[14] |
| >1400 nm | Strong water absorption | Low |
Visualizing Core Concepts
The diagrams below, generated using DOT language, illustrate key concepts and workflows related to long-wavelength imaging.
Caption: The Biological NIR Window. This diagram shows how the absorption of major tissue chromophores like hemoglobin and water is minimized in the NIR-I and NIR-II regions, creating an "optical window" that allows for deeper light penetration.
Caption: Workflow for In Vivo Imaging. This chart outlines the key steps for conducting a small animal in vivo imaging experiment using a NIR-labeled probe, from preparation through to data analysis.
Experimental Protocols
Protocol 1: Indirect Immunofluorescence with a Far-Red Dye
This protocol describes a general procedure for staining fixed cells using a primary antibody and a far-red conjugated secondary antibody (e.g., Alexa Fluor® 647).
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody (specific to the target protein)
-
Far-Red Secondary Antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor® 647 conjugate)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Methodology:
-
Cell Culture and Fixation:
-
Rinse coverslips with cultured cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Apply the diluted primary antibody to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the far-red conjugated secondary antibody in Blocking Buffer (typically 1-5 µg/mL).
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, keeping the samples protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse once with PBS.
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters for the far-red dye.
-
Protocol 2: In Vivo Small Animal Imaging with a NIR Dye Conjugate
This protocol provides a general framework for imaging a tumor in a mouse model using an antibody conjugated to a NIR dye (e.g., IRDye® 800CW).
Materials:
-
Tumor-bearing mouse model (e.g., athymic nude mouse with subcutaneous xenograft)
-
NIR dye-conjugated antibody targeting a tumor antigen
-
Sterile PBS for dilution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Insulin syringes (28-32 gauge)
Methodology:
-
Animal and Probe Preparation:
-
Acclimate the animal to the laboratory environment. For mice with fur, remove hair from the imaging area using a depilatory cream 24 hours prior to imaging to reduce light scattering.[15]
-
Reconstitute and dilute the NIR dye-conjugated antibody in sterile PBS to the desired final concentration. A typical starting dose is 50 µg of conjugated antibody per animal.[15]
-
-
Anesthesia and Baseline Imaging:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized animal in the imaging chamber and acquire a baseline (pre-injection) image to assess autofluorescence levels.
-
-
Probe Administration:
-
Inject the prepared NIR probe into the animal. Intravenous (IV) injection via the tail vein is common for systemic delivery. The recommended injection volume for a 25g mouse is 50-125 µL.[15]
-
-
Longitudinal Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). The timing will depend on the pharmacokinetics of the specific probe.
-
During each imaging session, maintain the animal under anesthesia and monitor its vital signs.
-
-
Data Acquisition and Analysis:
-
For each image, set the appropriate excitation and emission filters for the NIR dye.
-
Acquire both a white-light (photographic) image and a fluorescence image.
-
Analyze the images using the system's software. Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity in the ROIs to determine the tumor-to-background signal ratio over time.
-
-
Ex Vivo Validation (Endpoint):
-
At the final time point, euthanize the animal.
-
Excise the tumor and major organs (liver, spleen, kidneys, etc.) for ex vivo imaging to confirm the biodistribution of the probe.[7] This step provides higher-resolution confirmation of the in vivo findings.
-
Conclusion
Long-wavelength fluorescent dyes represent a powerful class of tools that circumvent the primary obstacles in deep-tissue and live-cell biological imaging. By operating in a spectral region of minimal tissue interference, they provide researchers with the ability to acquire high-contrast images deep within living systems with minimal perturbation. The continued development of novel far-red and NIR dyes, coupled with advancements in imaging instrumentation, will further expand the frontiers of what can be visualized and understood in complex biological environments.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Structure and Properties of Near-Infrared Fluorescent Dyes and the Bioimaging Application [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Structure and properties of near-infrared fluorescent dyes and the bioimaging application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. Intradermal Indocyanine Green for In Vivo Fluorescence Laser Scanning Microscopy of Human Skin: A Pilot Study | PLOS One [journals.plos.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Penetration depth of photons in biological tissues from hyperspectral imaging in shortwave infrared in transmission and reflection geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
FD-1080 Free Acid: An In-Depth Technical Guide on its Core Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. It is not a substitute for a comprehensive safety assessment. All laboratory and animal research should be conducted in accordance with institutional and regulatory guidelines.
Executive Summary
Physicochemical and Spectroscopic Properties
A foundational understanding of the physicochemical properties of FD-1080 free acid is essential for interpreting its biological interactions.
| Property | Value | Reference |
| Chemical Formula | C40H38ClN2NaO6S2 | [1] |
| Molecular Weight | 765.31 g/mol | [1] |
| Appearance | Brown to black solid powder | [2] |
| Excitation Wavelength (λex) | ~1064 nm | [1][3] |
| Emission Wavelength (λem) | ~1080 nm | [1][3] |
| Quantum Yield | 0.31% (in water), up to 5.94% (bound to fetal bovine serum) | [4] |
| Solubility | Soluble in DMSO | [2] |
Preclinical Applications in In Vivo Imaging
The primary application of this compound is as a fluorescent contrast agent for in vivo imaging in the NIR-II window. This spectral region offers advantages over traditional visible and NIR-I imaging, including reduced photon scattering and minimal tissue autofluorescence, leading to deeper tissue penetration and enhanced image clarity.[3][5]
Experimental Protocol: In Vivo Imaging in Murine Models
The following provides a generalized protocol for the use of FD-1080 in preclinical imaging, based on available literature.
Objective: To visualize vasculature in a murine model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Murine model (e.g., nude mouse)
-
In vivo imaging system capable of NIR-II excitation and detection
Procedure:
-
Preparation of Stock Solution: A 10 mM stock solution of FD-1080 is prepared by dissolving the compound in DMSO. It is recommended to aliquot and store this solution at -20°C or -80°C in the dark.[2]
-
Preparation of Working Solution: The stock solution is diluted to the desired working concentration (e.g., 80 µM) using PBS or a suitable biological buffer.[2]
-
Administration: An intravenous injection of the working solution (e.g., 200 µL for a mouse) is administered.[2]
-
Imaging: In vivo imaging is conducted at a specified time point post-injection (e.g., 10-20 minutes) using an appropriate NIR-II imaging system.[2]
Workflow for In Vivo Imaging
Safety and Toxicity Profile: Current Status
A comprehensive search of publicly available safety data, including material safety data sheets (MSDS) and toxicological studies, did not yield specific quantitative toxicity values for this compound. The following sections summarize the available information and highlight the existing data gaps.
Acute Toxicity
No data on the median lethal dose (LD50) for any route of administration (oral, dermal, intravenous) was found. This is a critical parameter for assessing acute toxicity and is currently an unknown for this compound.
Cytotoxicity
While some NIR-II dyes are reported to have low cytotoxicity, specific studies quantifying the cytotoxic effects of this compound on various cell lines (e.g., through MTT or LDH assays) are not available in the reviewed literature.
Genotoxicity
There is no available data on the potential of this compound to induce genetic mutations or chromosomal damage. Standard genotoxicity assays, such as the Ames test or in vitro micronucleus assay, have not been publicly reported for this compound.
Carcinogenicity and Reproductive Toxicity
Long-term studies to assess the carcinogenic potential or reproductive toxicity of this compound have not been found. A generic MSDS for a fluorescent dye indicated that no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%, though this was not specific to FD-1080.[6]
First Aid Measures
In the absence of specific data, general precautionary first aid measures for chemical handling should be followed. A generic MSDS for a similar compound suggests the following:
-
Inhalation: Move to fresh air and consult a doctor in case of complaints.[6]
-
Skin Contact: Wash with soap and water. The product is generally not expected to be a skin irritant.[6]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[6]
-
Ingestion: Induce vomiting and seek medical attention.[6]
Logical Framework for Safety Assessment
Given the lack of specific toxicity data, a structured approach to safety assessment is imperative for any new research or development involving this compound. The following diagram outlines a logical progression for evaluating its safety profile.
Conclusion and Future Directions
This compound is a valuable tool for preclinical in vivo imaging due to its advantageous NIR-II fluorescence properties. However, the current body of public knowledge is insufficient to make a definitive statement on its safety and toxicity. The absence of quantitative data on critical endpoints such as LD50, cytotoxicity, and genotoxicity necessitates a cautious approach to its use.
For the research and drug development community, this represents both a challenge and an opportunity. There is a clear need for systematic studies to elucidate the safety profile of this compound. Such studies would not only ensure the responsible use of this specific compound but also contribute to the broader understanding of the safety of heptamethine cyanine (B1664457) dyes used in biomedical imaging. Future work should prioritize standardized toxicological assessments to pave the way for the potential translation of this and similar imaging agents into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. witec.ch [witec.ch]
Technical Guide: Shelf Life and Storage of FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known shelf life, recommended storage conditions, and stability profile of FD-1080 free acid, a near-infrared (NIR-II) fluorophore. The information is compiled from manufacturer data and scientific publications to ensure best practices in handling and storage, thereby preserving the integrity of the compound for research and development applications.
Recommended Storage Conditions and Shelf Life
Proper storage is critical to maintaining the chemical and fluorescent properties of this compound. The following table summarizes the recommended conditions for the solid compound and its solutions.
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid (Free Acid) | 4°C | Not specified | Sealed container, protect from moisture and light[1][2]. |
| Solution in Solvent | -80°C | Up to 6 months | Sealed container, protect from moisture and light[1][2][3]. |
| Solution in Solvent | -20°C | Up to 1 month | Sealed container, protect from moisture and light[1][2][3]. |
Stability Profile
The stability of FD-1080 is influenced by its molecular structure, formulation, and exposure to environmental factors such as light.
Structural Contributions to Stability
FD-1080's design incorporates features that enhance its stability compared to other cyanine (B1664457) dyes. The presence of sulfonic acid and cyclohexene (B86901) groups in its structure contributes to improved water solubility and overall stability[4][5][6].
Photostability
FD-1080 exhibits notable photostability, a crucial attribute for fluorescence imaging applications. One study demonstrated its superior photostability compared to Indocyanine Green (ICG) when subjected to continuous laser irradiation[7]. The stability of FD-1080 is further enhanced when it forms J-aggregates[8].
Stability in Biological Media
The stability and quantum yield of FD-1080 are significantly increased when it is complexed with fetal bovine serum (FBS)[4][9]. This interaction is believed to protect the fluorophore from degradation and reduce non-radiative decay pathways.
The following table summarizes the qualitative and semi-quantitative stability characteristics of FD-1080.
| Condition | Observation | Reference |
| Laser Irradiation | More photostable than ICG. | [7] |
| In Fetal Bovine Serum (FBS) | Increased stability and quantum yield. | [4][9] |
| As J-Aggregates | Enhanced stability. | [8] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Degradation Pathway
The primary degradation pathway for heptamethine cyanine dyes like FD-1080 is photooxidation. This process is initiated by light and involves reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The photooxidation leads to the cleavage of the polymethine chain, resulting in the formation of carbonyl products and a loss of fluorescence.
The following diagram illustrates the general photooxidative degradation pathway for heptamethine cyanine dyes.
Caption: General photooxidative degradation pathway of heptamethine cyanine dyes.
Experimental Protocols
Photostability Assessment (General Protocol)
This protocol describes a typical setup for comparing the photostability of fluorescent dyes.
Objective: To evaluate the photostability of FD-1080 by measuring the change in its fluorescence intensity under continuous laser irradiation over time and compare it with a reference dye (e.g., ICG).
Materials:
-
FD-1080 solution of known concentration in a suitable solvent (e.g., PBS, DMSO).
-
Reference dye solution (e.g., ICG) of comparable optical density.
-
Cuvette or sample holder.
-
Laser source with an appropriate wavelength for excitation (e.g., 808 nm or 1064 nm).
-
Power meter to measure laser power density.
-
Fluorescence spectrometer or a suitable detector to measure emission intensity.
Procedure:
-
Prepare solutions of FD-1080 and the reference dye at the same concentration or adjusted to have similar absorbance at the excitation wavelength.
-
Place the FD-1080 solution in the sample holder.
-
Expose the solution to continuous laser irradiation at a constant power density (e.g., 0.33 W/cm²).
-
Measure the fluorescence emission intensity at regular time intervals over a defined period (e.g., 80 minutes).
-
Record the fluorescence intensity as a function of irradiation time.
-
Repeat the procedure for the reference dye under identical conditions.
-
Plot the normalized fluorescence intensity versus time for both dyes to compare their photostability.
The following diagram illustrates a typical workflow for a photostability experiment.
Caption: Experimental workflow for photostability assessment.
References
- 1. Reactive species involved in the regioselective photooxidation of heptamethine cyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Imaging with FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR-II) fluorophore with excitation and emission wavelengths beyond 1000 nm, offering significant advantages for in vivo imaging in small animals.[1] Its properties, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to traditional NIR-I dyes, enable high-resolution imaging of biological structures and processes.[1][2] This document provides detailed application notes and protocols for the use of FD-1080 free acid in in vivo mouse imaging studies, with a focus on vascular imaging and general biodistribution applications.
Physicochemical and Optical Properties
This compound is a water-soluble cyanine (B1664457) dye. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~1064 nm | [2] |
| Emission Maximum (Em) | ~1080 nm | [2] |
| Quantum Yield (in water) | 0.31% | [1] |
| Quantum Yield (with FBS) | 5.94% | [1] |
| Molecular Weight | 765.31 g/mol | [2] |
| Formulation | Soluble in DMSO and water | [3] |
Key Applications
The primary application of this compound in in vivo mouse imaging is as a vascular contrast agent. Its strong fluorescence in the NIR-II window allows for high-resolution visualization of blood vessels in various organs, including the brain and hindlimb.[1] It can also be used for general biodistribution studies to assess the accumulation of the dye in different organs over time.
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of an this compound working solution for intravenous administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.2 µm syringe filter
Procedure:
-
Prepare Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution.[3]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.[3]
-
Prepare Working Solution (80 µM): On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution with sterile PBS to a final working concentration of 80 µM.[3]
-
Sterilization: Sterilize the working solution by passing it through a 0.2 µm syringe filter before injection.[3]
In Vivo Mouse Imaging Protocol
This protocol outlines the procedure for intravenous injection and subsequent imaging of mice with this compound.
Materials and Equipment:
-
Mouse model (e.g., nude mouse)
-
Prepared FD-1080 working solution (80 µM)
-
Insulin syringe with a 28-30 gauge needle
-
In vivo imaging system capable of NIR-II excitation and emission detection
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic agent.
-
Intravenous Injection: Administer 200 µL of the 80 µM FD-1080 working solution via tail vein injection.[3]
-
Imaging: Immediately after injection, place the mouse in the imaging system. Acquire images at various time points post-injection (e.g., 2, 5, 15, 30, 60 minutes) to observe the biodistribution and clearance of the dye. For vascular imaging, optimal visualization is typically achieved within the first 30 minutes.[3]
-
Image Analysis: Analyze the acquired images to determine the signal intensity in regions of interest (ROIs), such as major organs or tumors.
Ex Vivo Organ Analysis
This protocol describes the collection and imaging of organs to confirm the biodistribution of this compound.
Materials and Equipment:
-
In vivo imaging system
-
Surgical tools for dissection
-
PBS
Procedure:
-
Euthanasia: At the desired time point post-injection, humanely euthanize the mouse.
-
Organ Harvesting: Perfuse the mouse with PBS to remove blood from the vasculature. Carefully dissect and collect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system to determine the relative signal intensity in each organ.
Quantitative Data
Quantitative data on the biodistribution, pharmacokinetics, and tumor-to-background ratio of this compound are not extensively available in peer-reviewed literature. Researchers are encouraged to establish these parameters for their specific animal models and experimental conditions. The tables below are provided as a template for data collection.
Table 1: Biodistribution of this compound in Mice
| Organ | % Injected Dose per Gram (%ID/g) at 1h | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 24h |
| Liver | User-determined | User-determined | User-determined |
| Spleen | User-determined | User-determined | User-determined |
| Kidneys | User-determined | User-determined | User-determined |
| Lungs | User-determined | User-determined | User-determined |
| Heart | User-determined | User-determined | User-determined |
| Tumor | User-determined | User-determined | User-determined |
| Muscle | User-determined | User-determined | User-determined |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Half-life (t½) | User-determined |
| Clearance (CL) | User-determined |
| Volume of Distribution (Vd) | User-determined |
Table 3: Tumor-to-Background Ratio of this compound
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1h | User-determined | User-determined |
| 4h | User-determined | User-determined |
| 24h | User-determined | User-determined |
Visualizations
Caption: Experimental workflow for in vivo mouse imaging with this compound.
Caption: Application pathway of this compound for in vivo imaging.
References
Application Notes and Protocols for the Preparation of FD-1080 Free Acid Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a stock solution of FD-1080 free acid, a near-infrared (NIR-II) fluorophore utilized in in vivo imaging. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
FD-1080 is a heptamethine cyanine (B1664457) dye with both excitation and emission spectra in the second near-infrared (NIR-II) window, typically with an excitation maximum around 1064 nm and an emission maximum around 1080 nm.[1] This property allows for deep-tissue, high-resolution in vivo imaging with reduced autofluorescence and light scattering compared to traditional NIR-I fluorophores.[1][2][3] Proper preparation of the this compound stock solution is the first critical step for its application in various research contexts, including angiography and biodistribution studies.
Physicochemical Properties
This compound is a brown to black solid.[1][4] Key properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 743.33 g/mol | [1][4] |
| Chemical Formula | C40H39ClN2O6S2 | [1][4][5] |
| CAS Number | 1151888-25-3 | [1][4][5] |
| Appearance | Brown to black solid | [1][4] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][6] |
| Solubility in DMSO | 20 mg/mL (approximately 26.91 mM) | [1][4] |
| Recommended Storage (Solid) | -80°C, protect from light, under nitrogen | [1][4] |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months, protect from light | [1][4][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.43 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound. It is crucial to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[1][4]
-
For instance, to create a 10 mM solution with 7.43 mg of the compound, add 1 mL of DMSO.
-
-
Solubilization:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. This practice is critical to prevent degradation from repeated freeze-thaw cycles.[1][4][6]
-
Store the aliquots at -80°C for up to 6 months, ensuring they are protected from light.[1][4][6]
-
Calculations for Stock Solution Preparation:
The following table provides the required volume of DMSO to prepare common stock solution concentrations from a starting mass of this compound.
| Desired Concentration | Mass of FD-1080 | Volume of DMSO |
| 1 mM | 1 mg | 1.3453 mL |
| 5 mM | 1 mg | 0.2691 mL |
| 10 mM | 1 mg | 0.1345 mL |
| 1 mM | 5 mg | 6.7265 mL |
| 5 mM | 5 mg | 1.3453 mL |
| 10 mM | 5 mg | 0.6726 mL |
Table adapted from supplier data.[1][4]
Preparation of Working Solution
For most in vitro and in vivo applications, the DMSO stock solution needs to be further diluted to a working concentration.
Procedure:
-
Thaw a single aliquot of the FD-1080 stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 2-10 µM) using a suitable buffer, such as pre-warmed Phosphate-Buffered Saline (PBS).[7]
-
It is recommended to filter the final working solution through a 0.2 µm sterile filter before use, especially for in vivo applications.[7]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Hypothetical Signaling Pathway Application
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. keyorganics.net [keyorganics.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
Application Notes and Protocols for FD-1080 Free Acid in Deep-Tissue Vascular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a small-molecule near-infrared (NIR) II fluorophore designed for deep-tissue in vivo imaging.[1][2][3] Its excitation and emission spectra lie within the second NIR window (NIR-II, 1000-1700 nm), a range that offers significant advantages for biological imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper tissue penetration compared to traditional NIR-I imaging (700-900 nm).[4] Structurally, FD-1080 is a heptamethine cyanine (B1664457) dye that has been modified with sulphonic and cyclohexene (B86901) groups to improve its water solubility and stability.[1][5] This document provides detailed application notes and protocols for the use of FD-1080 free acid in deep-tissue vascular imaging.
Quantitative Data
The optical and performance characteristics of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Optical Properties of this compound
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~1064 nm | Optimal for deep-tissue penetration.[1][2][4] |
| Absorption Peak (λabs) | ~1046 nm | In aqueous solution.[5][6][7] |
| Emission Wavelength (λem) | ~1080 nm | In the NIR-II window.[2][5][6] |
| Molecular Weight | 765.31 g/mol | [4] |
| Appearance | Brown to black solid powder | [1] |
Table 2: Quantum Yield and Performance Metrics
| Condition | Quantum Yield (%) | Key Performance Metric | Value |
| FD-1080 in Ethanol | 0.31 | Signal-to-Background Ratio (SBR) in Hindlimb Vasculature (1064 nm excitation) | 4.32[3][6] |
| FD-1080 with Fetal Bovine Serum (FBS) | 5.94 | Full Width at Half-Maximum (FWHM) of Hindlimb Vessel (1064 nm excitation) | 0.47 mm[6] |
| FWHM of Sagittal Sinus Vessel (1064 nm excitation) | 0.65 mm[6] | ||
| FWHM of Sagittal Sinus Vessel (808 nm excitation) | 1.43 mm[6] |
Experimental Protocols
Preparation of FD-1080 Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of FD-1080 for in vitro and in vivo experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
0.2 µm syringe filter
Protocol:
-
Stock Solution (10 mM):
-
Working Solution for In Vitro Experiments (2-10 µM):
-
Working Solution for In Vivo Imaging (80 µM):
-
Prepare an 80 µM working solution by diluting the 10 mM stock solution with PBS.[1]
-
For enhanced fluorescence, the working solution can be complexed with Fetal Bovine Serum (FBS) (see Protocol 2).
-
Preparation of FD-1080-FBS Complex for In Vivo Imaging
The quantum yield of FD-1080 is significantly increased when complexed with FBS, which is highly recommended for in vivo applications to achieve a higher signal-to-background ratio.[1][3][6]
Materials:
-
FD-1080 working solution (prepared in PBS)
-
Fetal Bovine Serum (FBS)
Protocol:
-
Mix the FD-1080 working solution with FBS. The exact ratio can be optimized, but published studies have successfully used this complex for in vivo imaging.[3][6] A common approach is to simply dilute the stock solution in a solution containing FBS.
-
Allow the mixture to incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for complex formation before injection.
In Vivo Deep-Tissue Vascular Imaging in Mice
This protocol describes the intravenous administration of FD-1080-FBS complex for deep-tissue vascular imaging in mice.
Materials:
-
FD-1080-FBS complex working solution (e.g., 80 µM)
-
Anesthetized mice (e.g., nude mice)
-
NIR-II imaging system equipped with a 1064 nm laser and appropriate filters.
Protocol:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Position the mouse on the imaging stage of the NIR-II imaging system.
-
Acquire a pre-injection (baseline) image of the region of interest (e.g., hindlimb, brain).
-
Intravenously inject 200 µL of the 80 µM FD-1080-FBS complex working solution into the tail vein of the mouse.[1]
-
Begin acquiring images immediately after injection to visualize the vascular network. Dynamic imaging can be performed to observe blood flow.
-
Imaging can be conducted for 10-20 minutes post-injection or longer, as FD-1080 has shown good photostability.[1]
Imaging Parameters:
-
Power Density: A power density of 0.33 W/cm² has been used for photostability studies and can serve as a starting point.[7] This should be optimized for the specific imaging system and to avoid tissue damage.
-
Emission Filters: Use appropriate long-pass filters to collect the NIR-II fluorescence signal. Filters such as 1100 nm or 1300 nm long-pass have been reported.[7][8]
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation of the detector.
Visualizations
Experimental Workflow for In Vivo Vascular Imaging
Caption: Workflow for in vivo deep-tissue vascular imaging using FD-1080-FBS complex.
Logical Relationship of FD-1080 Properties for Enhanced Imaging
Caption: Key properties of FD-1080 leading to superior deep-tissue imaging performance.
References
- 1. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 2. scilit.com [scilit.com]
- 3. [PDF] An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerebral Blood Flow Imaging Using FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR) II fluorescent dye with both excitation and emission spectra in the second near-infrared window (NIR-II), specifically at 1064 nm and 1080 nm, respectively.[1][2] This property makes it an exceptional candidate for in vivo imaging, particularly for deep-tissue applications such as cerebral blood flow (CBF) imaging. The longer wavelengths of NIR-II light experience significantly less photon scattering and tissue autofluorescence compared to visible and NIR-I light, enabling deeper tissue penetration and higher spatial resolution imaging of the cerebral vasculature through the intact scalp and skull.[1][3][4]
These application notes provide a comprehensive guide to using FD-1080 free acid for cerebral blood flow imaging in preclinical research, with detailed protocols for preparation, administration, imaging, and data analysis.
Key Advantages of FD-1080 for Cerebral Blood Flow Imaging
-
Deep Tissue Penetration: The 1064 nm excitation of FD-1080 allows for high-resolution imaging of brain vessels through the intact skin and skull.[1][5]
-
High Spatial Resolution: NIR-II imaging with FD-1080 provides superior imaging resolution compared to traditional NIR-I dyes.[1]
-
Superior Photostability: FD-1080 exhibits excellent photostability under continuous laser irradiation, which is crucial for dynamic and longitudinal imaging studies.[1]
-
Enhanced Brightness in Serum: The quantum yield of FD-1080 significantly increases when combined with fetal bovine serum (FBS), enhancing its in vivo imaging performance.[1][2]
Quantitative Data Summary
A direct quantitative comparison of the photophysical properties of FD-1080 and the commonly used NIR-I dye, Indocyanine Green (ICG), is presented below.
| Property | This compound | Indocyanine Green (ICG) | Reference |
| Excitation Maximum (nm) | 1064 | ~800 | [1][6] |
| Emission Maximum (nm) | 1080 | ~830 (with tail into NIR-II) | [1][7] |
| Quantum Yield (in water) | 0.31% | Low | [1][8] |
| Quantum Yield (in serum) | 5.94% (with FBS) | Increased (~2-4 fold higher than in water) | [1][2][8] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 2.9 x 10⁴ | 2.3 x 10⁵ | [6] |
Pharmacokinetic and Biodistribution Data (Conceptual)
| Time Point | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Brain (%ID/g) |
| 5 min | High | Low | Low | Low | Moderate |
| 1 hour | Moderate | Increasing | Increasing | Low | Low |
| 4 hours | Low | High | High | Moderate | Very Low |
| 24 hours | Very Low | Moderate | Moderate | High (excretion) | Negligible |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Preparation of this compound Working Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.2 µm syringe filter
Protocol:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[5]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution with sterile PBS to a final working concentration of 80 µM.[5] Ensure the solution is at room temperature and vortex briefly to mix.
-
Sterilization: Sterilize the working solution by passing it through a 0.2 µm syringe filter before injection.[5]
Animal Preparation and Administration of FD-1080
Materials:
-
Mouse model (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringe with a 30G needle
-
Heating pad
Protocol:
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Animal Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Shave the hair from the head to reduce light scattering and improve image quality.
-
Administration: Administer 200 µL of the 80 µM FD-1080 working solution via intravenous tail vein injection.[5]
-
Imaging Readiness: The animal is ready for imaging immediately following injection.
Cerebral Blood Flow Imaging
Equipment:
-
NIR-II fluorescence imaging system equipped with:
-
A 1064 nm laser for excitation.
-
An InGaAs camera or other suitable NIR-II detector.
-
A long-pass filter to collect emission above 1100 nm.
-
Objective lens suitable for small animal imaging.
-
Imaging Parameters (Recommendations):
-
Excitation Laser Power: Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity. A starting point is typically in the range of 50-100 mW/cm².
-
Exposure Time: For dynamic imaging of blood flow, use a short exposure time to achieve a high frame rate (e.g., 5-20 ms).[9]
-
Frame Rate: Acquire images at a high frame rate to accurately capture the movement of blood. Frame rates of 30 to 200 frames per second (fps) have been reported for dynamic blood flow imaging.[10][11]
-
Imaging Duration: Record a video sequence of the cerebral vasculature for a sufficient duration to observe the dye circulation and measure blood flow velocity (e.g., 30-60 seconds).
Data Analysis for Cerebral Blood Flow Velocity
Software:
Workflow:
-
Video Pre-processing:
-
Open the recorded video sequence in ImageJ/Fiji.
-
Apply a median filter to reduce noise if necessary.
-
Use a vessel enhancement plugin if needed to improve the contrast of the blood vessels.
-
-
Blood Flow Velocity Measurement (using TrackMate):
-
Open the TrackMate plugin in ImageJ.
-
Select the appropriate detector and tracker (B12436777) settings to identify and follow the movement of fluorescent signals (representing blood cells or plasma) within the vessels.
-
Run the tracking analysis to generate tracks of particle movement.
-
Export the track data, which includes velocity information for each tracked particle.
-
-
Blood Flow Velocity Measurement (using PIV):
-
Open the PIV plugin in ImageJ.
-
Select a region of interest (ROI) within a blood vessel.
-
The plugin will perform cross-correlation between consecutive frames to determine the displacement of particles, from which the velocity is calculated.
-
The output is typically a vector field representing the velocity and direction of flow within the ROI.
-
-
Data Interpretation:
-
Calculate the average velocity within specific vessels or regions of interest.
-
Generate kymographs (space-time plots) to visualize the movement of blood over time along a selected line within a vessel. The slope of the lines in the kymograph is proportional to the blood flow velocity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cerebral blood flow imaging using FD-1080.
FD-1080 Mechanism of Action in Vasculature
Caption: Distribution of FD-1080 in the cerebral vasculature for imaging.
Safety and Toxicology
It is critical to distinguish the fluorescent dye FD-1080 from the pesticide sodium monofluoroacetate , which is also known as compound 1080 . These are chemically distinct compounds.[14][15][16][17] FD-1080 is a heptamethine cyanine (B1664457) dye,[18][19] while sodium monofluoroacetate is a metabolic poison.[14][15]
Conclusion
This compound is a powerful tool for high-resolution, deep-tissue imaging of cerebral blood flow in preclinical models. Its advantageous photophysical properties in the NIR-II window offer significant improvements over conventional fluorescent dyes. By following the detailed protocols outlined in these application notes, researchers can effectively utilize FD-1080 to gain valuable insights into cerebrovascular physiology and pathophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ImageJ plugins by Qingzong TSENG - PIV (Particle Image Velocimetry) --- ImageJ plugin [sites.google.com]
- 8. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared IIb Fluorescence Imaging of Vascular Regeneration with Dynamic Tissue Perfusion Measurement and High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Researchers propose the second near-infrared fluorophores for dynamic imaging of blood flow----ICCAS [english.ic.cas.cn]
- 12. Application of a ImageJ-Based Method to Measure Blood Flow in Adult Zebrafish and Its Applications for Toxicological and Pharmacological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 15. sciencelearn.org.nz [sciencelearn.org.nz]
- 16. alsglobal.com [alsglobal.com]
- 17. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. FD-1080 - CD Bioparticles [cd-bioparticles.net]
- 19. researchgate.net [researchgate.net]
- 20. witec.ch [witec.ch]
- 21. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
Application Notes and Protocols for FD-1080 Free Acid in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR) II fluorophore with both excitation and emission spectra in the second NIR window (1000-1700 nm).[1] This property allows for deep tissue penetration and high-resolution in vivo imaging due to reduced light scattering and tissue autofluorescence compared to traditional NIR-I imaging (700-950 nm).[1][2] FD-1080 free acid is the non-salt form of this dye, suitable for various in vivo imaging applications in small animals. These application notes provide detailed protocols for the preparation and administration of this compound for vascular, tumor, and lymphatic imaging, along with information on its physicochemical properties and imaging characteristics.
Disclaimer: FD-1080 is a distinct fluorescent imaging agent and should not be confused with the pesticide sodium monofluoroacetate, which is also known by the brand name "1080." The two are chemically and functionally unrelated.
Physicochemical and Optical Properties of FD-1080
FD-1080 is a heptamethine cyanine (B1664457) dye designed for optimal performance in the NIR-II window. Its structure includes sulfonic acid groups to enhance water solubility.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~1064 nm | [3] |
| Emission Maximum (λem) | ~1080 nm | [3] |
| Quantum Yield (in ethanol) | 0.31% | [4] |
| Quantum Yield (with FBS) | 5.94% | [1][4] |
| Molecular Weight | Varies by salt form | |
| Solubility | Good in water | [4] |
Data Presentation: Quantitative Imaging Parameters
Table 1: Representative Biodistribution of this compound in Mice (%ID/g)
(Note: The following is a template. Researchers should populate this table with their own experimental data.)
| Organ | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Tumor | |||
| Muscle | |||
| Brain |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
(Note: The following is a template. Researchers should populate this table with their own experimental data.)
| Parameter | Value |
| Half-life (t½) | |
| Clearance (CL) | |
| Volume of Distribution (Vd) | |
| Area Under the Curve (AUC) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intravenous injection in small animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a stock solution: Dissolve this compound powder in DMSO to a concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.
-
Prepare the working solution: On the day of the experiment, thaw an aliquot of the FD-1080 stock solution. Dilute the stock solution with sterile PBS to the desired final concentration (e.g., 80 µM for vascular imaging).[5]
-
Sterilization: Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter before injection.
Preparation of this compound for In Vivo Injection.
In Vivo Vascular Imaging Protocol
This protocol is designed for high-resolution imaging of the vasculature in small animals.
Animal Model:
-
Nude mice or other appropriate small animal models.
Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer the sterile this compound solution via intravenous (tail vein) injection. A typical dose is 200 µL of an 80 µM solution.[5]
-
Commence imaging immediately or within 10-20 minutes post-injection.[5]
-
Use an in vivo imaging system equipped with a laser capable of excitation at ~1064 nm and a detector sensitive to the NIR-II region (e.g., InGaAs camera).
-
Acquire images of the desired anatomical region (e.g., hindlimb, brain).
Workflow for In Vivo Vascular Imaging with FD-1080.
In Vivo Tumor Imaging Protocol (Representative)
This protocol provides a general guideline for imaging solid tumors in a xenograft mouse model.
Animal Model:
-
Nude mice with subcutaneously implanted tumors (e.g., HT1080 human fibrosarcoma cells).[6]
Procedure:
-
When tumors reach the desired size (e.g., 100-200 mm³), anesthetize the mouse.
-
Administer the sterile this compound solution intravenously. The optimal dose and timing for tumor imaging may require empirical determination.
-
Acquire images at various time points post-injection (e.g., 1, 4, 12, 24 hours) to determine the optimal window for tumor-to-background contrast.
-
Image the tumor and surrounding tissues using an appropriate NIR-II imaging system.
In Vivo Lymphatic Imaging Protocol (Representative)
This protocol is a representative method for imaging lymphatic vessels and nodes.
Animal Model:
-
Appropriate small animal model.
Procedure:
-
Anesthetize the animal.
-
For lymphatic imaging, an intradermal or subcutaneous injection in the area of interest (e.g., footpad) is often employed. The volume and concentration of the FD-1080 solution should be optimized for the specific application.
-
Image the lymphatic drainage from the injection site to the draining lymph nodes over time.
-
Dynamic imaging may be required to visualize lymphatic flow.
Signaling Pathways and Biological Interactions
This compound is generally considered a passive imaging agent. Its accumulation in tissues is primarily governed by the enhanced permeability and retention (EPR) effect in tumors and its circulation dynamics within the vasculature. There is no evidence to suggest that FD-1080 specifically targets a particular biological pathway. When complexed with molecules like Fetal Bovine Serum (FBS), its quantum yield is significantly increased, suggesting an interaction with proteins that enhances its fluorescent properties.[1][4]
Simplified Depiction of FD-1080's In Vivo Distribution.
Safety and Toxicology
While comprehensive toxicology data for this compound is not widely published, its use in in vivo animal studies suggests a degree of biocompatibility.[4] As with any investigational agent, appropriate safety precautions should be taken. Researchers should consult the manufacturer's safety data sheet (SDS) for specific handling and disposal instructions.
Conclusion
This compound is a potent NIR-II fluorophore with significant potential for high-resolution, deep-tissue in vivo imaging in small animals. The protocols provided herein offer a starting point for researchers to utilize this agent for vascular, tumor, and lymphatic imaging. Further optimization of dosing, timing, and imaging parameters may be necessary for specific experimental needs. The collection of detailed biodistribution and pharmacokinetic data will be crucial for the broader application and understanding of this promising imaging agent.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. Fluorescence-Guided Surgery of Retroperitoneal-Implanted Human Fibrosarcoma in Nude Mice Delays or Eliminates Tumor Recurrence and Increases Survival Compared to Bright-Light Surgery | PLOS One [journals.plos.org]
Application Notes and Protocols for Imaging Tumor Microvasculature with FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR) II fluorescent dye with excitation and emission wavelengths of 1064 nm and 1080 nm, respectively.[1] Its application in the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging due to reduced photon scattering and minimal tissue autofluorescence.[2][3] These characteristics make FD-1080 an exceptional tool for the non-invasive visualization and quantification of tumor microvasculature in preclinical research. This document provides detailed application notes and experimental protocols for utilizing FD-1080 free acid for imaging the tumor microenvironment.
Key Properties of FD-1080
FD-1080 is a heptamethine cyanine-based dye designed for optimal performance in the NIR-II imaging window.[1][4] Its chemical structure includes sulfonic acid groups to enhance water solubility and stability.[1] While the quantum yield of free FD-1080 is modest, it significantly increases upon binding to serum proteins like fetal bovine serum (FBS), which is a crucial consideration for in vivo applications.[1][4]
Data Presentation
Table 1: Optical and Physicochemical Properties of FD-1080
| Property | Value | Reference |
| Excitation Wavelength (λex) | 1064 nm | [1] |
| Emission Wavelength (λem) | 1080 nm | [1] |
| Quantum Yield (in ethanol) | 0.31% | [1][4] |
| Quantum Yield (with FBS) | 5.94% | [1][4] |
| Molar Extinction Coefficient | Not specified in abstracts | |
| Molecular Weight | Not specified in abstracts | |
| Solubility | Good water solubility | [2] |
Table 2: Quantitative In Vivo Imaging Parameters with FD-1080
| Parameter | Value | Animal Model/Target | Reference |
| Signal-to-Background Ratio (SBR) - Hindlimb Vasculature | 4.32 (at 1064 nm excitation) | Mice | [4] |
| Full Width at Half-Maximum (FWHM) - Hindlimb Blood Vessel | 0.47 mm | Mice | [4] |
| Tumor-to-Normal Tissue Ratio (T/N ratio) | ~83.4 (for a related NIR-II probe) | Mice with tumor metastasis | |
| Tumor Signal Intensity | Significantly higher with targeted delivery | Hep-G2 xenograft tumor in mice | [5] |
Experimental Protocols
I. Preparation of FD-1080 for In Vivo Imaging
Objective: To prepare a sterile, injectable solution of FD-1080 for systemic administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
0.22 µm sterile syringe filter
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (with FBS):
-
Thaw an aliquot of the FD-1080 stock solution at room temperature.
-
Dilute the stock solution in sterile PBS to an intermediate concentration.
-
Add FBS to the diluted FD-1080 solution to a final concentration of 1-5% (v/v) to enhance the quantum yield. The final concentration of FD-1080 for injection is typically in the range of 50-100 µM.
-
Gently mix the solution and incubate at room temperature for 15-30 minutes to allow for the formation of FD-1080-FBS complexes.
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
II. Establishment of a Xenograft Tumor Model for Microvasculature Imaging
Objective: To create a subcutaneous tumor model in immunodeficient mice suitable for imaging tumor microvasculature. The HT-1080 human fibrosarcoma cell line is a suitable model due to its aggressive and highly angiogenic nature.[6][7]
Materials:
-
HT-1080 human fibrosarcoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Insulin syringes (27-30 gauge)
Protocol:
-
Cell Culture:
-
Culture HT-1080 cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Preparation for Injection:
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free PBS or culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold PBS. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 7-14 days.
-
Imaging can be initiated when tumors reach a size of approximately 100-200 mm³.
-
III. In Vivo Imaging of Tumor Microvasculature
Objective: To acquire high-resolution images of the tumor microvasculature using an NIR-II imaging system.
Materials:
-
Tumor-bearing mouse
-
Prepared FD-1080 working solution
-
NIR-II small animal imaging system equipped with a 1064 nm laser and an InGaAs detector
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain the animal's body temperature
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and place it on the imaging stage.
-
Maintain the animal's body temperature using a heating pad.
-
Acquire a baseline (pre-injection) image of the tumor region.
-
-
FD-1080 Administration:
-
Administer the FD-1080 working solution via tail vein injection. A typical dose is 100-200 µL of a 50-100 µM solution.
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring a dynamic sequence of images to visualize the initial vascular phase.
-
Acquire static images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to assess probe accumulation and clearance.
-
Use a 1064 nm laser for excitation and a long-pass filter (e.g., >1100 nm) to collect the emission signal.
-
Optimize imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.
-
IV. Image Analysis and Quantification
Objective: To quantitatively analyze the acquired images to assess tumor microvasculature characteristics.
Software:
-
Image analysis software such as ImageJ/Fiji or manufacturer-provided software.
Protocol:
-
Signal-to-Background Ratio (SBR) Calculation:
-
Define a region of interest (ROI) over the tumor and an adjacent background region (e.g., muscle tissue).
-
Measure the mean fluorescence intensity in both ROIs.
-
Calculate the SBR as: SBR = (Mean Intensity_Tumor) / (Mean Intensity_Background).
-
-
Vessel Diameter Measurement:
-
Use a line profile tool to measure the intensity profile across a blood vessel.
-
The full width at half-maximum (FWHM) of the intensity profile can be used to estimate the vessel diameter.
-
-
Vessel Density Quantification:
-
Apply a threshold to the image to segment the blood vessels.
-
Calculate the percentage of the tumor area occupied by vessels.
-
Visualization of Experimental Workflow and Signaling
Caption: Experimental workflow for imaging tumor microvasculature with FD-1080.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols: FD-1080 Free Acid for Lymphatic System Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphatic system is a critical component of the circulatory and immune systems, playing a vital role in fluid homeostasis, immune surveillance, and the absorption of dietary fats. The ability to visualize and study the lymphatic system in vivo is paramount for understanding its function in both healthy and diseased states, including lymphedema, cancer metastasis, and inflammatory conditions.[1][2] Near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II, 1000-1700 nm), offers significant advantages for deep-tissue imaging due to reduced photon scattering and minimal tissue autofluorescence, leading to higher spatial resolution and signal-to-background ratios.[3][4][5]
FD-1080 is a heptamethine cyanine (B1664457) dye that operates within the NIR-II window, with excitation and emission maxima around 1064 nm and 1080 nm, respectively.[3][6] Its structure incorporates sulphonic acid groups, which enhance its water solubility, a crucial property for in vivo applications.[3][4] This document provides detailed application notes and protocols for the use of FD-1080 free acid in preclinical lymphatic system imaging.
Mechanism of Action and Lymphatic Uptake
Following interstitial administration (e.g., subcutaneous or intradermal injection), small molecules like this compound are cleared from the injection site primarily through the lymphatic system. The uptake into lymphatic capillaries is a passive process driven by interstitial fluid pressure gradients. Once inside the lymphatic vessels, FD-1080 is transported with the lymph fluid to draining lymph nodes. The enhanced fluorescence of FD-1080 upon binding to serum proteins, such as albumin, which are present in lymph, can lead to a significant increase in signal intensity, improving the visualization of lymphatic structures.[3][6] The size of the dye-protein complex is also favorable for retention within the lymphatic system and uptake by lymph nodes.
References
- 1. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
biodistribution and pharmacokinetics of FD-1080 free acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR-II) fluorophore, with both its excitation and emission spectra situated in the second near-infrared window (NIR-II).[1][2][3] Its excitation wavelength is 1064 nm, and it emits at approximately 1080 nm.[1][2][4] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and tissue autofluorescence at these longer wavelengths.[1][2] FD-1080 has been utilized for non-invasive imaging of vasculature in the hindlimb, abdomen, and brain of mice, demonstrating its capability to penetrate intact skin and skull.[1][2] The quantum yield of FD-1080 is reported to be 0.31% in ethanol, which can be significantly enhanced to 5.94% upon complexing with fetal bovine serum (FBS).[1][3][4] The inclusion of sulfonic acid groups in its structure enhances its water solubility.[3]
Data Presentation
Quantitative data for the biodistribution and pharmacokinetics of FD-1080 free acid are not currently available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Biodistribution of this compound in Mice Following Intravenous Administration
| Organ | Mean Concentration (µg/g tissue) ± SD | % Injected Dose per Gram (%ID/g) ± SD |
| 1-hour post-injection | ||
| Blood | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Brain | ||
| Muscle | ||
| 4-hours post-injection | ||
| Blood | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Brain | ||
| Muscle | ||
| 24-hours post-injection | ||
| Blood | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Brain | ||
| Muscle |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Half-life (t½) | hours | |
| Clearance (CL) | mL/hour/kg | |
| Volume of Distribution (Vd) | L/kg | |
| Area Under the Curve (AUC) | µg*hour/mL | |
| Maximum Concentration (Cmax) | µg/mL | |
| Time to Maximum Concentration (Tmax) | hours |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of this compound in Mice
This protocol outlines the procedure for determining the tissue distribution of this compound in a murine model.
Materials:
-
This compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
Healthy, adult mice (specify strain, age, and sex)
-
Anesthetic agent (e.g., isoflurane)
-
In vivo NIR-II imaging system with 1064 nm excitation and appropriate emission filters
-
Surgical tools for dissection
-
Tubes for organ collection
-
Scale for weighing organs
-
Homogenizer
-
Fluorometer or plate reader capable of NIR detection
Procedure:
-
Preparation of FD-1080 Solution: Prepare a sterile solution of this compound in the desired vehicle at a suitable concentration for intravenous injection.
-
Animal Dosing:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Administer a precise dose of the FD-1080 solution via intravenous (tail vein) injection. Record the exact volume and concentration administered.
-
-
In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24 hours) post-injection, perform whole-body NIR-II fluorescence imaging to visualize the distribution of FD-1080 in real-time.
-
Tissue Collection:
-
At each designated time point, euthanize a cohort of mice (n=3-5 per time point) via an approved method.
-
Perform a cardiac puncture to collect a blood sample.
-
Carefully dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle).
-
Rinse the organs with PBS to remove excess blood, gently blot dry, and record the wet weight of each organ.
-
-
Ex Vivo Organ Imaging: Image the excised organs using the NIR-II imaging system to visualize the fluorescence signal in each tissue.
-
Tissue Homogenization and Fluorescence Quantification:
-
Homogenize each organ in a known volume of lysis buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatant.
-
Measure the fluorescence intensity of the supernatant using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
-
Generate a standard curve using known concentrations of FD-1080 to convert fluorescence intensity to concentration (µg/mL).
-
-
Data Analysis:
-
Calculate the concentration of FD-1080 per gram of tissue (µg/g).
-
Determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol describes the methodology for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle
-
Cannulated mice (optional, for serial blood sampling) or a sufficient number of mice for terminal blood collection at each time point
-
Anesthetic agent
-
Blood collection tubes (e.g., heparinized capillaries or tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying FD-1080 in plasma (e.g., LC-MS/MS or fluorescence spectroscopy)
Procedure:
-
Preparation and Dosing: Prepare and administer the FD-1080 solution as described in Protocol 1.
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
For serial sampling from the same mouse (if cannulated or using a validated method), collect a small volume of blood at each time point.
-
For terminal collection, euthanize a group of mice at each time point to collect a blood sample via cardiac puncture.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of FD-1080 in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of FD-1080 versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Visualizations
Caption: Experimental workflow for the in vivo biodistribution study of FD-1080.
Caption: Experimental workflow for the pharmacokinetic study of FD-1080.
References
Application Notes and Protocols for Long-Term In Vivo Imaging with FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of FD-1080 free acid, a near-infrared (NIR) II fluorophore, for long-term in vivo imaging. The protocols outlined below are intended to assist researchers in leveraging the unique properties of FD-1080 for deep-tissue, high-resolution visualization of biological structures and processes.
Introduction to this compound
FD-1080 is a small molecule heptamethine cyanine (B1664457) dye specifically designed for imaging in the second near-infrared (NIR-II) window.[1][2] Its excitation and emission maxima are both located in the NIR-II region (excitation ~1064 nm, emission ~1080 nm), which allows for deeper tissue penetration and higher signal-to-background ratios compared to traditional NIR-I imaging (650-950 nm).[3][4] The introduction of sulfonic acid and cyclohexene (B86901) groups enhances its water solubility and stability, making it suitable for various in vivo applications.[1] While the quantum yield of free FD-1080 is modest, it significantly increases upon binding to serum proteins like fetal bovine serum (FBS), making it particularly effective for vascular imaging.[3][5]
Key Applications
-
High-Resolution Vasculature Imaging: FD-1080 enables detailed visualization of blood vessels in deep tissues, including the hindlimb, abdomen, and brain, through intact skin and skull.[3][4]
-
Dynamic Physiological Monitoring: The dye can be used for real-time imaging of dynamic processes, such as quantifying respiratory rates by tracking the craniocaudal motion of the liver.[3]
-
Long-Term Imaging Studies: The photostability of FD-1080 allows for repeated imaging sessions over extended periods, crucial for longitudinal studies in drug development and disease progression monitoring.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for in vivo imaging applications.
| Property | Value | Conditions |
| Excitation Maximum | ~1046 nm - 1064 nm | |
| Emission Maximum | ~1080 nm | |
| Molecular Weight | 765.31 g/mol | |
| Quantum Yield | 0.31% | In ethanol |
| 5.94% | Complexed with Fetal Bovine Serum (FBS) | |
| Signal-to-Background Ratio (SBR) | 4.32 | Hindlimb vessel imaging (1064 nm excitation) |
| 1.9 - 2.2 | Hindlimb vessel imaging (shorter wavelength excitation) | |
| Imaging Resolution (FWHM) | 0.47 mm | Hindlimb blood vessel (1064 nm excitation) |
| 0.65 mm | Mouse sagittal sinus vessel (1064 nm excitation) | |
| 1.43 mm | Mouse sagittal sinus vessel (808 nm excitation) |
FWHM: Full Width at Half Maximum
Experimental Protocols
Preparation of FD-1080 Stock and Working Solutions
This protocol describes the preparation of FD-1080 solutions for in vivo and in vitro use.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
0.2 µm sterile filter
Procedure:
-
Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
-
Working Solution (2-10 µM for in vitro; 80 µM for in vivo):
In Vitro Cell Staining Protocol
This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080.
Materials:
-
FD-1080 working solution (2-10 µM)
-
Cells in suspension or adherent cells
-
PBS
-
Trypsin (for adherent cells)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension cells: Centrifuge to pellet the cells, then wash twice with PBS for 5 minutes each time.
-
Adherent cells: Remove the culture medium, wash with PBS, and detach cells using trypsin. Centrifuge to pellet the cells, remove the supernatant, and wash twice with PBS for 5 minutes each time.[6]
-
-
Staining:
-
Resuspend the prepared cells in 1 mL of the FD-1080 working solution.
-
Incubate at room temperature for 10-30 minutes.[6]
-
-
Washing:
-
Imaging:
-
Resuspend the final cell pellet in 1 mL of PBS or serum-free medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer equipped for NIR-II detection.[6]
-
In Vivo Imaging Protocol for Mice
This protocol provides a general guideline for performing in vivo imaging of the vasculature in mice using FD-1080.
Materials:
-
FD-1080 working solution (e.g., 80 µM)
-
Anesthetized mouse
-
NIR-II imaging system with a 1064 nm laser and appropriate emission filters (e.g., 1100 nm long-pass)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic protocol (e.g., isoflurane).
-
Maintain the animal's body temperature throughout the imaging session.
-
-
FD-1080 Administration:
-
Administer 200 µL of the 80 µM FD-1080 working solution via intravenous (e.g., tail vein) injection.[6]
-
-
Imaging:
-
Wait for 10-20 minutes to allow for circulation and distribution of the dye.[6]
-
Position the mouse in the NIR-II imaging system.
-
Acquire images using a 1064 nm excitation laser and a long-pass filter suitable for capturing the emission of FD-1080 (e.g., >1100 nm).
-
For dynamic imaging, acquire a time-lapse series of images.
-
Advantages of FD-1080 in NIR-II Imaging
The use of FD-1080 for in vivo imaging in the NIR-II window offers several advantages over conventional NIR-I imaging, primarily due to the reduced photon scattering and lower tissue autofluorescence at longer wavelengths.
References
- 1. researchgate.net [researchgate.net]
- 2. FD-1080 - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
Application Notes and Protocols: Combining FD-1080 Free Acid with Other Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1] Its operation within the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging due to reduced photon scattering and minimal tissue autofluorescence.[2][3] The quantum yield of FD-1080 can be significantly enhanced from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), making it a promising candidate for various in vivo imaging applications.[1][4]
The integration of FD-1080-based fluorescence imaging with other modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT) offers a powerful strategy for comprehensive preclinical research. This multimodal approach combines the high sensitivity and real-time feedback of fluorescence imaging with the superior anatomical resolution of MRI and CT, and the quantitative functional information provided by PET.[5] These application notes provide an overview and detailed protocols for utilizing FD-1080 free acid in multimodal imaging settings.
I. FD-1080 in NIR-II Fluorescence Imaging
FD-1080 is exceptionally well-suited for high-resolution imaging of deep-tissue vasculature and tumors.[1][4] Its use in the NIR-II window provides superior clarity and signal-to-background ratios compared to traditional NIR-I imaging.
Quantitative Data Summary: FD-1080 Performance
| Parameter | Value | Condition | Reference |
| Excitation Wavelength | 1064 nm | In vivo | [1][4] |
| Emission Wavelength | 1080 nm | In vivo | [1] |
| Quantum Yield | 0.31% | In ethanol | [3][4] |
| Quantum Yield | 5.94% | Complexed with FBS | [3][4] |
| Hindlimb Vessel SBR | 4.32 | 1064 nm excitation | [3] |
| Hindlimb Vessel FWHM | 0.47 mm | 1064 nm excitation | [3] |
| Sagittal Sinus FWHM | 0.65 mm | 1064 nm excitation | [3] |
| Tissue Penetration | > 5 mm | Phantom study | [3] |
SBR: Signal-to-Background Ratio; FWHM: Full Width at Half Maximum
Experimental Protocol: In Vivo Vascular Imaging with FD-1080
This protocol describes the use of FD-1080 for high-resolution imaging of blood vessels in a mouse model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Anesthetic (e.g., isoflurane)
-
NIR-II imaging system with a 1064 nm laser and an InGaAs camera
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of FD-1080 in DMSO. Store at -20°C in the dark.
-
For a working solution, dilute the stock solution to 80 µM in sterile PBS.
-
To enhance fluorescence, mix the FD-1080 working solution with an equal volume of FBS and incubate for 30 minutes at room temperature to allow for complex formation.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the mouse on the imaging stage and maintain its body temperature at 37°C.
-
-
Image Acquisition:
-
Administer 200 µL of the FD-1080-FBS complex solution via intravenous tail vein injection.[6]
-
Immediately begin image acquisition using the NIR-II imaging system.
-
Use a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm) to collect the emission signal.
-
Acquire images at various time points to observe the dynamic vascular perfusion.
-
II. Combining FD-1080 with Magnetic Resonance Imaging (MRI)
Combining NIR-II fluorescence with MRI provides the high sensitivity of optical imaging with the excellent soft-tissue contrast and anatomical detail of MRI. This can be achieved by conjugating FD-1080 to an MRI contrast agent, such as a gadolinium chelate or superparamagnetic iron oxide nanoparticles (SPIONs).
Conceptual Signaling Pathway for a Targeted Dual-Modality Probe
A targeted dual-modality probe can be designed to bind to specific receptors overexpressed on tumor cells.
Experimental Protocol: Synthesis of an FD-1080-SPION Conjugate (Conceptual)
This protocol outlines a conceptual method for conjugating FD-1080 to SPIONs for dual-modality imaging.
Materials:
-
FD-1080 with a reactive group (e.g., NHS ester or maleimide)
-
Amine-functionalized SPIONs
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction buffer (e.g., PBS or MES buffer)
-
Magnetic separation column
Procedure:
-
Activate FD-1080: If FD-1080 has a carboxyl group, activate it using EDC/Sulfo-NHS chemistry to form an NHS ester.
-
Conjugation:
-
Disperse amine-functionalized SPIONs in the reaction buffer.
-
Add the activated FD-1080 to the SPION suspension.
-
Allow the reaction to proceed for several hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the FD-1080-SPION conjugates from unreacted FD-1080 using a magnetic separation column.
-
Wash the conjugates multiple times with the reaction buffer.
-
-
Characterization:
-
Confirm conjugation using UV-Vis-NIR spectroscopy to identify the characteristic absorbance peaks of both FD-1080 and SPIONs.
-
Determine the size and morphology of the conjugates using transmission electron microscopy (TEM).
-
III. Combining FD-1080 with Positron Emission Tomography (PET)
The combination of NIR-II fluorescence and PET imaging allows for whole-body quantitative imaging with high sensitivity (PET) and high-resolution optical imaging for surgical guidance. This is achieved by labeling an FD-1080-containing probe with a positron-emitting radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr).
Experimental Protocol: Radiolabeling of a DOTA-conjugated FD-1080 Probe with ⁶⁸Ga (Conceptual)
This protocol describes a conceptual method for radiolabeling an FD-1080 probe for PET/NIR-II imaging.
Materials:
-
FD-1080 conjugated to a DOTA chelator
-
⁶⁸Ge/⁶⁸Ga generator
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Radiolabeling:
-
Add the DOTA-FD-1080 conjugate to the reaction buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction mixture.
-
Heat the reaction at 95°C for 10-15 minutes.
-
-
Purification:
-
Purify the ⁶⁸Ga-DOTA-FD-1080 probe using a C18 Sep-Pak cartridge to remove free ⁶⁸Ga.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
IV. Combining FD-1080 with Computed Tomography (CT)
While FD-1080 itself is not a CT contrast agent, it can be incorporated into nanoparticles that also contain a CT contrast agent, such as iodine or gold nanoparticles. This combination provides the anatomical context of CT with the high sensitivity of NIR-II fluorescence. The synthesis of such probes would follow similar principles as for MRI contrast agents, involving the co-encapsulation or conjugation of FD-1080 and the CT contrast agent within a nanocarrier.
V. Biodistribution and Pharmacokinetics
Understanding the biodistribution and pharmacokinetics of FD-1080 and its conjugates is crucial for interpreting imaging data and for clinical translation. While specific quantitative data for this compound is limited in the public domain, data from similar NIR-II probes can provide valuable insights.
Representative Biodistribution of NIR-II Probes in a Tumor-Bearing Mouse Model
| Organ | % Injected Dose per Gram (%ID/g) - Representative Data |
| Tumor | 5 - 15 |
| Liver | 10 - 30 |
| Spleen | 5 - 15 |
| Kidneys | 2 - 10 |
| Lungs | 1 - 5 |
| Blood (1h post-injection) | 5 - 20 |
Note: These are representative values for targeted NIR-II probes and can vary significantly based on the probe's size, charge, and targeting moiety.
Protocol for Ex Vivo Biodistribution Analysis
-
Image Acquisition: Perform in vivo imaging at desired time points after probe injection.
-
Tissue Harvesting: Euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
Ex Vivo Imaging: Image the excised organs using the NIR-II imaging system to determine the fluorescence intensity in each organ.
-
Quantification:
-
Draw regions of interest (ROIs) around each organ in the images.
-
Measure the average fluorescence intensity within each ROI.
-
Normalize the fluorescence intensity to the weight of the organ to obtain a semi-quantitative measure of biodistribution. For more accurate quantification, a standard curve of the probe in tissue homogenates should be used.
-
Conclusion
This compound is a powerful NIR-II fluorophore with significant potential for preclinical imaging. Its combination with other imaging modalities like MRI, PET, and CT through the development of multimodal probes can provide a more comprehensive understanding of biological processes. The protocols and data presented here offer a foundation for researchers to design and execute multimodal imaging studies utilizing the unique properties of FD-1080. Further research into the development and characterization of FD-1080-based multimodal probes will be crucial for their translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadolinium-Chelated Conjugated Polymer-Based Nanotheranostics for Photoacoustic/Magnetic Resonance/NIR-II Fluorescence Imaging-Guided Cancer Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
Application Notes and Protocols: FD-1080 Free Acid for Image-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a novel organic small-molecule fluorophore designed for second near-infrared (NIR-II) window imaging.[1][2] Its excitation and emission maxima, both exceeding 1000 nm, allow for deep tissue penetration, high spatial resolution, and improved signal-to-background ratios compared to traditional NIR-I imaging agents (700-900 nm).[3][4][5] These characteristics make FD-1080 an invaluable tool for preclinical research in image-guided surgery, enabling real-time, high-contrast visualization of biological structures such as blood vessels and tumors.[6][7][8]
Operating within the NIR-II window (1000-1700 nm) minimizes tissue autofluorescence and light scattering, which are significant limitations in the visible and NIR-I spectrums.[4][9] This results in clearer images of deeper tissues, a critical advantage for surgical applications involving deep-seated tumors.[3] FD-1080's utility is further enhanced by its superior photostability compared to conventional dyes like indocyanine green (ICG).[1] This document provides detailed application notes and experimental protocols for the use of FD-1080 free acid in image-guided surgery research.
Physicochemical and Photophysical Properties
This compound is a water-soluble cyanine-based dye.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H38N2O6S2 (for the free acid) | [10] |
| Appearance | Brown to black solid powder | [10] |
| Excitation Maximum (λex) | ~1046 nm (in ethanol), 1064 nm (for in vivo excitation) | [1][11] |
| Emission Maximum (λem) | ~1080 nm | [5][11] |
| Quantum Yield (Φ) | 0.31% (in ethanol) | [1][5] |
| Quantum Yield (Φ) with FBS | 5.94% | [1][5] |
Experimental Protocols
Preparation of FD-1080 Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.2 µm syringe filter
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
Working Solution Preparation (2-10 µM for in vitro, 80 µM for in vivo):
-
For in vitro cell experiments, dilute the 10 mM stock solution in warm PBS to a final concentration of 2-10 µM.[10] The optimal concentration may vary depending on the cell type and experimental setup.
-
For in vivo imaging, dilute the 10 mM stock solution to a final concentration of 80 µM in sterile PBS.[10]
-
Filter the working solution through a 0.2 µm syringe filter to ensure sterility before use.[10]
-
Note: Always prepare the working solution fresh for optimal performance.[10]
-
Figure 1: Workflow for preparing FD-1080 stock and working solutions.
In Vitro Cell Staining Protocol
This protocol provides a general guideline for staining both suspension and adherent cells with FD-1080 for fluorescence microscopy.
Materials:
-
Cultured cells (suspension or adherent)
-
FD-1080 working solution (2-10 µM in PBS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells, optional)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Fluorescence microscope with NIR-II imaging capabilities
Protocol for Suspension Cells:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with PBS, centrifuging between washes.[10]
-
Resuspend the cells in 1 mL of the FD-1080 working solution.
-
Incubate at room temperature for 10-30 minutes, protected from light.[10]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[10]
-
Wash the cells twice with PBS.[10]
-
Resuspend the final cell pellet in 1 mL of PBS or serum-free medium for imaging.[10]
Protocol for Adherent Cells:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
(Optional: For intracellular staining) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
(Optional: For intracellular staining) Wash three times with PBS.
-
(Optional: For intracellular staining) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional: For intracellular staining) Wash three times with PBS.
-
Add the FD-1080 working solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with PBS.
-
Add fresh PBS or culture medium to the cells for imaging.
Imaging:
-
Examine the stained cells using a fluorescence microscope equipped with a 1064 nm laser for excitation and an appropriate NIR-II detector (e.g., InGaAs camera).
Figure 2: General workflow for in vitro cell staining with FD-1080.
In Vivo Imaging Protocol for Image-Guided Surgery Research
This protocol describes the intravenous administration of FD-1080 for in vivo imaging of vasculature and tumor accumulation in a mouse model.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
FD-1080 working solution (80 µM in sterile PBS)[10]
-
Anesthesia (e.g., isoflurane)
-
NIR-II small animal imaging system with a 1064 nm excitation laser and an InGaAs camera
Protocol:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Position the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
-
Acquire a baseline pre-injection image of the region of interest (e.g., tumor, hindlimb vasculature).
-
Administer 200 µL of the 80 µM FD-1080 working solution via intravenous (tail vein) injection.[10]
-
Begin acquiring images immediately after injection to visualize vascular perfusion. Dynamic imaging can be performed to observe the distribution and clearance of the dye.
-
For tumor imaging, acquire images at various time points post-injection (e.g., 10-20 minutes, and several hours) to monitor accumulation in the tumor tissue.[10] The enhanced permeability and retention (EPR) effect typically leads to passive accumulation of nanoparticles and some small molecules in tumors.
-
During a mock surgical procedure, the real-time imaging can be used to delineate tumor margins and identify key blood vessels.
Data Analysis:
-
The signal-to-background ratio (SBR) can be calculated by dividing the fluorescence intensity of the region of interest (e.g., tumor or blood vessel) by the fluorescence intensity of the adjacent background tissue.[1]
Figure 3: Workflow for in vivo imaging with FD-1080.
Mechanism of Action in Tumor Imaging
In the context of image-guided surgery for cancer, FD-1080 primarily accumulates in tumor tissues through the Enhanced Permeability and Retention (EPR) effect . This is a passive targeting mechanism.
Figure 4: The EPR effect facilitating FD-1080 accumulation in tumors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal in vitro | - Suboptimal dye concentration- Insufficient incubation time- Cell type variability | - Titrate FD-1080 concentration (2-10 µM)- Increase incubation time (up to 30 min)- Optimize protocol for your specific cell line |
| High background signal in vivo | - Imaging too soon after injection- Non-specific tissue uptake | - Allow more time for clearance from non-target tissues- Acquire images at later time points (e.g., >1 hour) |
| Precipitation of FD-1080 in working solution | - Poor solubility in aqueous buffer | - Ensure stock solution is fully dissolved in DMSO before dilution- Prepare working solution in warm PBS- Prepare fresh working solution immediately before use |
Conclusion
This compound is a potent NIR-II fluorescent dye with significant potential for advancing image-guided surgery research. Its favorable photophysical properties enable high-resolution, deep-tissue imaging with excellent contrast. The protocols provided herein offer a starting point for researchers to incorporate FD-1080 into their in vitro and in vivo studies, with the ultimate goal of improving the precision and efficacy of surgical interventions. As with any experimental technique, optimization of these protocols for specific applications and model systems is encouraged.
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Integration of NIR-II Fluorescence Imaging for Cancer Surgery: A Translational Evaluation of Preclinical and Intraoperative Systems [mdpi.com]
- 4. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Fluorescence-Guided Surgery | UC San Diego Health [health.ucsd.edu]
- 8. Near Infrared Fluorescent Nanoparticles Derived from Hyaluronic Acid Improve Tumor Contrast for Image-Guided Surgery [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Tissue Perfusion with FD-1080 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared II (NIR-II) fluorophore with both its excitation and emission wavelengths in the NIR-II window (excitation at 1064 nm and emission at 1080 nm).[1][2] This property allows for deep tissue penetration and high-resolution in vivo imaging due to reduced light scattering and minimal tissue autofluorescence at these longer wavelengths.[3][4] FD-1080 has demonstrated superior photostability compared to the commonly used NIR-I dye, indocyanine green (ICG).[4] These characteristics make FD-1080 an exceptional candidate for the quantitative assessment of tissue perfusion in various preclinical research models.
This document provides detailed application notes and protocols for utilizing FD-1080 free acid to quantify tissue perfusion, with a focus on preclinical models of hindlimb ischemia and cerebral blood flow.
Physicochemical and Optical Properties of FD-1080
FD-1080 is a cyanine-based dye with a heptamethine structure, which shifts its absorption and emission spectra into the NIR-II region.[2][5] The introduction of sulphonic and cyclohexene (B86901) groups enhances its water solubility and stability.[2][5] The quantum yield of FD-1080 in ethanol (B145695) is 0.31%, which can be significantly increased to 5.94% upon complexing with fetal bovine serum (FBS).[2][4][5]
| Property | Value | Reference |
| Excitation Peak | 1046 nm | [4] |
| Emission Peak | 1080 nm | [4] |
| Recommended Excitation Laser | 1064 nm | [1][4] |
| Quantum Yield (in ethanol) | 0.31% | [2][4][5] |
| Quantum Yield (with FBS) | 5.94% | [2][4][5] |
Advantages of FD-1080 for Tissue Perfusion Imaging
The use of a 1064 nm excitation for FD-1080 provides significant advantages over shorter wavelength excitations (650-980 nm) often used for other near-infrared dyes.[1][2][5]
-
Deeper Tissue Penetration: Allows for visualization of vasculature through intact skin, tissue, and even the skull.[1][2]
-
Higher Spatial Resolution: Enables clearer delineation of fine vascular structures.[1][4]
-
Improved Signal-to-Background Ratio (SBR): Results in higher contrast images for more accurate quantification.[3][4]
Quantitative Imaging Data
The following tables summarize the quantitative data obtained from preclinical imaging studies using FD-1080, demonstrating its superior performance.
Table 1: Signal-to-Background Ratio (SBR) in Mouse Hindlimb Vasculature
| Excitation Wavelength | Signal-to-Background Ratio (SBR) | Reference |
| 1064 nm | 4.32 | [3] |
| 650-980 nm range | 1.9 - 2.2 | [3] |
Table 2: Spatial Resolution (Full Width at Half Maximum - FWHM) in Mouse Vasculature
| Tissue | Excitation Wavelength | FWHM (mm) | Reference |
| Hindlimb Vasculature | 1064 nm | 0.47 | [3] |
| Sagittal Sinus (Brain) | 1064 nm | 0.65 | [3] |
| Sagittal Sinus (Brain) | 808 nm | 1.43 | [3] |
Experimental Protocols
Protocol 1: Preparation of FD-1080-FBS Complex for Injection
This protocol describes the preparation of the FD-1080-FBS complex to enhance the quantum yield for in vivo imaging.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
0.22 µm syringe filter
Procedure:
-
Dissolve this compound in a small amount of DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the FD-1080 stock solution in sterile PBS to the desired final concentration for injection.
-
Add Fetal Bovine Serum (FBS) to the diluted FD-1080 solution. A common ratio is to have FBS at a concentration that allows for the formation of the FD-1080-FBS complex. For initial studies, a 1:1 volume ratio of diluted dye to FBS can be tested.
-
Incubate the mixture at room temperature for 30 minutes to allow for the complex to form.
-
Filter the final FD-1080-FBS complex solution through a 0.22 µm syringe filter to ensure sterility before injection.
Protocol 2: In Vivo Imaging of Hindlimb Perfusion in a Mouse Model of Ischemia
This protocol details the procedure for inducing hindlimb ischemia and subsequently imaging the perfusion using the FD-1080-FBS complex.
Materials:
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments for ligation
-
Suture material (e.g., 6-0 silk)
-
Heating pad to maintain body temperature
-
NIR-II imaging system with a 1064 nm laser and an appropriate emission filter (e.g., 1100 nm long-pass)
-
FD-1080-FBS complex solution (prepared as in Protocol 1)
-
27-30 gauge needle and syringe for intravenous injection
Procedure:
-
Induction of Hindlimb Ischemia (Femoral Artery Ligation):
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Shave and sterilize the medial side of the left thigh.
-
Make a small incision to expose the femoral artery.
-
Carefully ligate the femoral artery with a 6-0 silk suture. Ensure the femoral nerve and vein are not damaged.
-
Close the incision with sutures or surgical clips.
-
Administer appropriate post-operative analgesia.
-
-
In Vivo Imaging:
-
Allow the animal to recover for the desired period post-surgery (e.g., immediately, 24 hours, 7 days).
-
Anesthetize the mouse for the imaging session and place it on the imaging stage. Maintain body temperature with a heating pad.
-
Acquire a baseline pre-injection image of both the ischemic (left) and contralateral (right) hindlimbs.
-
Administer the FD-1080-FBS complex solution via tail vein injection. A typical injection volume is 100-200 µL.
-
Immediately begin acquiring a time-series of images to capture the dynamic perfusion of the dye.
-
Continue imaging for a set duration to observe the distribution and clearance of the dye.
-
-
Image Analysis and Quantification:
-
Define Regions of Interest (ROIs) over the ischemic and healthy hindlimbs.
-
Generate time-intensity curves for each ROI by plotting the average fluorescence intensity within the ROI over time.
-
From the time-intensity curves, quantify perfusion parameters such as:
-
Time to Peak (TTP): The time taken to reach maximum fluorescence intensity.
-
Peak Intensity (Imax): The maximum fluorescence intensity reached.
-
Wash-in Rate: The slope of the initial rising phase of the curve.
-
Wash-out Rate: The slope of the decay phase of the curve.
-
Area Under the Curve (AUC): The integral of the time-intensity curve over a defined period.
-
-
Calculate the Signal-to-Background Ratio (SBR) by dividing the peak intensity in the vessel by the intensity of the adjacent background tissue.
-
Measure the Full Width at Half Maximum (FWHM) of blood vessels to assess spatial resolution.
-
Visualizations
Experimental Workflow for Hindlimb Perfusion Imaging
Caption: Workflow for quantifying hindlimb perfusion.
Logical Relationship of FD-1080 Properties to Imaging Outcome
Caption: FD-1080 properties and their impact on imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 4. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FD-1080 Free Acid Signal-to-Noise Ratio for Deep Tissue Imaging
Welcome to the technical support center for FD-1080 free acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) of FD-1080 in deep tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for deep tissue imaging?
FD-1080 is a fluorescent dye with both its excitation and emission spectra in the second near-infrared (NIR-II) window, specifically with an excitation peak around 1064 nm and an emission peak around 1080 nm.[1][2][3][4] This is advantageous for deep tissue imaging because longer wavelength light experiences less scattering and absorption by biological tissues, leading to deeper penetration and higher resolution imaging compared to traditional NIR-I dyes.[1][5][6][7][8][9]
Q2: What are the main factors that can negatively impact the signal-to-noise ratio of FD-1080?
Several factors can contribute to a poor signal-to-noise ratio, including:
-
Suboptimal Excitation and Emission Wavelengths: Using an excitation wavelength other than the optimal 1064 nm can lead to reduced fluorescence signal.[1][2][5][6][9]
-
Low Fluorophore Concentration: Insufficient concentration of FD-1080 at the target site will result in a weak signal.
-
Tissue Scattering and Autofluorescence: Although reduced in the NIR-II window, residual light scattering and tissue autofluorescence can still contribute to background noise.[7][9]
-
Improper Sample Preparation: Poor sample handling, such as inadequate clearing or fixation, can increase background noise and reduce signal penetration.[10][11][12]
-
Detector and Imaging System Settings: Incorrect detector gain, exposure time, or pinhole size can either amplify noise or fail to capture sufficient signal.[13][14][15]
Q3: How can I increase the quantum yield of FD-1080?
The quantum yield of FD-1080 can be significantly increased by forming complexes with fetal bovine serum (FBS).[1][2] The formation of FD-1080 J-aggregates, for instance through self-assembly with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), has also been shown to enhance the signal-to-background ratio for in vivo imaging.[6][16][17]
Troubleshooting Guide
This guide addresses common issues encountered during deep tissue imaging with FD-1080 and provides step-by-step solutions.
Issue 1: Weak Fluorescence Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Excitation Wavelength | Ensure your laser is tuned to 1064 nm for optimal excitation of FD-1080.[1][2][5][6][9] | Maximized fluorescence emission from the dye. |
| Low Dye Concentration | Increase the injected concentration of FD-1080 or the FD-1080-FBS complex. Refer to the provided experimental protocols for recommended concentrations. | Stronger signal from the region of interest. |
| Photobleaching | Reduce laser power or decrease the exposure time. Ensure the sample is imaged promptly after dye administration. FD-1080 has good photostability, but excessive laser exposure should be avoided.[2][4] | Minimized signal loss over time. |
| Suboptimal Detection Settings | Optimize detector gain and exposure time. A longer exposure time can increase signal but may also increase noise.[14] | Improved balance between signal intensity and background noise. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tissue Autofluorescence | While minimal in the NIR-II window, some autofluorescence can persist. Ensure you are using appropriate emission filters to isolate the FD-1080 signal. | Reduction of unwanted background signal. |
| Light Scattering | Employ tissue clearing techniques where applicable. Optical clearing protocols can reduce light scattering and improve image quality.[10][11] | Enhanced penetration of excitation light and collection of emission photons. |
| Detector Noise | Adjust the detector gain. Excessively high gain can amplify noise.[14][15] Image averaging can also be used to reduce random noise.[13][18] | Lower background noise levels in the final image. |
| Non-specific Dye Accumulation | Ensure proper dye formulation and administration to target the desired area effectively. | Higher signal specifically from the region of interest, improving the signal-to-background ratio. |
Experimental Protocols
Protocol 1: Preparation of FD-1080-FBS Complex for In Vivo Imaging
-
Reconstitute FD-1080: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Complex Formation: Mix the FD-1080 stock solution with fetal bovine serum (FBS) to achieve the desired final concentration. The complex formation can significantly increase the quantum yield of the dye.[1][2]
-
Incubation: Incubate the mixture at room temperature for a specified period to allow for stable complex formation.
-
Administration: Administer the FD-1080-FBS complex to the animal model via intravenous injection.
Protocol 2: Deep Tissue Imaging of Vasculature
-
Animal Preparation: Anesthetize the animal and position it on the microscope stage.
-
Dye Administration: Inject the prepared FD-1080-FBS complex intravenously.
-
Image Acquisition:
-
Set the excitation laser to 1064 nm.
-
Use a long-pass filter to collect the emission signal above 1100 nm.
-
Optimize the laser power, detector gain, and exposure time to achieve a high signal-to-noise ratio without causing phototoxicity.
-
Acquire images at different time points post-injection to observe the dynamic distribution of the dye.
-
Quantitative Data Summary
The following table summarizes key performance metrics of FD-1080 under different experimental conditions.
| Parameter | Condition | Value | Reference |
| Excitation Wavelength | Optimal for deep tissue imaging | 1064 nm | [1][2][5][6][9] |
| Emission Wavelength | Peak emission | ~1080 nm | [1][2][3] |
| Quantum Yield | In ethanol | 0.31% | [2] |
| Quantum Yield | With Fetal Bovine Serum (FBS) | 5.94% | [1][2] |
| Signal-to-Background Ratio (SBR) | Hindlimb Vasculature (1064 nm excitation) | 4.32 | [2] |
| Signal-to-Background Ratio (SBR) | Brain Vasculature (FD-1080 J-aggregates) | 5.56 | [6][16] |
| Resolved Blood Vessel FWHM | Hindlimb (1064 nm excitation) | 0.47 mm | [2] |
| Resolved Blood Vessel FWHM | Brain (1064 nm vs 808 nm excitation) | 0.65 mm vs 1.43 mm | [2][6] |
Visual Guides
Experimental Workflow for In Vivo Imaging with FD-1080-FBS.
Troubleshooting Logic for Improving FD-1080 Signal-to-Noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Deep Tissue Imaging with Multiphoton Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Optical Clearing Protocol for Deep Tissue Imaging of Fluorescent Proteins in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
Technical Support Center: Troubleshooting Autofluorescence in NIR-II Imaging
Welcome to the technical support center for troubleshooting autofluorescence in Near-Infrared II (NIR-II) imaging. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with autofluorescence in your NIR-II imaging experiments.
Issue: High background signal obscuring the region of interest.
Q1: What are the primary sources of autofluorescence in NIR-II imaging?
A1: While NIR-II imaging significantly reduces autofluorescence compared to visible and NIR-I windows, residual background can still arise from several sources:
-
Endogenous Fluorophores: Molecules naturally present in tissues can fluoresce. While their emission is weaker in the NIR-II window, high concentrations can still contribute to background noise. Common endogenous fluorophores include collagen, elastin, NADH, and heme groups in red blood cells.[1][2][3]
-
Exogenous Sources (Diet): A major contributor to autofluorescence, especially in the abdominal region of preclinical models, is chlorophyll (B73375) from standard rodent chow.[4][5][6][7] Chlorophyll and its metabolites have broad emission spectra that can extend into the NIR-II range.
-
Fixation-Induced Autofluorescence: Chemical fixatives, particularly aldehydes like formalin and glutaraldehyde (B144438), can react with amines in tissues to create fluorescent products.[1][2][8] This is more pronounced at shorter wavelengths but can still contribute to NIR-II background.
-
Sample Handling: Heat and dehydration of tissue samples can increase autofluorescence.[1][8] Dead cells are also more autofluorescent than live cells.[3]
Q2: How can I identify the source of the high background in my images?
A2: A systematic approach is crucial for pinpointing the source of autofluorescence.
-
Image an Unlabeled Control: The first step is to image a control animal or tissue sample that has not been administered any fluorescent probe. This will reveal the baseline autofluorescence of your model system under your specific imaging conditions.[2][3]
-
Evaluate Animal Diet: If the autofluorescence is concentrated in the gastrointestinal tract, the animal's diet is a likely culprit.[5][6]
-
Review Fixation Protocol: For ex vivo tissue imaging, if you are using aldehyde-based fixatives, consider them a potential source of background fluorescence.[1][8]
-
Assess Tissue Health: In live-cell or whole-animal imaging, high autofluorescence in specific regions could indicate areas of cell death.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions about minimizing autofluorescence in NIR-II imaging.
Q3: What is the most effective way to reduce diet-induced autofluorescence?
A3: Switching the animal to a purified, alfalfa-free diet is the most effective method to reduce autofluorescence originating from the gut.[4][5][6][7] It is recommended to switch the diet for at least 4-7 days before imaging to allow for clearance of residual chlorophyll from the digestive tract.[6][7][9]
Q4: How can I minimize fixation-induced autofluorescence?
A4: To minimize autofluorescence from fixation, consider the following:
-
Use Alternatives: If possible, use non-aldehyde-based fixatives like ice-cold methanol (B129727) or ethanol (B145695).[2][3]
-
Optimize Fixation Time: If using aldehydes, minimize the fixation time to what is necessary for adequate tissue preservation.[1][8]
-
Chemical Quenching: After fixation, you can treat tissues with quenching agents like sodium borohydride (B1222165) to reduce aldehyde-induced fluorescence.[1][2][10]
Q5: Can I reduce autofluorescence through my imaging parameters?
A5: Yes, optimizing your imaging setup can help:
-
Wavelength Selection: Although you are in the NIR-II window, moving to longer excitation and emission wavelengths within this range (e.g., >1300 nm) can further reduce autofluorescence.[5][11]
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use spectral unmixing algorithms to computationally separate the specific signal from your probe from the broad autofluorescence background.[11][12]
-
Time-Gated Imaging: This technique can also help distinguish between the fluorescence lifetime of your probe and the typically shorter-lived autofluorescence.[11][12]
Q6: Are there any sample preparation steps that can help reduce autofluorescence?
A6: Yes, proper sample preparation is key:
-
Perfusion: For ex vivo imaging, perfusing the animal with phosphate-buffered saline (PBS) before tissue harvesting and fixation can remove red blood cells, a source of heme-related autofluorescence.[1][2][8]
-
Reagent Selection: For in vitro work, use media free of phenol (B47542) red and fetal bovine serum (FBS), which can be autofluorescent.[2][3]
-
Viability Dyes: In flow cytometry or cell imaging, use a viability dye to exclude dead cells from your analysis, as they exhibit higher autofluorescence.[2][3]
Data Summary
The following tables summarize quantitative data on the reduction of autofluorescence.
Table 1: Effect of Diet and Imaging Window on Abdominal Autofluorescence
| Diet Type | Excitation Wavelength | Emission Window | Autofluorescence Reduction Factor (vs. Regular Chow in NIR-I) |
| Regular Chow | 670 nm | NIR-I (<975 nm) | 1 (Baseline) |
| Purified Diet | 670 nm | NIR-I (<975 nm) | >100x |
| Regular Chow | 760 nm or 808 nm | NIR-I (<975 nm) | >100x |
| Regular Chow | 670 nm | NIR-II (>1000 nm) | >100x |
Data synthesized from studies demonstrating significant reduction in autofluorescence with dietary changes and shifting to longer wavelengths.[5][11][13][14]
Table 2: Recommended Dietary Washout Periods for Autofluorescence Reduction
| Animal Model | Recommended Washout Period on Purified Diet | Expected Outcome |
| Mouse | 4-7 days | Significant reduction in gut autofluorescence.[6][7][9] |
| Mouse | 11 days | Chlorophyll fluorescence reduced below detectable levels.[9] |
Experimental Protocols
Protocol 1: Dietary Modification for In Vivo Imaging
This protocol outlines the steps for reducing diet-induced autofluorescence in rodent models.
-
Diet Selection: Procure a purified, alfalfa-free rodent diet. Several commercial options are available (e.g., Teklad TD.97184, Research Diets D10001).[7][9]
-
Acclimation Period: House the animals in a clean cage with the new purified diet for a minimum of 7 days prior to imaging. This allows for the clearance of residual chlorophyll from the gastrointestinal tract.[9]
-
Husbandry: Ensure fresh food and water are available ad libitum. Monitor the animals for any changes in health or behavior.
-
Imaging: Proceed with your NIR-II imaging protocol. An unlabeled control animal that has undergone the same dietary change should be imaged to establish the new baseline autofluorescence.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence in Tissue Sections
This method is effective for reducing autofluorescence caused by formaldehyde (B43269) or glutaraldehyde fixation in ex vivo tissues.[10]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of ethanol washes to an aqueous solution.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Prepare this solution immediately before use as it is not stable.
-
Incubation: Immerse the slides in the NaBH₄ solution and incubate for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard immunofluorescence or other staining protocol (e.g., blocking, primary and secondary antibody incubations).
Visual Guides
The following diagrams illustrate key workflows and relationships in troubleshooting autofluorescence.
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Caption: Key strategies for mitigating autofluorescence in NIR-II imaging.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. inotiv.com [inotiv.com]
- 7. labdiet.com [labdiet.com]
- 8. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 9. 67.20.83.195 [67.20.83.195]
- 10. benchchem.com [benchchem.com]
- 11. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FD-1080 Free Acid Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the free acid concentration of FD-1080 for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is FD-1080 and why is the free acid concentration important for in vivo studies?
A1: FD-1080 is a fluorophore with excitation and emission in the near-infrared II (NIR-II) region (Ex=1064 nm, Em=1080 nm), making it suitable for deep-tissue in vivo imaging.[1][2] While its primary described use is as an imaging agent, optimizing its "free acid" concentration is critical if it is being investigated as a therapeutic agent or if the formulation requires careful control for consistent imaging results. The concentration of the free acid form of a compound can significantly impact its solubility, stability, absorption, and bioavailability, which are crucial parameters for successful in vivo experiments.[3][4][5]
Q2: What are the key differences between using a free acid and a salt form of a compound in vivo?
A2: The choice between a free acid and a salt form of a drug can have significant biopharmaceutical consequences.[3][4] Salt forms are often developed to improve the solubility and dissolution rate of a compound compared to its free acid form.[3][6] For instance, the magnesium and calcium salts of indomethacin (B1671933) show improved bioavailability over the free acid form.[3] However, this is not always the case, and sometimes the free acid may be preferred due to better stability or to avoid potential issues with the salt, such as the common ion effect which can suppress solubility in certain conditions.[3][7]
Q3: What are the initial steps in determining the appropriate concentration of FD-1080 for an in vivo study?
A3: Determining the starting dose for an in vivo study should be a systematic process. It typically begins with a thorough literature review of similar compounds and leveraging in vitro data.[8] A crucial early step is to conduct a dose-range finding study in a small number of animals to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[8][9] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[9][10]
Q4: How can I improve the solubility of FD-1080 if the free acid form has poor aqueous solubility?
A4: Poor aqueous solubility is a common challenge in drug development.[11][12] Several formulation strategies can be employed to enhance the solubility of acidic compounds like FD-1080:
-
pH Adjustment: Modifying the pH of the formulation vehicle can increase the solubility of ionizable compounds. For intravenous administration, the pH should ideally be between 3 and 9 to minimize irritation.[13]
-
Co-solvents: The use of water-miscible organic solvents such as DMSO, ethanol, or PEG 400 can significantly increase solubility.[13][14]
-
Surfactants and Cyclodextrins: Excipients like Polysorbate 80 or cyclodextrins can be used to create micelles or inclusion complexes that enhance the solubility of poorly soluble drugs.[13][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate and improved bioavailability.[15][16]
Troubleshooting Guides
This section addresses common issues encountered when working with acidic compounds like FD-1080 in vivo.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation at Injection Site | Poor solubility of the free acid at physiological pH. The drug may be soluble in the formulation vehicle but precipitates upon contact with physiological fluids. | 1. Re-evaluate Formulation: Consider pH adjustment of the vehicle, use of co-solvents, or solubilizing excipients.[14] 2. Formulate as a Suspension: If a clear solution is not achievable, a stable nanosuspension can be a viable alternative.[15] 3. Change to a Salt Form: Investigate if a salt form of FD-1080 offers better solubility at physiological pH.[3] |
| High Variability in In Vivo Results | Inconsistent dosing due to formulation instability or inhomogeneity. Poor or variable absorption of the compound. | 1. Ensure Formulation Homogeneity: For suspensions, ensure uniform mixing before each administration.[14] 2. Check Formulation Stability: Prepare the formulation fresh before each use to minimize degradation.[14] 3. Improve Bioavailability: Explore advanced formulation strategies like lipid-based systems (e.g., SEDDS) or nanoparticle formulations.[17] |
| Observed Toxicity or Adverse Events | The dose administered exceeds the Maximum Tolerated Dose (MTD). The formulation vehicle may be causing toxicity. | 1. Conduct an MTD Study: If not already done, perform a dose-escalation study to determine the MTD.[9][10] 2. Reduce Dose: Lower the administered dose to a level that does not cause unacceptable side effects. 3. Vehicle Control Group: Include a control group that receives only the vehicle to assess its potential toxicity.[14] |
| Low Bioavailability | Poor dissolution of the free acid in the gastrointestinal tract (for oral administration). Significant first-pass metabolism. | 1. Enhance Dissolution Rate: Utilize formulation strategies such as micronization, nanosuspensions, or amorphous solid dispersions.[11][16] 2. Consider Alternative Routes: If oral bioavailability remains low, explore other administration routes like intravenous or subcutaneous injection.[10] 3. Lipid-Based Formulations: For oral delivery, lipid-based formulations can enhance absorption and may help bypass first-pass metabolism through lymphatic transport.[17] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of FD-1080
This protocol outlines a dose-escalation study to determine the MTD of FD-1080 in mice.
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c), with animals of the same sex and a narrow age and weight range.
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose expected to be well-tolerated. Subsequent doses should be escalated by a fixed factor (e.g., 2-fold or 3-fold).
-
Study Groups: Assign a small number of animals (e.g., 3-5) to each dose group, including a vehicle control group.
-
Administration: Administer FD-1080 via the intended route of administration (e.g., intravenous, intraperitoneal, or oral gavage).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days. Key parameters to monitor include changes in body weight, food and water intake, posture, and activity levels.[10]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% reduction in body weight.[9][18]
-
Data Analysis: Record all observations and body weight data. The highest dose that meets the predefined tolerance criteria is considered the MTD.
Protocol 2: Preparation and Evaluation of an FD-1080 Formulation for In Vivo Studies
This protocol describes the preparation of a co-solvent-based formulation for intravenous administration and its initial characterization.
-
Materials: FD-1080 free acid, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG 400), Saline (0.9% NaCl).
-
Formulation Preparation: a. Weigh the required amount of this compound. b. Dissolve the FD-1080 in a minimal amount of DMSO. c. Add PEG 400 to the solution and mix thoroughly. d. Slowly add saline to the desired final volume while continuously mixing. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Characterization: a. Visual Inspection: Observe the formulation for any precipitation or cloudiness. b. pH Measurement: Measure the pH of the final formulation to ensure it is within an acceptable range for intravenous injection (pH 3-9).[13] c. In Vitro Stability: Store the formulation at room temperature and 4°C and visually inspect for precipitation at various time points (e.g., 1, 4, and 24 hours) to assess its short-term stability.
-
In Vivo Administration: a. Filter the formulation through a 0.22 µm sterile filter before injection. b. Administer the formulation to the animals at the desired dose, not exceeding the MTD.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to optimizing FD-1080 for in vivo studies.
Caption: Workflow for In Vivo Dose Optimization of FD-1080.
Caption: Hypothetical Signaling Pathway Targeted by FD-1080.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. droracle.ai [droracle.ai]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
preventing aggregation of FD-1080 free acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of FD-1080 free acid in solution.
Troubleshooting Guide: Preventing and Resolving this compound Aggregation
Issue: Precipitation or visible aggregation is observed in my this compound solution.
This is a common issue for many planar aromatic molecules like FD-1080, which are prone to π-π stacking and forming aggregates in aqueous solutions. The following steps provide a systematic approach to troubleshoot and prevent this problem.
Workflow for Troubleshooting Aggregation
Caption: A logical workflow for troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
FD-1080 is a near-infrared (NIR-II) fluorophore with a planar heptamethine cyanine (B1664457) structure.[1][2] While sulfonic acid groups have been incorporated into its structure to improve water solubility, the large aromatic surface area promotes intermolecular π-π stacking, leading to the formation of aggregates (such as H- and J-aggregates) in aqueous solutions, especially at higher concentrations.[3][4]
Q2: How can I determine if my this compound is aggregating?
Aggregation can be detected using several analytical techniques:
-
Visual Inspection: The most straightforward method is to check for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or the appearance of new absorption bands.[5]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size of particles in solution. An increase in the hydrodynamic radius indicates the formation of aggregates.[6][7]
Q3: What is the Critical Aggregation Concentration (CAC) and why is it important?
The Critical Aggregation Concentration (CAC) is the concentration above which monomers of a compound begin to form aggregates.[8][9] Operating below the CAC is crucial to prevent aggregation-related artifacts in experiments. The CAC can be determined experimentally using techniques like DLS or fluorescence spectroscopy.[10][11]
Q4: How does pH affect the aggregation of this compound?
This compound contains sulfonic acid groups, which are anionic at physiological pH. The solubility of organic acids generally increases with higher pH as the acidic functional groups deprotonate, leading to increased electrostatic repulsion between molecules, which can hinder aggregation.[12][13][14] Conversely, at lower pH, the protonated form is less charged and may be more prone to aggregation.
Q5: What excipients can be used to prevent this compound aggregation?
Several types of excipients can be employed to enhance the solubility and prevent the aggregation of this compound:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can encapsulate hydrophobic molecules within micelles, preventing self-aggregation.[15][16][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with molecules like FD-1080, effectively shielding them from one another.[18][19][20][21]
-
Proteins: Serum albumin has been shown to bind to fluorescent dyes and can act as a natural carrier, preventing their aggregation.[1]
Quantitative Data on Aggregation Prevention
The following tables provide hypothetical data to illustrate the effect of different conditions on the aggregation of this compound.
Table 1: Effect of pH on the Critical Aggregation Concentration (CAC) of this compound in Aqueous Solution
| pH | CAC (µM) | Predominant Species |
| 5.0 | 15 | Protonated |
| 7.4 | 50 | Deprotonated |
| 9.0 | 120 | Deprotonated |
Table 2: Effect of Excipients on the Hydrodynamic Radius of 50 µM this compound at pH 7.4
| Excipient | Concentration | Average Hydrodynamic Radius (nm) |
| None | - | 250 |
| Polysorbate 80 (Tween 80) | 0.02% (w/v) | 15 |
| β-Cyclodextrin | 5 mM | 25 |
| Bovine Serum Albumin (BSA) | 1 mg/mL | 10 |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)
This protocol describes how to determine the CAC of this compound by measuring the particle size at various concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in the desired buffer, ranging from sub-micromolar to high micromolar concentrations.
-
Ensure all solutions are thoroughly mixed and equilibrated.
-
For each concentration, transfer an appropriate volume of the solution into a clean DLS cuvette.
-
Measure the hydrodynamic radius of the particles in each solution using the DLS instrument.
-
Plot the average hydrodynamic radius as a function of the this compound concentration.
-
The CAC is the concentration at which a sharp increase in the hydrodynamic radius is observed.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol outlines the use of UV-Vis spectroscopy to detect changes in the absorption spectrum of this compound, which can indicate aggregation.
Materials:
-
This compound solutions at various concentrations and in different buffer conditions
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Record the UV-Vis absorption spectrum of a dilute, non-aggregated solution of this compound to determine its λmax.
-
Record the absorption spectra of the test solutions.
-
Compare the spectra of the test solutions to the monomeric spectrum.
-
Look for the following changes as indicators of aggregation:
-
A shift in the λmax (hypsochromic/blue shift for H-aggregates, bathochromic/red shift for J-aggregates).
-
Broadening of the absorption peaks.
-
The appearance of new peaks or shoulders.
-
Signaling Pathway and Workflow Diagrams
Signaling Pathway: FD-1080 Interaction with Serum Albumin to Prevent Aggregation
Caption: Interaction of FD-1080 with serum albumin to form a stable complex, thereby preventing aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Protection of bovine serum albumin from aggregation by Tween 80 [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments | MDPI [mdpi.com]
- 19. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FD-1080 Free Acid and Fetal Bovine Serum (FBS)
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing FD-1080 free acid with Fetal Bovine Serum (FBS) for enhanced fluorescence in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: FD-1080 is a small-molecule near-infrared (NIR) II fluorophore with both its excitation and emission spectra in the second NIR window (NIR-II).[1] It possesses an absorption peak at approximately 1046 nm and an emission peak around 1080 nm.[2][3] The molecule is designed for high water solubility and stability, incorporating sulphonic and cyclohexene (B86901) groups into its structure.[1]
Q2: Why is the fluorescence of FD-1080 enhanced in the presence of Fetal Bovine Serum (FBS)?
A2: The fluorescence quantum yield of this compound significantly increases upon interaction with FBS.[1][4] This enhancement is primarily due to the binding of FD-1080 to serum proteins, most notably serum albumin, which is abundant in FBS.[5][6][7] This interaction encapsulates the FD-1080 molecule, leading to several photophysical changes that boost fluorescence intensity.
Q3: What is the mechanism behind the fluorescence enhancement?
A3: The enhancement of FD-1080 fluorescence by FBS is attributed to a phenomenon known as protein-induced fluorescence enhancement (PIFE).[8] When FD-1080 binds to the hydrophobic pockets of serum albumin, the following occurs:
-
Restricted Molecular Motion: The rigid environment within the protein's binding site limits the non-radiative decay pathways of the excited fluorophore, leading to a higher probability of radiative decay (fluorescence).
-
Protection from Quenching: The protein shell shields the FD-1080 molecule from quenchers present in the aqueous environment.
-
Disaggregation: Serum proteins can prevent the formation of non-fluorescent or weakly fluorescent aggregates of the dye in aqueous solutions.[7]
Q4: How significant is the fluorescence enhancement of FD-1080 with FBS?
A4: The quantum yield of FD-1080 can increase dramatically. In a solution without FBS, the quantum yield is approximately 0.31%, but this can be boosted to as high as 5.94% after combining with FBS.[1][4]
Troubleshooting Guide
Issue 1: Suboptimal fluorescence enhancement of FD-1080 after adding FBS.
-
Possible Cause 1: Incorrect concentration ratio of FD-1080 to FBS.
-
Solution: The ratio of FD-1080 to FBS is crucial for optimal enhancement. Prepare a series of dilutions to determine the optimal concentration of each component. Start with a fixed concentration of FD-1080 and titrate in increasing concentrations of FBS to observe the fluorescence enhancement.
-
-
Possible Cause 2: Poor quality or degradation of FBS.
-
Solution: Ensure the FBS used is of high quality and has been stored correctly to prevent degradation of its protein components. Use a fresh batch of FBS if degradation is suspected.
-
-
Possible Cause 3: Presence of interfering substances.
-
Solution: Ensure that the buffer or medium used for the experiment does not contain substances that could interfere with the binding of FD-1080 to serum proteins or quench its fluorescence.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Autofluorescence from the sample or medium.
-
Solution: While NIR-II imaging generally has low autofluorescence, some biological samples may still exhibit background signals.[3] Acquire a background image of the sample without FD-1080 and subtract it from the experimental image.
-
-
Possible Cause 2: Non-specific binding of FD-1080.
-
Solution: To minimize non-specific binding, consider optimizing the washing steps in your protocol.
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the fluorescence enhancement of FD-1080 with FBS.
| Parameter | FD-1080 in Ethanol | FD-1080 with FBS | Reference |
| Quantum Yield | 0.31% | 5.94% | [1][4] |
| Excitation Wavelength | ~1064 nm | ~1064 nm | [1][2] |
| Emission Wavelength | ~1080 nm | ~1080 nm | [2][3] |
Experimental Protocols
Protocol for Preparing FD-1080-FBS Complex for In Vitro Fluorescence Measurement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Thaw a vial of high-quality Fetal Bovine Serum (FBS) at 37°C and keep it on ice.
-
-
Complex Formation:
-
In a microcentrifuge tube, add the desired amount of FD-1080 stock solution to your experimental buffer (e.g., PBS).
-
Add FBS to the FD-1080 solution to achieve the desired final concentration. A typical starting point is a 1:1 volume ratio, which can be optimized.
-
Gently mix the solution by pipetting or vortexing at a low speed.
-
Incubate the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for complex formation.
-
-
Fluorescence Measurement:
-
Transfer the FD-1080-FBS complex solution to a suitable cuvette for fluorescence measurement.
-
Use a spectrophotometer capable of NIR-II excitation and emission detection.
-
Set the excitation wavelength to approximately 1064 nm and measure the emission spectrum, with the peak expected around 1080 nm.
-
Visualizations
Caption: Mechanism of FD-1080 fluorescence enhancement by FBS.
Caption: Experimental workflow for FD-1080-FBS complex preparation.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein induced fluorescence enhancement as a single molecule assay with short distance sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
correcting for motion artifacts in FD-1080 dynamic imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction of motion artifacts in FD-1080 dynamic imaging experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in the context of FD-1080 dynamic imaging?
A1: Motion artifacts are distortions in the acquired image data that result from the movement of the subject during the scan.[1] In dynamic imaging with FD-1080, which aims to capture biological processes over time, these artifacts can manifest as blurring, ghosting, or misregistration of the fluorescent signal.[1][2] This can lead to inaccurate quantification of the signal, loss of resolution, and incorrect localization of the FD-1080 probe within tissues.[3]
Q2: What are the primary sources of motion in preclinical dynamic imaging?
A2: The primary sources of motion can be categorized as physiological (involuntary) and bulk (voluntary or involuntary).[4]
-
Physiological Motion: This includes respiratory and cardiac motion, which are repetitive and predictable. For example, FD-1080 has been used to quantify respiratory rate by imaging the motion of the liver.[5][6]
-
Bulk Motion: This refers to larger, often unpredictable movements of the entire subject or a limb.[4] In preclinical imaging, this can be due to the animal shifting position, especially if anesthesia is light or wears off during a long dynamic scan.[7]
Q3: How can I distinguish between rigid and non-rigid motion in my data?
A3:
-
Rigid Motion: This involves translation and rotation of the entire subject or a part, where the shape and size of the object do not change.[4] Head movement is often treated as rigid motion.[4][8] This might appear as a simple shift or rotation of the anatomy between frames.
-
Non-Rigid Motion: This involves a change in the shape of the object itself, such as the deformation of the abdomen during respiration.[4] This type of motion is more complex to correct and often requires advanced algorithms.[9][10]
Q4: What are the main strategies for correcting motion artifacts?
A4: Motion correction strategies can be broadly divided into two categories:
-
Prospective Correction: These methods track the subject's motion in real-time during the acquisition and adjust the imaging hardware accordingly. This is less common in fluorescence imaging but is a key technique in MRI.[4]
-
Retrospective Correction: These methods are applied to the data after the acquisition is complete.[4] This is the most common approach and includes techniques like gating (data selection) and image registration (frame alignment).[9][11]
Q5: What is the difference between hardware-driven and data-driven gating?
A5:
-
Hardware-Driven Gating: This approach uses external sensors, such as a respiratory belt or an ECG, to monitor the physiological cycle and synchronize data acquisition with the motion.[4][9]
-
Data-Driven Gating: This method derives motion information directly from the acquired imaging data itself, without the need for external hardware.[4][9] It often involves analyzing the data to identify repetitive patterns corresponding to physiological cycles.
Troubleshooting Guides
Problem 1: My dynamic FD-1080 image series appears blurry and lacks sharp detail.
| Possible Cause | Recommended Solution |
| Continuous Subject Motion | The subject may have been moving continuously throughout the scan due to light anesthesia or discomfort. This introduces blurring across all frames. |
| Solution 1: Retrospective Gating | If the motion is periodic (e.g., respiratory), use a gating technique. Bin the acquired data into different phases of the motion cycle (e.g., end-expiration). Reconstruct an image using only the data from the most stable phase. Multi-binning approaches can be more effective than single end-respiratory gating.[4][9] |
| Solution 2: Frame Alignment | Divide the dynamic data into shorter time frames. Reconstruct an image for each frame and then use an image registration algorithm to align all frames to a single reference frame. The aligned frames can then be averaged to produce a final, motion-corrected image.[11] |
| Solution 3: Refine Anesthesia Protocol | For future experiments, ensure the anesthesia protocol is sufficient to keep the animal stable for the entire duration of the dynamic scan. |
Problem 2: I see "ghosting" or repeated outlines of structures in my images.
| Possible Cause | Recommended Solution |
| Periodic Motion | Ghosting artifacts are classic signs of periodic motion, such as respiration or cardiac activity, where the moving object appears in multiple locations along the phase-encoding direction of the scan.[2] |
| Solution 1: Motion-Compensated Image Reconstruction (MCIR) | This advanced technique incorporates the motion information directly into the image reconstruction algorithm.[12][13] It models the transformation of the object between different motion states, leading to a single, high-quality image. This can be more accurate than simply averaging registered frames.[13][14] |
| Solution 2: Optimize Gating Window | If using gating, ensure the selected window is narrow enough to truly capture a "motion-frozen" state. A wider gate may still include data with significant motion, leading to residual artifacts. |
| Solution 3: Use Data-Driven Methods | Data-driven methods can sometimes extract a more accurate respiratory or cardiac signal directly from the imaging data compared to external sensors, leading to better gating and artifact reduction.[9] |
Problem 3: The FD-1080 signal intensity and volume measurements are inconsistent across different experiments.
| Possible Cause | Recommended Cause |
| Uncorrected Motion | Motion artifacts artificially increase the apparent volume of a signal source and decrease its peak intensity (a phenomenon known as partial volume effect), leading to poor quantitative accuracy.[15] |
| Solution 1: Implement a Standardized Motion Correction Protocol | Apply a consistent motion correction workflow to all dynamic datasets before performing quantitative analysis. Both Reconstruct-Transform-Average (RTA) and Motion-Compensated Image Reconstruction (MCIR) have been shown to improve quantitative accuracy.[14] |
| Solution 2: Verify Registration Accuracy | Visually inspect the results of your image registration to ensure that anatomical structures are properly aligned between frames. Inaccurate registration will lead to incorrect quantitative results. |
| Solution 3: Compare Correction Methods | For a subset of data, compare the quantitative results obtained with different correction strategies (e.g., gating vs. frame registration) to determine the most effective method for your specific application. Studies have shown motion correction can increase SUV (a PET metric analogous to signal concentration) by over 30% and reduce size error by over 60%.[14] |
Quantitative Comparison of Motion Correction Techniques
The following table summarizes quantitative improvements reported in literature (primarily from PET imaging, which is analogous to quantitative fluorescence imaging) when applying motion correction techniques.
| Motion Correction Technique | Metric | Improvement vs. No Correction | Improvement vs. Gating | Citation |
| MR-Based Motion Correction | Contrast-to-Noise Ratio (CNR) | ▲ 19-190% | ▲ 6-51% | [14] |
| Maximum Standardized Uptake Value (SUVmax) | ▲ ~34.5% | - | [14] | |
| Lesion/Object Size | ▼ ~60.4% (reduction in error) | - | [14] | |
| Non-rigid, MRI-based (list-mode) | Signal-to-Noise Ratio (SNR) | ▲ ~25% | - | [10] |
| Tumor Position & Size Error | ▼ >30% (reduction in error) | - | [10] | |
| Dual-Gated (CT-based) | Signal-to-Noise Ratio (SNR) | ▲ From 20.3 to 27.5 | - | [9] |
| Contrast-to-Noise Ratio (CNR) | ▲ From 11.1 to 14.5 | - | [9] | |
| Motion-Compensated Image Reconstruction (MCIR) | Mean Squared Error (MSE) | - | ▼ Up to 42% lower than RTA | [12][13] |
Experimental Protocols
Protocol: Retrospective, Data-Driven Motion Correction Workflow
This protocol outlines a general methodology for correcting motion artifacts using a retrospective, frame-based registration approach.
Objective: To reduce motion artifacts from a dynamic FD-1080 image series and generate a high-quality, motion-averaged image.
Methodology:
-
Temporal Framing:
-
Divide the raw list-mode or time-series data from the dynamic acquisition into a sequence of shorter time frames (e.g., 30 frames of 60 seconds each for a 30-minute scan). The optimal frame duration depends on the nature of the motion; shorter frames are better for capturing rapid movements but may have lower signal-to-noise.[8]
-
-
Initial Reconstruction:
-
Reconstruct an image for each individual time frame. This results in a series of images, where motion is visible as a shift or deformation of the subject between frames.
-
-
Reference Frame Selection:
-
Choose a reference frame from the reconstructed series. A good candidate is often a frame from the middle of the acquisition that is sharp and free of major artifacts.
-
-
Image Registration:
-
Co-register every other frame in the series to the selected reference frame.
-
Use a rigid or non-rigid registration algorithm depending on the type of motion observed. For preclinical imaging where the animal is largely fixed, a rigid (6-parameter: 3 translation, 3 rotation) registration is often sufficient for bulk motion.[4] For respiratory motion correction, a non-rigid (elastic) transformation may be necessary.[10]
-
The output of this step is a set of transformation parameters for each frame that maps it to the reference frame's coordinate space.
-
-
Transformation and Averaging:
-
Apply the calculated transformation parameters to each corresponding frame, aligning them all to the reference.
-
Average the aligned frames together to create a single, final image with reduced motion artifacts and improved signal-to-noise ratio. This is often called the Reconstruct-Transform-Average (RTA) method.[13][14]
-
-
Quality Control:
-
Visually compare the final motion-corrected image with an uncorrected image (an average of all frames without alignment). Check for improved sharpness of anatomical features.
-
For quantitative validation, compare signal intensity profiles or volumes of interest (VOIs) before and after correction.
-
Visualizations
Caption: A typical workflow for retrospective motion correction in dynamic imaging.
Caption: A decision tree for troubleshooting common motion artifacts.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non rigid respiratory motion correction in whole body PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hug.ch [hug.ch]
- 12. Analysis and comparison of two methods for motion correction in PET imaging. | Semantic Scholar [semanticscholar.org]
- 13. research.rug.nl [research.rug.nl]
- 14. MR-based Motion Correction for Quantitative PET in Simultaneous PET-MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respiratory and cardiac motion correction in positron emission tomography using elastic motion approach for simultaneous abdomen and thorax positron emission tomography-magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FD-1080 Transcranial Imaging
Welcome to the technical support center for FD-1080, your resource for navigating the challenges of near-infrared (NIR-II) fluorescence imaging through the skull. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when imaging FD-1080 through the skull?
The primary challenges stem from the inherent properties of biological tissues, particularly bone, at the NIR-II wavelength of 1080 nm. These include:
-
Photon Scattering: While significantly reduced in the NIR-II window compared to visible and NIR-I wavelengths, some photon scattering still occurs as light passes through the scalp, skull, and brain tissue. This can lead to blurred images and reduced spatial resolution.
-
Signal Attenuation: The skull and overlying tissues absorb and scatter photons, which can weaken the fluorescent signal reaching the detector. This results in a lower signal-to-noise ratio (SNR).
-
Tissue Autofluorescence: Endogenous fluorophores in the tissue can emit their own light, creating background noise that can obscure the specific signal from FD-1080. The NIR-II window is chosen to minimize this, but it is not entirely absent.
-
Probe Delivery and Pharmacokinetics: Efficient delivery of FD-1080 to the target within the brain and its subsequent clearance profile are critical for achieving a high target-to-background ratio (TBR).
Q2: Why is my signal-to-noise ratio (SNR) low when imaging through the skull?
Low SNR is a common issue and can be attributed to several factors. Use the troubleshooting guide below to identify and address the potential cause. Key factors include insufficient laser power, suboptimal detector settings, high background signal from autofluorescence, or poor probe accumulation at the target site.
Q3: Can I perform longitudinal imaging studies with FD-1080?
Yes, FD-1080 is designed for non-invasive, longitudinal studies, allowing you to monitor dynamic processes over time in the same animal. Its clearance profile and photostability are optimized for repeated imaging sessions. However, consistency in animal positioning, imaging parameters, and probe dosage is crucial for reliable longitudinal data.
Q4: How does skull thickness and animal age affect imaging quality?
Skull thickness and density increase with age, which can lead to greater signal attenuation and scattering. It is advisable to use younger animals if the experimental model permits. When comparing across groups, ensure that age and weight are closely matched to minimize variability. For studies requiring older animals, you may need to increase laser power or detector exposure times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your transcranial imaging experiments with FD-1080.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter Setup | Ensure that the excitation and emission filters are correctly matched for FD-1080 (Excitation: ~980-1064 nm; Emission: >1080 nm). Verify filter placement in the light path. |
| Insufficient Laser Power | Gradually increase the laser power at the sample. Be cautious not to exceed tissue safety limits (Maximum Permissible Exposure). |
| Suboptimal Detector Settings | Increase the detector's exposure time or gain. Note that increasing gain may also amplify noise. |
| Poor Probe Biodistribution | Verify the injection protocol (e.g., intravenous). Allow sufficient time for FD-1080 to accumulate at the target site based on its pharmacokinetic profile (typically 1-6 hours post-injection). |
| Probe Degradation | Ensure FD-1080 has been stored correctly (as per the datasheet) and has not expired. Prepare fresh dilutions before each experiment. |
Issue 2: High Background Signal / Low Contrast
| Potential Cause | Recommended Solution |
| High Tissue Autofluorescence | Ensure the emission filter has a sharp cutoff to block any residual excitation light and shorter-wavelength autofluorescence. Consider using spectral unmixing techniques if your system supports it. |
| Suboptimal Imaging Timepoint | Image at a later timepoint post-injection. This allows for the clearance of unbound FD-1080 from the bloodstream and non-target tissues, improving the target-to-background ratio. |
| Ambient Light Leakage | Ensure the imaging chamber is completely light-tight. Turn off all room lights during acquisition. |
| Hair and Skin Preparation | Shave the hair from the imaging area and clean the skin carefully. Residual hair can cause significant scattering and absorption. For some applications, using a scalpel to remove the scalp layer may be necessary to reduce signal loss. |
Experimental Protocols
Protocol 1: In Vivo Transcranial Fluorescence Imaging
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance).
-
Remove hair from the head using a depilatory cream or clippers. Clean the area with an ethanol (B145695) wipe.
-
Place the animal on the imaging stage, ensuring the head is fixed to prevent motion artifacts. Maintain body temperature at 37°C.
-
-
FD-1080 Administration:
-
Administer FD-1080 via intravenous (tail vein) injection at the recommended dose (e.g., 10 mg/kg).
-
Record the time of injection.
-
-
Image Acquisition:
-
Wait for the optimal accumulation time (e.g., 2 hours post-injection).
-
Set the excitation laser (e.g., 1064 nm) and select the appropriate emission filter (>1080 nm long-pass).
-
Adjust laser power, exposure time (e.g., 50-200 ms), and detector gain to achieve optimal signal without saturation.
-
Acquire a brightfield image for anatomical reference, followed by the fluorescence image.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the brain area and a background region (e.g., a non-fluorescent tissue area).
-
Calculate the signal-to-noise ratio (SNR) or target-to-background ratio (TBR) for quantification.
-
Visual Guides
Caption: Workflow for transcranial imaging with FD-1080.
Caption: Troubleshooting logic for low signal-to-noise ratio.
improving the spatial resolution of FD-1080 imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FD-1080 fluorescent dye to improve spatial resolution in NIR-II imaging.
Troubleshooting Guides
This section addresses common issues encountered during FD-1080 imaging experiments, offering potential causes and solutions to enhance image quality and spatial resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio (SNR) | 1. Suboptimal excitation or emission wavelength.[1][2][3] 2. Low quantum yield of the dye in the experimental medium.[1][2] 3. High tissue autofluorescence.[3][4] | 1. Utilize a 1064 nm laser for excitation to maximize tissue penetration and signal.[1][2] Use appropriate long-pass filters (e.g., 1100 nm, 1300 nm, or 1500 nm) to collect the emission signal.[2][3][5] 2. Complex FD-1080 with Fetal Bovine Serum (FBS) to increase its quantum yield.[1][2] 3. Shift the emission collection to longer wavelengths (beyond 1300 nm) by preparing FD-1080 J-aggregates to minimize autofluorescence.[4][5] |
| Low Spatial Resolution | 1. Light scattering in deep tissues.[3][5] 2. Inappropriate aggregation state of the dye.[4][5] 3. Motion artifacts during image acquisition. | 1. Employ a 1064 nm excitation wavelength, which has been shown to provide superior imaging resolution compared to shorter NIR wavelengths (650 nm to 980 nm).[1][2] 2. Prepare FD-1080 J-aggregates to red-shift the emission to >1300 nm, which can enhance spatial resolution for deep-tissue imaging.[4][5] 3. For in vivo imaging of live subjects, ensure the animal is properly anesthetized and secured to minimize movement. |
| Inconsistent Fluorescence Signal | 1. Photobleaching of the dye. 2. Poor stability or solubility of the dye in the injection medium.[1][2] | 1. FD-1080 exhibits good photostability. However, if photobleaching is suspected, reduce the laser power density or the exposure time.[2] 2. Ensure the dye is fully dissolved. The introduction of sulphonic and cyclohexene (B86901) groups in FD-1080 enhances its water solubility and stability.[1][2] For J-aggregates, ensure the preparation protocol is followed precisely for stable nanoparticles.[4][5] |
| Difficulty Distinguishing Arterial and Venous Vessels | Dynamic signal intensity changes are not being captured or processed correctly. | Utilize dynamic imaging after injection of FD-1080 J-aggregates and apply principal component analysis to the image data to differentiate between arterial and venous vessels.[4] |
Frequently Asked Questions (FAQs)
1. What is FD-1080 and why is it used for in vivo imaging?
FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye with both excitation and emission in the second near-infrared (NIR-II) window.[1][2] It is used for in vivo imaging due to its ability to provide deep-tissue penetration and high-resolution images, thanks to reduced light scattering and lower tissue autofluorescence in the NIR-II spectrum.[3][4]
2. What is the optimal excitation wavelength for FD-1080?
An excitation wavelength of 1064 nm is recommended for FD-1080.[1][2] This wavelength has been demonstrated to offer superior tissue penetration depth and imaging resolution compared to other NIR excitation wavelengths ranging from 650 nm to 980 nm.[1][2]
3. How can the quantum yield of FD-1080 be increased?
The quantum yield of FD-1080 in an aqueous solution is relatively low (0.31%). However, it can be significantly increased to 5.94% by combining it with Fetal Bovine Serum (FBS).[1][2]
4. What are FD-1080 J-aggregates and what are their advantages?
FD-1080 J-aggregates are highly ordered assemblies of the dye that exhibit a significant red-shift in their absorption and emission spectra, with peaks beyond 1300 nm.[4][5] The primary advantages of using J-aggregates are:
-
Improved Spatial Resolution: Imaging beyond 1500 nm with J-aggregates can provide high-resolution images of deep-tissue vasculature.[5]
-
Higher Signal-to-Noise Ratio: The longer emission wavelength minimizes interference from tissue autofluorescence.[5]
-
Enhanced Water Solubility and Stability: The J-aggregate formation process can improve the hydrophilicity and stability of the dye in aqueous solutions.[4]
5. How can I prepare FD-1080 J-aggregates?
FD-1080 J-aggregates can be formed from H-aggregates in an aqueous solution through a simple one-pot heating method.[4][5] A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Preparation of FD-1080 J-Aggregates
This protocol describes the conversion of FD-1080 H-aggregates to J-aggregates for long-wavelength NIR-II imaging.[4][5]
Materials:
-
FD-1080 cyanine dye
-
Deionized water
-
Heater or water bath
Procedure:
-
Dissolve FD-1080 cyanine dye in deionized water. At room temperature, the dye will predominantly exist as H-aggregates.
-
Heat the aqueous solution of FD-1080 H-aggregates to 60°C.
-
Maintain the temperature for 15 minutes. During this time, the H-aggregates will convert to J-aggregates.
-
Allow the solution to cool to room temperature before use.
-
Confirm the formation of J-aggregates by measuring the absorbance spectrum. A successful conversion will show a significant red-shift in the absorption peak to approximately 1360 nm.[5]
Protocol 2: General In Vivo Imaging with FD-1080
This protocol provides a general workflow for high-resolution imaging of vasculature in a mouse model.
Materials:
-
FD-1080 solution (or FD-1080 J-aggregate solution)
-
Anesthetic agent
-
Mouse model
-
NIR-II imaging system with a 1064 nm laser
-
Appropriate long-pass emission filters (e.g., 1100 nm, 1300 nm, or 1500 nm)
Procedure:
-
Anesthetize the mouse according to approved animal protocols.
-
Administer the FD-1080 solution via intravenous injection. A typical dose might be 200 μL of a 1 mM solution.[5]
-
Position the mouse in the NIR-II imaging system.
-
Excite the region of interest with the 1064 nm laser at an appropriate power density (e.g., 0.33 W/cm²).[2]
-
Collect the fluorescence signal using a long-pass filter suitable for the emission wavelength of the dye form being used (e.g., >1100 nm for the monomer, >1500 nm for J-aggregates).[2][5]
-
Acquire images to visualize the vasculature. For dynamic imaging, collect a time-series of images immediately following injection.
Visualizations
Caption: Experimental workflow for improving spatial resolution with FD-1080.
Caption: Factors influencing FD-1080 imaging quality and resolution.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
FD-1080 free acid stability issues in biological media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FD-1080 free acid. The information is designed to address common stability issues encountered in biological media during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | 1. Aggregation: FD-1080, like other cyanine (B1664457) dyes, can form aggregates (H-aggregates) in aqueous solutions, which may lead to precipitation. 2. Low Solubility of Free Acid: The free acid form might have lower solubility in neutral pH buffers compared to its salt form. 3. High Salt Concentration: Certain salts in the buffer can promote the aggregation of cyanine dyes.[1] | 1. Use Hot PBS: When preparing working solutions from a DMSO stock, dilute with hot Phosphate Buffered Saline (PBS) to improve solubility and discourage aggregation.[2] 2. Control pH: Ensure the pH of your final working solution is within a range that maintains the solubility of the sulfonic acid groups. 3. Filter Sterilize: After dilution, filter the working solution through a 0.2 µm filter to remove any small aggregates.[2] |
| Precipitation in cell culture media | 1. Interaction with Media Components: Proteins and salts in the cell culture media can interact with FD-1080, reducing its solubility.[3] 2. High Final Concentration: The final working concentration of FD-1080 may exceed its solubility limit in the complex biological medium.[3] 3. Improper Dilution Technique: Rapidly adding the concentrated stock solution to the media can cause localized high concentrations and precipitation.[3] | 1. Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the FD-1080 stock solution. 2. Gradual Addition: Add the FD-1080 stock solution dropwise while gently swirling the media to ensure even and rapid distribution.[3] 3. Lower Working Concentration: If precipitation persists, try lowering the final concentration of FD-1080 in your experiment. |
| Low or unstable fluorescence signal in serum-containing media | 1. Quenching: In its free form in aqueous solution, the fluorescence quantum yield of FD-1080 is low. 2. Aggregation: H-aggregate formation in aqueous environments can quench fluorescence. | 1. Interaction with Serum Albumin: The fluorescence quantum yield of FD-1080 is known to increase significantly upon binding to serum albumin (like Fetal Bovine Serum - FBS).[4][5] Ensure your media contains a sufficient concentration of serum if this enhanced fluorescence is desired. 2. Disaggregation: The interaction with albumin helps to disaggregate the dye, leading to enhanced fluorescence. |
| Photobleaching during live-cell imaging | 1. High Laser Power: Excessive laser power can lead to the rapid degradation of the fluorophore. 2. Extended Exposure Time: Continuous and prolonged exposure to the excitation laser will cause photobleaching. | 1. Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. 2. Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. 3. Leverage Protein Binding: The photostability of FD-1080 is significantly enhanced when bound to albumin.[6] Performing imaging in the presence of serum can improve photostability. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
It is recommended to prepare a 10 mM stock solution of FD-1080 in high-quality, anhydrous DMSO.[2] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
2. What is the best way to prepare a working solution for cell-based assays?
To prepare a working solution in the range of 2-10 µM, dilute the DMSO stock solution with hot PBS.[2] After dilution, it is advisable to filter the solution using a 0.2 µm filter to ensure it is sterile and free of aggregates.[2]
3. Why does the fluorescence intensity of FD-1080 increase in the presence of serum?
The quantum yield of FD-1080 is significantly enhanced upon binding to serum proteins, particularly albumin.[4][5] This is a common characteristic of many cyanine dyes, where the interaction with the hydrophobic pockets of albumin restricts the non-radiative decay pathways of the dye, leading to increased fluorescence emission.[7]
4. Is FD-1080 stable at different pH values?
While specific studies on the pH stability of FD-1080 are not widely available, cyanine dyes can be sensitive to pH changes. The fluorescence of some dyes is known to be pH-dependent.[8] For optimal performance, it is recommended to maintain the pH of the experimental medium within the physiological range (pH 7.2-7.4) unless the experimental design requires otherwise.
5. How can I assess the stability of FD-1080 in my specific biological medium?
You can perform a simple stability study by incubating FD-1080 in your medium of interest (e.g., plasma, cell culture medium) at the experimental temperature (e.g., 37°C). At various time points, you can measure the fluorescence intensity or absorbance. A more quantitative approach would involve using HPLC to measure the concentration of the intact FD-1080 over time.
Experimental Protocols
Protocol for Assessing FD-1080 Stability in Biological Media
Objective: To determine the stability of FD-1080 in a specific biological medium over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Biological medium of interest (e.g., human serum, cell culture medium)
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C
-
Spectrofluorometer or Absorbance Spectrophotometer
-
Optional: HPLC system with a suitable detector
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of FD-1080 in DMSO.[2]
-
Prepare Working Solution: Dilute the stock solution in the biological medium to the final desired working concentration.
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot and measure its fluorescence intensity at the appropriate excitation and emission wavelengths (Ex/Em ~1064/1080 nm) and/or its absorbance spectrum.
-
Incubation: Place the remaining solution in an incubator at 37°C.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and repeat the fluorescence and/or absorbance measurements.
-
Data Analysis: Plot the fluorescence intensity or absorbance at the peak wavelength against time. A decrease in the signal over time indicates degradation or precipitation.
-
(Optional) HPLC Analysis: For a more quantitative assessment, at each time point, precipitate proteins from an aliquot (e.g., with cold acetonitrile), centrifuge, and inject the supernatant into an HPLC system to quantify the concentration of intact FD-1080.
Visualizations
Caption: Factors influencing FD-1080 stability.
Caption: Workflow for stability assessment.
Caption: Troubleshooting precipitation issues.
References
- 1. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Power for FD-1080 Excitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing 1064 nm laser power for FD-1080 excitation in various imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is FD-1080 and what are its spectral properties?
FD-1080 is a near-infrared (NIR-II) fluorophore with both its excitation and emission peaks in the second near-infrared window.[1][2][3] This characteristic makes it ideal for deep-tissue in vivo imaging, as it minimizes interference from tissue autofluorescence and light scattering.[1][2]
| Property | Value |
| Excitation Maximum (Ex) | ~1064 nm |
| Emission Maximum (Em) | ~1080 nm |
| Quantum Yield (in ethanol) | 0.31%[4][5] |
| Quantum Yield (with FBS) | 5.94%[1][4][5] |
Q2: Why is a 1064 nm laser recommended for FD-1080 excitation?
A 1064 nm laser is recommended because it aligns with the excitation maximum of FD-1080, ensuring efficient excitation of the fluorophore.[4][6][7] Excitation in the NIR-II window provides significant advantages for in vivo imaging, including deeper tissue penetration and higher spatial resolution compared to traditional NIR-I fluorophores.[1][2][5][6][7]
Q3: What is the "golden rule" for setting laser power in fluorescence microscopy?
The fundamental principle is to use the lowest possible laser power that provides an acceptable signal-to-noise ratio (SNR) for your imaging experiment.[8] Excessive laser power can lead to photobleaching and phototoxicity, which can compromise the integrity of your sample and the quality of your data.[8][9]
Q4: How does laser power affect the signal-to-noise ratio (SNR)?
Increasing the laser power generally increases the fluorescence signal, which can improve the SNR. However, this relationship is not linear and eventually plateaus due to fluorophore saturation.[1] Beyond the saturation point, increasing laser power will not increase the signal but will significantly increase photobleaching and the risk of phototoxicity. The goal is to find the optimal laser power that maximizes the SNR without causing significant damage to the sample.
Troubleshooting Guides
Problem: Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Laser Power | Gradually increase the laser power in small increments while monitoring the signal intensity. Be mindful of potential photobleaching. |
| Low Fluorophore Concentration | Ensure you are using an appropriate concentration of FD-1080 for your application. For in vivo studies, a working concentration of around 80 µM has been reported.[10] |
| Incorrect Filter Set | Verify that your microscope's filter set is optimized for NIR-II imaging and is compatible with the excitation and emission wavelengths of FD-1080. |
| Detector Settings Not Optimized | Increase the detector gain or exposure time. Note that longer exposure times can also increase photobleaching.[11] |
| Degradation of FD-1080 | Store FD-1080 protected from light and moisture. Prepare fresh working solutions for each experiment.[10] |
Problem: Rapid Photobleaching
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | This is the most common cause. Reduce the laser power to the minimum level required for a satisfactory signal.[8][9] |
| Long Exposure Times | Decrease the camera exposure time or the pixel dwell time in confocal microscopy.[11] |
| Frequent Imaging of the Same Area | For time-lapse experiments, increase the interval between image acquisitions to allow the fluorophore to recover. |
| High Oxygen Concentration | For fixed samples, use an antifade mounting medium to reduce the presence of reactive oxygen species that contribute to photobleaching.[12] |
Experimental Protocols
Protocol: Determining Optimal Laser Power for FD-1080 Excitation
This protocol provides a systematic approach to finding the ideal laser power for your experiment, balancing signal intensity with photostability.
Materials:
-
FD-1080 labeled sample (cells or tissue)
-
Fluorescence microscope equipped with a 1064 nm laser and appropriate NIR-II filters and detector.
Methodology:
-
Initial Setup:
-
Place your FD-1080 labeled sample on the microscope stage.
-
Start with the lowest possible laser power setting.
-
Set the detector gain and exposure time to a moderate level.
-
-
Laser Power Titration:
-
Acquire an initial image.
-
Gradually increase the laser power in small, defined steps (e.g., 5-10% increments).
-
At each step, acquire an image and measure the mean fluorescence intensity of your region of interest (ROI) and a background region.
-
Calculate the Signal-to-Noise Ratio (SNR) at each laser power setting. A simple method for SNR is (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity.
-
-
Photobleaching Assessment:
-
At a promising laser power setting (good SNR), acquire a time-lapse series of images of the same ROI (e.g., 50 frames at the fastest possible acquisition rate).
-
Measure the fluorescence intensity of the ROI in each frame.
-
Plot the intensity over time to generate a photobleaching curve. Significant decay indicates that the laser power is too high.
-
-
Data Analysis and Optimization:
-
Plot the SNR as a function of laser power. Identify the point where the SNR begins to plateau. This is your optimal laser power range.
-
Compare the photobleaching curves for different laser power settings.
-
Select the highest laser power that provides an acceptable SNR with minimal photobleaching for the duration of your experiment.
-
| Laser Power (%) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | SNR | Photobleaching (% decay over 50 frames) |
| 10 | 500 | 100 | 10 | < 5% |
| 20 | 1200 | 110 | 25 | < 10% |
| 30 | 2500 | 120 | 50 | 15% |
| 40 | 3500 | 130 | 65 | 30% |
| 50 | 3800 | 140 | 68 | 50% |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the experimental setup and sample.
Visualizations
Caption: Workflow for determining optimal laser power.
References
- 1. Signal-to-Noise Considerations [evidentscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 6. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. MyScope [myscope.training]
- 9. MyScope [myscope.training]
- 10. ibidi.com [ibidi.com]
- 11. Confocal microscopy - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: FD-1080 Emission Filter Selection
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate filters for the near-infrared (NIR-II) fluorophore FD-1080. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of FD-1080?
A1: FD-1080 is a NIR-II fluorophore with a maximum excitation wavelength of approximately 1064 nm and a maximum emission wavelength of around 1080 nm.[1]
Q2: What is the quantum yield of FD-1080?
A2: The quantum yield of FD-1080 is 0.31% in ethanol. This can be significantly increased to 5.94% when combined with fetal bovine serum (FBS) to form FD-1080-FBS complexes.[1]
Q3: How photostable is FD-1080?
A3: FD-1080 exhibits superior photostability under continuous laser irradiation compared to some other near-infrared dyes.[1][2]
Q4: What is the primary application of FD-1080?
A4: FD-1080 is primarily used for in vivo imaging in the NIR-II window, which allows for deep tissue penetration and high-resolution bioimaging.[1][2]
Recommended Filter Set for FD-1080
Achieving optimal signal-to-noise ratio in fluorescence microscopy is critically dependent on the selection of the appropriate filter set, which consists of an excitation filter, a dichroic mirror, and an emission filter.
| Filter Component | Recommended Wavelength/Range | Rationale |
| Excitation Filter | Centered at 1064 nm (e.g., 1064/20 nm bandpass) | To specifically excite FD-1080 at its maximum absorption peak, minimizing off-target excitation and sample autofluorescence. |
| Dichroic Mirror | Long-pass with a cut-on wavelength between the excitation and emission peaks (e.g., 1075 nm) | To efficiently reflect the 1064 nm excitation light onto the sample and transmit the longer wavelength emitted fluorescence towards the detector. |
| Emission Filter | Long-pass (e.g., 1100 nm LP) or a narrow bandpass (e.g., 1080/20 nm) | A long-pass filter is often used in initial experiments to collect as much signal as possible.[2] A narrow bandpass filter can be used to reduce background noise and improve the signal-to-noise ratio, especially if autofluorescence is a concern. |
Experimental Protocols
In Vivo Imaging with FD-1080
This protocol provides a general guideline for in vivo imaging in a mouse model.
1. Reagent Preparation:
-
Prepare a stock solution of FD-1080 in DMSO.
-
For in vivo applications, FD-1080 is often complexed with Fetal Bovine Serum (FBS) to enhance its quantum yield.[1] A typical preparation involves incubating FD-1080 with FBS.
2. Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Position the animal on the imaging stage.
3. Administration of FD-1080:
-
Inject the FD-1080-FBS complex intravenously.
4. Image Acquisition:
-
Use a fluorescence imaging system equipped with a 1064 nm laser for excitation.
-
Select the appropriate filter set as recommended above.
-
Capture images at desired time points to observe the biodistribution of the fluorophore.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect Filter Set: The filters are not matched to the spectral properties of FD-1080. | Verify that the excitation filter is centered around 1064 nm and the emission filter is appropriate for capturing emission around 1080 nm. |
| Low Fluorophore Concentration: Insufficient amount of FD-1080 in the region of interest. | Optimize the injected dose of FD-1080. | |
| Photobleaching: Although photostable, intense or prolonged exposure to the excitation laser can lead to signal loss. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium if applicable for ex vivo samples.[3] | |
| High Background Signal | Autofluorescence: Endogenous fluorescence from the tissue. | Use a narrow bandpass emission filter to specifically isolate the FD-1080 signal. |
| Light Leakage: Extraneous light entering the detection path. | Ensure the imaging system is light-tight. | |
| Incorrect Dichroic Mirror: The dichroic mirror is not efficiently reflecting the excitation light or is allowing some to pass through to the detector. | Use a high-quality dichroic mirror with a steep cut-on wavelength between the excitation and emission wavelengths. | |
| Image is Unclear or Blurry | Dirty Optics: Dust or residue on filters, objectives, or other optical components. | Clean all optical surfaces according to the manufacturer's instructions. |
| Incorrect Focus: The region of interest is not in the focal plane. | Carefully adjust the focus of the microscope. |
Visualizations
Caption: Workflow for selecting the optimal filter set for FD-1080.
Caption: Troubleshooting flowchart for low signal issues with FD-1080.
References
Validation & Comparative
A Head-to-Head Comparison: FD-1080 Free Acid vs. Indocyanine Green (ICG) for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice of a fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of a novel near-infrared II (NIR-II) fluorophore, FD-1080 free acid, and the well-established, FDA-approved near-infrared I (NIR-I) dye, Indocyanine Green (ICG).
This objective analysis, supported by experimental data, delves into the critical performance metrics of each dye, including spectral properties, quantum yield, photostability, tissue penetration, and signal-to-background ratio. Detailed experimental protocols are provided to facilitate the practical application of this information in a laboratory setting.
At a Glance: Key Performance Metrics
The selection of an appropriate fluorescent dye is contingent on the specific requirements of the in vivo imaging application. FD-1080, operating in the NIR-II window, offers advantages in deep-tissue imaging and resolution, while ICG remains a clinically translated and widely used agent for a variety of applications.
| Property | This compound | Indocyanine Green (ICG) |
| Fluorescence Window | Near-Infrared II (NIR-II) | Near-Infrared I (NIR-I) |
| Excitation Maximum (λex) | ~1064 nm | ~780 nm |
| Emission Maximum (λem) | ~1080 nm | ~820 nm |
| Quantum Yield (Φ) | 0.31% (in ethanol), 5.94% (with Fetal Bovine Serum)[1] | Low, solvent and protein-binding dependent (~0.3% - 2.7% in PBS)[2] |
| Molar Extinction Coefficient (ε) | 2.9 x 10⁴ M⁻¹cm⁻¹[3] | 2.3 x 10⁵ M⁻¹cm⁻¹[3] |
| Photostability | Superior to ICG | Prone to photobleaching and degradation[4][5][6] |
| Tissue Penetration Depth | Higher than NIR-I dyes | Up to 2.4 cm (tissue dependent)[2] |
| Signal-to-Background Ratio (SBR) | 4.32 (hindlimb vessel) | Variable, generally lower than NIR-II probes |
| Toxicity | Data not widely available | Dose and exposure-dependent cytotoxicity observed in specific cell types |
| Clinical Status | For research use only | FDA-approved for specific clinical applications |
In-Depth Analysis
Spectral Properties: A Tale of Two Windows
The most significant distinction between FD-1080 and ICG lies in their spectral properties. FD-1080 is a NIR-II dye, with both its excitation and emission peaks falling within the 1000-1700 nm window. This is a key advantage for in vivo imaging as it minimizes photon scattering and tissue autofluorescence, leading to deeper tissue penetration and higher image resolution.
ICG, conversely, operates in the NIR-I window (700-900 nm). While this region offers better tissue penetration than the visible spectrum, it is still subject to more scattering and absorption by biological tissues compared to the NIR-II window.
Quantum Yield and Brightness
The quantum yield of FD-1080 is reported to be 0.31% in ethanol, which can be significantly enhanced to 5.94% upon binding with fetal bovine serum (FBS)[1]. This interaction is crucial for its application in vivo, as it leads to a brighter fluorescent signal. ICG's quantum yield is generally low and highly dependent on its environment, including the solvent and its binding to plasma proteins[2]. While ICG has a higher molar extinction coefficient, indicating a greater ability to absorb photons, the enhanced quantum yield of the FD-1080-FBS complex can result in superior brightness in vivo.
Photostability and Signal Integrity
FD-1080 has demonstrated superior photostability compared to ICG[4]. ICG is known to be susceptible to photobleaching and degradation in aqueous solutions, which can limit the duration of imaging experiments and affect the reproducibility of results[5][6]. The enhanced stability of FD-1080 allows for longer exposure times and more robust and reliable data collection.
Tissue Penetration and Image Resolution
The longer excitation and emission wavelengths of FD-1080 in the NIR-II window directly translate to deeper tissue penetration and improved spatial resolution. This allows for the visualization of structures that are inaccessible with NIR-I dyes like ICG. Studies have shown that NIR-II imaging with ICG's emission tail can provide better contrast-to-noise ratios at depth compared to its NIR-I signal, hinting at the inherent advantages of the longer wavelength window that FD-1080 fully utilizes[7].
Experimental Protocols
In Vivo Imaging with this compound
1. Preparation of FD-1080-FBS Complex Solution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
For in vivo injection, dilute the stock solution in a solution containing fetal bovine serum (FBS) to the desired final concentration. The binding of FD-1080 to albumin in FBS is crucial for enhancing its quantum yield.
-
The final injection solution should be sterile-filtered through a 0.22 µm filter.
2. Animal Handling and Injection:
-
Use appropriate animal models (e.g., mice) for the specific research question.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Inject the FD-1080-FBS complex solution intravenously (e.g., via the tail vein). The typical injection volume for a mouse is 100-200 µL.
3. In Vivo Imaging:
-
Use an in vivo imaging system equipped with a laser source for excitation in the NIR-II range (e.g., 1064 nm) and a detector sensitive to NIR-II fluorescence (e.g., an InGaAs camera).
-
Acquire images at various time points post-injection to determine the optimal imaging window for the target tissue or organ.
-
Maintain the animal's body temperature throughout the imaging procedure.
Caption: General experimental workflow for in vivo imaging with fluorescent probes.
In Vivo Imaging with Indocyanine Green (ICG)
1. Preparation of ICG Solution:
-
Reconstitute lyophilized ICG powder with sterile water for injection or saline. The concentration will depend on the specific application and animal model.
-
Due to its limited stability in aqueous solutions, ICG should be used within a few hours of reconstitution.
2. Animal Handling and Injection:
-
Follow the same animal handling and anesthesia procedures as for FD-1080.
-
Administer the freshly prepared ICG solution intravenously. Dosages can range from 0.1 to 10 mg/kg depending on the application.
3. In Vivo Imaging:
-
Use an in vivo imaging system with appropriate filters for NIR-I imaging (excitation ~780 nm, emission ~820 nm).
-
Imaging is typically performed immediately after injection for vascular imaging or at later time points for assessing permeability or clearance.
-
The rapid clearance of ICG from circulation necessitates timely image acquisition.
Comparative Visualization
Caption: Comparison of key in vivo imaging properties of FD-1080 and ICG.
Conclusion
This compound emerges as a powerful tool for preclinical in vivo imaging, particularly for applications requiring deep tissue penetration and high spatial resolution. Its superior photostability and high quantum yield in the presence of serum proteins make it an attractive alternative to traditional NIR-I dyes.
Indocyanine green, with its long history of clinical use and FDA approval, remains the go-to fluorescent probe for many clinical and preclinical applications. Its well-understood pharmacokinetic profile and established protocols provide a reliable platform for various imaging studies.
The choice between FD-1080 and ICG will ultimately depend on the specific scientific question, the required imaging depth, and the desired resolution. For researchers pushing the boundaries of in vivo imaging to visualize deeper and smaller structures, FD-1080 offers significant advantages. For applications where clinical translation is a primary consideration and established protocols are paramount, ICG remains a robust and dependable option. As research in NIR-II fluorophores continues to advance, the development of new probes with even further improved properties is anticipated, promising to further revolutionize the field of in vivo imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raptorphotonics.com [raptorphotonics.com]
A Comparative Guide to NIR-II and NIR-I Dyes for Deep Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo imaging, the choice of fluorescent probes is paramount to achieving high-resolution, deep-tissue visualization. Near-infrared (NIR) fluorescence imaging, operating within the "biological transparency windows," offers significant advantages over traditional visible light imaging by minimizing tissue autofluorescence and light scattering. This guide provides an objective comparison of the two primary NIR windows, NIR-I (700-900 nm) and NIR-II (1000-1700 nm), with a focus on the performance of their respective fluorescent dyes. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant processes to aid researchers in selecting the optimal imaging strategy for their preclinical and clinical research.
Key Performance Indicators: NIR-II vs. NIR-I Dyes
The superiority of the NIR-II window for deep tissue imaging stems from the physical properties of light interaction with biological tissues at longer wavelengths. In the NIR-II region, both photon scattering and tissue autofluorescence are significantly reduced compared to the NIR-I window.[1][2][3] This results in deeper tissue penetration, higher spatial and temporal resolution, and a significantly improved signal-to-background ratio (SBR).[2][3][4]
| Property | NIR-I Dyes | NIR-II Dyes | Advantage |
| Wavelength Range | 700-900 nm[2][5] | 1000-1700 nm[4][5] | NIR-II |
| Maximum Penetration Depth | Several millimeters (1-6 mm)[2][4] | Up to 2 centimeters (20 mm)[2][4] | NIR-II |
| Signal-to-Background Ratio (SBR) | Lower | Higher[4][6] | NIR-II |
| Image Resolution | Good | Higher, with micron-level resolution at millimeter depths[2][3] | NIR-II |
| Photon Scattering | Higher | Lower (scales with λ⁻ᵃ)[3][6] | NIR-II |
| Tissue Autofluorescence | Present | Minimal[1][4][6] | NIR-II |
| Examples of Dyes | Indocyanine Green (ICG), IRDye800CW, Methylene Blue (MB)[2][6] | SWCNTs, Ag₂S QDs, D-A-D organic dyes, p-FE, LZ-1105[3] | N/A |
| Quantum Yield (QY) | Generally higher and well-characterized. For example, the NIR-I fluorescence QY of IR-12N3 is 2-3 times higher than ICG and IRDye800CW.[6] | Characterization is challenging due to detector technology and lack of reference fluorophores.[6] Inorganic nanoprobes can have relatively high quantum yields.[7] | NIR-I (currently) |
| FDA Approved Dyes | Indocyanine Green (ICG)[2] | None currently, but some NIR-I dyes like ICG have emission tails in the NIR-II region.[2][6] | NIR-I |
Experimental Protocols
In Vivo Deep Tissue Imaging of Vasculature
This protocol describes a general procedure for imaging deep-seated blood vessels in a mouse model using NIR-II fluorescent dyes.
1. Animal Preparation:
- All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
- Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).
- Remove hair from the imaging area (e.g., hindlimb, brain) using a depilatory cream to minimize light scattering.
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Probe Administration:
- Dissolve the NIR-II fluorescent dye in a biocompatible solvent (e.g., PBS, serum). The concentration will depend on the specific dye's brightness and quantum yield.
- Administer the dye intravenously via the tail vein. The volume will depend on the mouse's weight (typically 100-200 µL).
3. Imaging System Setup:
- Use an imaging system equipped for NIR-II detection, which includes:
- An excitation laser with a wavelength appropriate for the chosen dye (e.g., 808 nm or 980 nm).
- A long-pass filter to block the excitation light and allow only the NIR-II emission to pass (e.g., >1000 nm).
- An InGaAs (Indium Gallium Arsenide) camera, which is sensitive to the NIR-II wavelength range.
4. Image Acquisition:
- Position the mouse under the imaging system.
- Adjust the focus and exposure time to obtain a clear image of the vasculature.
- Acquire a series of images or a video to observe the dynamic flow of the dye through the blood vessels. For instance, high temporal resolution can be used to monitor dynamic biological processes.[5]
5. Data Analysis:
- Use image analysis software to measure the signal-to-background ratio by comparing the fluorescence intensity of the vessels to the surrounding tissue.
- The width of the blood vessels can be measured to assess image resolution. For example, one study noted a decrease in the apparent width of a brain vessel from 430 µm in the NIR-I window to 210 µm in the NIR-II window, indicating higher resolution.[6]
Tumor Imaging and Delineation
This protocol outlines the steps for imaging a deep-seated tumor in a mouse model to assess dye accumulation and delineate tumor margins.
1. Animal and Tumor Model:
- Use an appropriate tumor-bearing mouse model (e.g., subcutaneous or orthotopic xenograft).
- Allow the tumor to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
2. Probe Administration:
- If using a targeted probe, administer it according to the specific protocol to allow for accumulation at the tumor site.
- For passive targeting via the Enhanced Permeability and Retention (EPR) effect, administer a long-circulating NIR-II dye intravenously.[5]
3. Imaging Procedure:
- Follow the same animal preparation and imaging system setup as described for vasculature imaging.
- Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal time for tumor visualization.
- The high signal-to-background ratio of NIR-II imaging can significantly enhance the delineation of tumor margins from surrounding healthy tissue.[1] Studies have shown tumor-to-normal tissue ratios of around 10 with NIR-II agents, compared to approximately 3 for traditional NIR-I agents.[4]
4. Image-Guided Surgery (Optional):
- The real-time imaging capabilities of NIR-II fluorescence can be used to guide the surgical resection of the tumor, helping to ensure complete removal of cancerous tissue.[2]
Visualizing the Advantage: NIR-II vs. NIR-I
The following diagrams illustrate the fundamental principles that give NIR-II imaging its edge over NIR-I for deep tissue applications.
Caption: Comparison of NIR-I and NIR-II light penetration in biological tissue.
The diagram above illustrates that NIR-II light experiences less scattering and is absorbed less by tissue components, allowing it to penetrate deeper and provide a clearer signal from the target.
Caption: General experimental workflow for in vivo NIR-II fluorescence imaging.
This workflow outlines the key steps from the administration of the fluorescent probe to the acquisition of a high-resolution deep tissue image, highlighting the process of tumor targeting via the EPR effect.
Conclusion
The transition from NIR-I to NIR-II fluorescence imaging represents a significant leap forward for deep tissue visualization in preclinical and potentially clinical settings. The inherent advantages of longer wavelength imaging—namely, reduced photon scattering, minimal tissue autofluorescence, and consequently deeper penetration and higher resolution—make NIR-II dyes a powerful tool for a wide range of applications, including vascular imaging, tumor delineation, and image-guided surgery.[2] While challenges remain, particularly in the development and characterization of new NIR-II fluorophores with high quantum yields and regulatory approval, the ongoing research in this area promises to further expand the capabilities of in vivo optical imaging. For researchers and drug development professionals, leveraging the benefits of NIR-II imaging can provide unprecedented insights into biological processes within living organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent progress of second near-infrared (NIR-II) fluorescence microscopy in bioimaging [frontiersin.org]
- 6. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
FD-1080 vs. Other Heptamethine Cyanine Dyes: A Comparative Guide for Researchers
In the rapidly advancing field of in vivo imaging, heptamethine cyanine (B1664457) dyes have become indispensable tools for near-infrared (NIR) fluorescence applications. Among these, FD-1080 has emerged as a potent fluorophore operating in the second near-infrared window (NIR-II), offering distinct advantages over traditional NIR-I dyes like the clinically approved Indocyanine Green (ICG). This guide provides an objective, data-driven comparison of FD-1080 against other heptamethine cyanines, tailored for researchers, scientists, and drug development professionals.
Core Advantages of FD-1080: Superior NIR-II Imaging Performance
The primary advantage of FD-1080 lies in its unique photophysical properties, which are optimized for the NIR-II imaging window (1000-1700 nm). This operational window provides significant benefits over the NIR-I window (700-900 nm) where dyes like ICG function.
-
Deeper Tissue Penetration and Higher Resolution: Light in the NIR-II region experiences significantly lower scattering and absorption by biological tissues.[1] The 1064 nm excitation used for FD-1080 results in greater tissue penetration and superior imaging resolution compared to the 650 nm to 980 nm excitation used for NIR-I dyes.[1][2][3] This allows for non-invasive, high-resolution imaging of deep-tissue structures, such as the vasculature in the brain and limbs, through intact skin and skull.[1][4] In one study, the signal from FD-1080 could resolve a capillary tube edge even under a 5-mm tissue phantom, a depth at which NIR-I signals were significantly diminished.[4]
-
Reduced Autofluorescence and Higher Signal-to-Background Ratio (SBR): Biological tissues exhibit minimal autofluorescence in the NIR-II window. This leads to a substantially higher signal-to-background ratio, enabling clearer visualization of the target.[3] Studies have shown that under 1064 nm excitation, the SBR for hindlimb vasculature imaging with an FD-1080 complex was 4.32, significantly higher than the SBR of 1.9 to 2.2 achieved with shorter wavelength excitation.[4]
-
Enhanced Photostability: FD-1080 demonstrates superior photostability compared to ICG when subjected to continuous laser irradiation.[4][5] This robustness is crucial for dynamic, real-time imaging and for longitudinal studies that require repeated imaging sessions, as it minimizes signal degradation over time. The inclusion of a cyclohexene (B86901) group in FD-1080's structure contributes to this enhanced stability.[1]
Quantitative Data Comparison
The following table summarizes the key photophysical properties of FD-1080 and the widely used heptamethine cyanine dye, Indocyanine Green (ICG).
| Property | FD-1080 | Indocyanine Green (ICG) | Notes |
| Imaging Window | NIR-II | NIR-I | FD-1080 operates at longer wavelengths, enabling deeper tissue imaging.[1][2] |
| Max Absorption (λabs) | ~1046 nm[4] | ~780-787 nm (in blood/plasma)[6][7] | FD-1080's absorption is well-suited for 1064 nm laser excitation.[1] |
| Max Emission (λem) | ~1080 nm[2] | ~800-820 nm (in blood/plasma)[6][7] | FD-1080's emission falls squarely in the high-clarity NIR-II window. |
| Molar Extinction Coefficient (ε) | ~2.9 x 10⁴ M⁻¹cm⁻¹[8] | ~1.5 - 2.2 x 10⁵ M⁻¹cm⁻¹[6][9] | ICG has a significantly higher molar extinction coefficient. |
| Quantum Yield (Φ) | 0.31% (in ethanol)[1][4] 5.94% (with FBS)[1][3][4] | 2.9% (in water)[6] ~12-14% (with FBS/blood)[6][7] | Both dyes show enhanced quantum yield upon binding to serum proteins. |
| Photostability | Superior stability[4][5] | Prone to degradation and photobleaching[9][10] | FD-1080 is more suitable for prolonged or repeated imaging sessions. |
| In Vivo Clearance | Data not widely available | Rapid clearance via hepatobiliary system[9] | ICG is cleared quickly, while FD-1080 may require formulation for optimal biodistribution.[11] |
| Formulation Notes | Requires complexation with serum proteins (e.g., FBS) or encapsulation to prevent aggregation in aqueous solutions and enhance fluorescence.[4][12] | Tends to aggregate in aqueous solutions at concentrations as low as 10 μM.[6] Binds to lipoproteins in plasma.[7] | Proper formulation is critical for in vivo performance of both dyes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the use of FD-1080 based on published studies.
Protocol 1: Preparation of FD-1080 for In Vitro and In Vivo Use
This protocol describes the preparation of an FD-1080 working solution, often complexed with Fetal Bovine Serum (FBS) to enhance quantum yield and prevent aggregation for in vivo applications.[1][4]
-
Stock Solution Preparation: Dissolve FD-1080 powder in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[13] It is recommended to aliquot this stock solution and store it at -20°C or -80°C in the dark to maintain stability.[13]
-
Working Solution Preparation:
-
For cellular experiments, dilute the DMSO stock solution with warm phosphate-buffered saline (PBS) to a final working concentration of 2-10 μM.[13]
-
For in vivo imaging, the FD-1080 stock is often mixed with FBS.[1][4] For example, an 80 μM working solution for intravenous injection can be prepared by diluting the stock solution in a suitable buffer.[13] The complexation with FBS significantly increases the quantum yield.[1]
-
-
Sterilization: Filter the final working solution through a 0.2 μm sterile filter before in vivo administration.[13]
Protocol 2: In Vivo NIR-II Fluorescence Imaging in a Mouse Model
This protocol outlines a typical workflow for deep-tissue imaging using an FD-1080-FBS complex.
-
Animal Preparation: Use appropriate mouse models as per the study design. Anesthetize the mouse before injection and imaging.
-
Dye Administration: Administer approximately 200 μL of the prepared FD-1080 working solution (e.g., 80 μM) via intravenous injection (e.g., tail vein).[13]
-
Distribution Time: Allow 10-20 minutes for the dye to circulate and distribute throughout the vasculature.[13]
-
Imaging:
-
Image Analysis: Analyze the acquired images to determine parameters such as SBR and spatial resolution (e.g., by measuring the full width at half-maximum of blood vessels).[4]
Discussion and Conclusion
FD-1080 offers clear and compelling advantages for preclinical research that demands high-resolution, deep-tissue, and dynamic bioimaging. Its operation within the NIR-II window, coupled with superior photostability, allows for visualization capabilities that are not achievable with traditional NIR-I heptamethine cyanine dyes like ICG.[1][4]
However, researchers should consider the trade-offs. The molar extinction coefficient of FD-1080 is notably lower than that of ICG, and its quantum yield is poor without the necessary formulation with serum proteins or encapsulation into nanoparticles.[8][12] In contrast, ICG, despite its lower photostability, has a long history of clinical use and a well-understood biodistribution profile.[9][15]
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Intradermal Indocyanine Green for In Vivo Fluorescence Laser Scanning Microscopy of Human Skin: A Pilot Study | PLOS One [journals.plos.org]
- 11. NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
A Comparative Guide to FD-1080 Near-Infrared II Imaging and Histological Analysis for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FD-1080 near-infrared II (NIR-II) fluorescence imaging with standard histological techniques. While direct head-to-head quantitative validation studies for FD-1080 are not extensively published, this document outlines the established principles and methodologies for such a comparison, drawing from validation practices for similar NIR-II fluorescent probes. The guide is intended to inform researchers on how to design and execute experiments to validate in vivo FD-1080 imaging data with ex vivo histological findings, ensuring accuracy and reliability in preclinical studies.
I. Introduction to FD-1080 NIR-II Imaging
FD-1080 is a small-molecule fluorophore that operates in the NIR-II window, with excitation and emission maxima around 1064 nm and 1080 nm, respectively. This spectral range offers significant advantages for in vivo imaging, including deeper tissue penetration and higher signal-to-background ratios due to reduced light scattering and tissue autofluorescence. These properties make FD-1080 a valuable tool for non-invasively visualizing biological structures and processes, such as vasculature, in living organisms.
However, as with any in vivo imaging modality, it is crucial to validate the fluorescence signal with a "ground truth" method. Histology, the microscopic examination of tissue, remains the gold standard for confirming the location and characteristics of cells and tissues. This guide details the workflow for correlating FD-1080 imaging with histological analysis.
II. Comparative Analysis: FD-1080 Imaging vs. Histology
A direct quantitative comparison between FD-1080 fluorescence intensity and histological features would require a dedicated study. The following table outlines the expected correlations and the data that would be collected in such a validation study.
| Parameter | FD-1080 In Vivo Imaging | Histological Correlation (H&E, IHC) | Expected Correlation |
| Tumor Localization | High fluorescence signal in the tumor region | Delineation of tumor mass with distinct morphology and cellular atypia | High spatial correlation between the fluorescent signal and the histologically confirmed tumor area. |
| Tumor Margins | Decrease in fluorescence intensity at the tumor border | Microscopic assessment of tumor cell infiltration into surrounding normal tissue | The boundary of the high-fluorescence region should correspond to the tumor margin identified by the pathologist. |
| Vascularity | High signal intensity in blood vessels due to FD-1080 circulation | Identification of blood vessels (e.g., via CD31 IHC) and their density | Strong correlation between the pattern of FD-1080 signal and the distribution and density of blood vessels. |
| Biodistribution | Ex vivo imaging of organs showing fluorescence intensity | Microscopic examination of tissue sections for cellular uptake or accumulation of the probe | Higher fluorescence in organs of accumulation (e.g., liver, spleen) should be confirmed by microscopic evidence of the probe. |
III. Experimental Protocols
A. In Vivo FD-1080 Imaging Protocol (Mouse Model)
This protocol describes a general procedure for in vivo imaging of a tumor-bearing mouse using FD-1080.
-
Preparation of FD-1080 Solution:
-
Prepare a stock solution of FD-1080 in DMSO (e.g., 10 mM).
-
For injection, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired working concentration (e.g., 80 µM). The final solution should be filtered through a 0.22 µm syringe filter.
-
-
Animal Handling:
-
Use an appropriate mouse model with subcutaneously or orthotopically implanted tumors.
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
-
FD-1080 Administration:
-
Administer the FD-1080 working solution via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse on the imaging stage of a NIR-II imaging system equipped with a laser for excitation (e.g., 1064 nm) and a sensitive InGaAs camera for detection.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor contrast.
-
Record fluorescence intensity and capture both brightfield and fluorescence images.
-
B. Ex Vivo Tissue Processing and Histology Protocol
Following the final in vivo imaging session, the mouse is euthanized, and tissues are collected for histological validation.
-
Tissue Harvesting and Ex Vivo Imaging:
-
Immediately after euthanasia, surgically excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues using the NIR-II imaging system to assess the ex vivo biodistribution of FD-1080.
-
-
Tissue Fixation and Processing:
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, process the tissues through a series of graded alcohols and xylene and embed them in paraffin (B1166041) blocks.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
For general morphology, deparaffinize the sections and stain with Hematoxylin and Eosin (H&E).
-
For specific molecular targets (e.g., blood vessels), perform immunohistochemistry (IHC) with relevant antibodies (e.g., anti-CD31).
-
-
Microscopy:
-
Image the stained slides using a brightfield microscope for H&E and IHC.
-
A fluorescence microscope can be used to detect any residual fluorescence from FD-1080 in the tissue sections, although fixation and processing may quench the signal.
-
IV. Visualizing the Workflow and Concepts
To illustrate the experimental and logical flow of validating FD-1080 imaging with histology, the following diagrams are provided.
Caption: Experimental workflow for validating FD-1080 imaging with histology.
Caption: Logical relationship between imaging modalities and validation.
V. Conclusion
Validating in vivo imaging data with histology is a critical step in preclinical research to ensure the accuracy and interpretability of the results. While specific quantitative data for FD-1080 validation is emerging, the protocols and comparative framework outlined in this guide provide a solid foundation for researchers to conduct their own validation studies. By correlating the high-resolution, deep-tissue imaging capabilities of FD-1080 with the gold-standard cellular detail of histology, researchers can confidently advance their findings in drug development and disease modeling.
A Quantitative Comparison of NIR-II Fluorophores for High-Resolution In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages for in vivo fluorescence imaging, including deeper tissue penetration, reduced photon scattering, and lower tissue autofluorescence compared to the traditional visible and NIR-I (700-900 nm) windows.[1][2][3] These characteristics lead to higher spatial and temporal resolution, enabling clearer visualization of biological structures and processes deep within living organisms.[4][5] The selection of an appropriate NIR-II fluorophore is critical for successful imaging experiments. This guide provides a quantitative comparison of commonly used NIR-II fluorophores to aid researchers in making informed decisions.
Quantitative Performance of NIR-II Fluorophores
The performance of a fluorophore is determined by several key parameters, including its quantum yield (QY), brightness, and photostability. The following tables summarize these quantitative metrics for various classes of NIR-II fluorophores.
| Fluorophore Class | Specific Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium | Reference Standard |
| Organic Dyes | ||||||
| Indocyanine Green (ICG) | ~780 | ~810 (peak in NIR-I with tail into NIR-II) | Low in PBS, enhanced in plasma | PBS, Plasma, Ethanol | - | |
| IRDye800CW | ~774 | ~798 (peak in NIR-I with tail into NIR-II) | - | - | - | |
| CH1055 | ~750 | 1000-1600 | ~0.03 (as CH1055-PEG) | DMSO | IR-26 (QY=0.05%) | |
| IR-1061 | - | ~1064 | 0.0028 (water-dispersible) - 1.7 | Water, Dichloromethane | IR-806, - | |
| FD-1080 | 1046 | 1080 | 0.31 (in ethanol), 5.94 (with FBS) | Ethanol, with Fetal Bovine Serum | - | |
| Semiconducting Polymer Nanoparticles (SPNs) | ||||||
| pNIR-4 | - | Emission tail in NIR-IIa (1300-1400) | High solid-state QY | - | - | |
| PBQx NPs | 1064 | >1400 | - | - | - | |
| Quantum Dots | ||||||
| Ag₂S QDs | - | Tunable (687-1294) | - | - | - | |
| Carbon Nanotubes | ||||||
| Single-Walled Carbon Nanotubes (SWCNTs) | 650-850 | 1000-1400 | <1 | - | - |
Note: Quantum yield values for NIR-II fluorophores can vary significantly based on the measurement method, the reference standard used, and the solvent or biological medium.[6] For instance, the quantum yield of the reference dye IR-26 has been reported with values ranging from 0.05% to 0.5%.[6]
Brightness and Photostability Comparison
| Fluorophore | Relative Brightness | Photostability | Key Features |
| ICG | Lower in NIR-II compared to NIR-I.[7][8] | Low, susceptible to photobleaching.[9][10] | FDA-approved, but has low NIR-II fluorescence and stability.[7][11] |
| IRDye800CW | NIR-II emission is from the tail of its NIR-I peak.[12] | More stable than ICG.[13] | Widely used for conjugation, with a usable NIR-II tail. |
| CH1055 | Superior tumor-to-background ratio.[14] | Good in vivo stability. | Rapid renal excretion, good for in vivo applications.[14][15] |
| SPNs | High brightness can be achieved through molecular design.[2][3][16][17][18] | Generally high photostability. | Tunable properties and high brightness make them promising agents. |
| SWCNTs | Lower quantum yield but can be bright due to high absorption. | Highly photostable.[19] | Among the first NIR-II probes, excellent for vascular imaging.[19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible quantitative comparison of NIR-II fluorophores.
Protocol for Relative Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield (QY) of a sample fluorophore relative to a known standard.
-
Preparation of Solutions:
-
Absorbance Measurement:
-
Using a UV-Vis-NIR spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength (e.g., 808 nm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer equipped with a NIR detector (e.g., InGaAs).
-
Excite the samples at the same wavelength used for absorbance measurements.
-
Record the fluorescence emission spectra across the NIR-II range.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the reference standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²) Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample and m_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
η_sample and η_ref are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
Protocol for Photostability Assessment
This protocol outlines a method to evaluate the photostability of a NIR-II fluorophore under continuous illumination.
-
Sample Preparation:
-
Prepare a solution of the NIR-II fluorophore in a suitable solvent (e.g., PBS) at a specific concentration in a quartz cuvette.
-
Prepare a control sample of a known photostable or unstable fluorophore (e.g., ICG for comparison) at a similar optical density.
-
-
Experimental Setup:
-
Place the sample in a spectrofluorometer or a custom setup with a continuous wave (CW) laser for excitation (e.g., 808 nm).
-
The excitation power should be set to a relevant level for imaging applications and kept constant throughout the experiment.
-
-
Irradiation and Measurement:
-
Record the initial fluorescence intensity of the sample.
-
Continuously irradiate the sample with the excitation laser.
-
At regular time intervals (e.g., every minute), record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) as a function of irradiation time.
-
The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease by 50% (the half-life).
-
Compare the photostability of the test fluorophore to the control. A heptamethine cyanine (B1664457) dye has shown improved photostability over ICG.[21]
-
Protocol for In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for in vivo NIR-II fluorescence imaging in a mouse model.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Maintain the mouse's body temperature using a warming pad.
-
-
Fluorophore Administration:
-
Inject the NIR-II fluorophore solution intravenously via the tail vein. The dosage will depend on the specific fluorophore and its formulation.
-
-
Imaging System Setup:
-
Image Acquisition:
-
Acquire images at various time points post-injection to observe the biodistribution and clearance of the fluorophore.
-
Optimize the exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors and adjacent normal tissue.
-
Calculate the signal-to-background ratio (SBR) or tumor-to-normal tissue ratio (TNR) to evaluate the imaging contrast. For example, the T/NT in mice injected with a specific activatable NIR-II probe was 13.2 ± 1.5.[22]
-
Visualizing Experimental Workflows and Pathways
In Vivo Imaging Workflow
The following diagram illustrates a typical workflow for an in vivo NIR-II imaging experiment.
Caption: A generalized workflow for in vivo NIR-II fluorescence imaging experiments.
Targeted NIR-II Probe Signaling for Tumor Imaging
This diagram illustrates the principle of using a targeted NIR-II fluorophore for tumor imaging.
Caption: Mechanism of targeted NIR-II probes for enhanced tumor imaging contrast.
References
- 1. rsc.org [rsc.org]
- 2. Planar and Twisted Molecular Structure Leads to the High Brightness of Semiconducting Polymer Nanoparticles for NIR-IIa Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 2.6. In vivo NIR-II & visible fluorescence imaging system [bio-protocol.org]
- 6. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indocyanine green fluorescence in second near-infrared (NIR-II) window | PLOS One [journals.plos.org]
- 8. Indocyanine green fluorescence in second near-infrared (NIR-II) window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indocyanine green fluorescence in second near-infrared (NIR-II) window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simultaneous Enhancement of the Long-Wavelength NIR-II Brightness and Photothermal Performance of Semiconducting Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photostability of FD-1080 and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and professionals in drug development, the selection of a suitable near-infrared (NIR) dye is critical for the success of in vivo imaging and other fluorescence-based assays. Among the key performance indicators, photostability—the ability of a fluorophore to resist photodegradation upon light exposure—is paramount for obtaining reliable and reproducible data, especially in experiments requiring long-term imaging. This guide provides an objective comparison of the photostability of FD-1080 against other commonly used NIR dyes: Indocyanine Green (ICG), IRDye® 800CW, and Cyanine7 (Cy7).
Quantitative Comparison of Photostability
The following table summarizes the available quantitative data on the photostability of FD-1080 and other NIR dyes. Direct comparisons are most accurate when conducted under identical experimental conditions.
| Dye | Photostability Performance | Experimental Conditions |
| FD-1080 | High Photostability: Maintained approximately 90% of its initial fluorescence intensity after 80 minutes of continuous laser irradiation.[1] | Medium: Fetal Bovine Serum (FBS) Irradiation: 1064 nm laser at 0.33 W/cm²[1] |
| ICG | Low Photostability: Fluorescence intensity dropped to about 20% of its initial value after 80 minutes of continuous laser irradiation.[1] Its photostability is highly dependent on the solvent, with faster photobleaching observed in aqueous solutions compared to ethanol (B145695) or when bound to proteins.[2] | Medium: Fetal Bovine Serum (FBS) Irradiation: 808 nm laser at 0.33 W/cm²[1] |
| IRDye® 800CW | Good Photostability: Generally considered a photostable dye suitable for in vivo imaging. When conjugated to a peptide (RM26), it exhibited better photostability in PBS than ICG and excellent photostability in FBS.[3] | Medium: Phosphate-Buffered Saline (PBS) and Fetal Bovine Serum (FBS)[3] |
| Cy7 | Moderate to Low Photostability: The fluorescence emission intensity of Cy7 has been shown to decrease relatively rapidly upon irradiation.[4] In one study, a modified Cy7 dye (Cy7-Ox) showed a photobleaching rate of 0.036 min⁻¹ under 800 nm laser irradiation.[5] | Medium: Phosphate-Buffered Saline (PBS)[4] |
Note: The experimental conditions for IRDye® 800CW and Cy7 were not identical to those used for the direct comparison of FD-1080 and ICG, which should be considered when interpreting the data.
Experimental Protocols
The following is a generalized experimental protocol for assessing the photostability of NIR dyes, based on methodologies cited in the literature.
Objective: To quantify the rate of photobleaching of an NIR dye under continuous laser irradiation.
Materials:
-
NIR dye solution (e.g., FD-1080, ICG, etc.) at a standardized concentration (e.g., 10 µM) in a relevant medium (e.g., PBS, FBS, or DMSO).
-
Spectrofluorometer or a custom optical setup with a laser source and a detector.
-
Laser source with a wavelength appropriate for exciting the dye (e.g., 808 nm for ICG, 1064 nm for FD-1080).
-
Power meter to measure the laser power density.
-
Cuvette or sample holder.
Procedure:
-
Prepare the NIR dye solution at the desired concentration in the chosen solvent or medium.
-
Transfer the solution to a cuvette and place it in the sample holder of the spectrofluorometer or optical setup.
-
Measure the initial fluorescence intensity (F₀) of the sample before continuous irradiation.
-
Expose the sample to continuous laser irradiation at a constant power density (e.g., 0.33 W/cm²).
-
Record the fluorescence intensity (Fₜ) at regular time intervals over a set duration (e.g., every 5 minutes for 80 minutes).
-
Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of irradiation time to generate a photobleaching curve.
-
The rate of photobleaching can be quantified by determining the half-life (t₁/₂) of the fluorescence or by fitting the decay curve to an exponential function.
Visualizing Experimental Workflow and Photobleaching
To better understand the process of photostability testing and the phenomenon of photobleaching, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to the Tissue Penetration Depth of Near-Infrared Fluorescent Dyes, Featuring FD-1080
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the tissue penetration depth of the novel NIR-II fluorescent dye, FD-1080, in comparison to other commonly used near-infrared (NIR) dyes. The following sections present quantitative data, detailed experimental protocols, and visual representations to facilitate an objective assessment of these imaging agents for deep-tissue fluorescence imaging applications.
Comparative Analysis of Tissue Penetration Depth
The ability of a fluorescent dye to penetrate biological tissue is a critical parameter for in vivo imaging, directly impacting the signal-to-background ratio and the ability to visualize deeper structures. This section summarizes the reported tissue penetration depths of FD-1080 and other alternative NIR dyes. It is important to note that penetration depth can vary significantly depending on the tissue type, imaging system, and experimental setup.
| Fluorescent Dye | Dye Class | Excitation (nm) | Emission (nm) | Reported Penetration Depth (mm) | Tissue Model |
| FD-1080 | NIR-II | 1064 | 1080 | 12 | Bovine Tissue |
| Indocyanine Green (ICG) | NIR-I | ~780 | ~830 | Up to 10[1], 16-24 (phantom)[2] | General Tissue, Tissue-mimicking phantom |
| IRDye 800CW | NIR-I | ~774 | ~794 | 2 - 8.7[3], Up to 16 (phantom)[2] | Porcine Tissues, Tissue-mimicking phantom |
| Methylene (B1212753) Blue | NIR-I | ~665 | ~686 | 4[4], < ICG | Rat Tissue, General Comparison |
| ZW800-1 | NIR-I | ~765 | ~785 | ~8 | General Tissue |
Experimental Protocol: Ex Vivo Tissue Penetration Depth Assay
This protocol outlines a standardized method for evaluating the tissue penetration depth of NIR fluorescent dyes using an ex vivo tissue model. This methodology allows for a controlled comparison of different fluorophores.
Objective: To determine the maximum thickness of biological tissue through which the fluorescence signal of a specific NIR dye can be detected.
Materials:
-
NIR fluorescent dye of interest (e.g., FD-1080, ICG)
-
Freshly excised animal tissue (e.g., porcine muscle, bovine liver) of varying, precisely measured thicknesses
-
Capillary tubes or small-well plates
-
Phosphate-buffered saline (PBS) or other suitable solvent for the dye
-
NIR fluorescence imaging system equipped with appropriate lasers and filters for the specific dye
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Dye Preparation: Prepare a stock solution of the NIR dye in a suitable solvent at a concentration relevant for in vivo applications.
-
Sample Loading: Load the dye solution into capillary tubes or the wells of a microplate.
-
Tissue Overlay: Place a section of the excised tissue of a known thickness directly over the capillary tube or well containing the dye. Ensure good contact between the tissue and the sample holder.
-
Image Acquisition:
-
Position the sample under the NIR fluorescence imaging system.
-
Excite the sample with the appropriate laser wavelength for the specific dye.
-
Capture the fluorescence emission using the corresponding filter set.
-
Record images at various, incrementally increasing tissue thicknesses.
-
-
Data Analysis:
-
Use image analysis software to measure the fluorescence intensity of the signal transmitted through the tissue.
-
Determine the signal-to-background ratio (SBR) for each tissue thickness.
-
The maximum penetration depth is defined as the tissue thickness at which the SBR falls below a predetermined threshold (e.g., SBR = 2).
-
Visualizing Methodologies and Comparisons
To further clarify the experimental process and the comparative performance of these dyes, the following diagrams have been generated using the DOT language.
References
- 1. Quantitative perfusion assessment using indocyanine green during surgery — current applications and recommendations for future use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Tumour-Targeted IRDye800CW Tracer with Commercially Available Laparoscopic Surgical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection properties of indium-111 and IRDye800CW for intraoperative molecular imaging use across tissue phantom models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of methylene blue near-infrared fluorescence imaging for oral sentinel lymph node mapping in rats [xuebao.bjmu.edu.cn]
A Comparative Guide to FD-1080 for High-Resolution In Vivo Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the near-infrared II (NIR-II) fluorophore, FD-1080, with the clinically approved alternative, Indocyanine Green (ICG). The focus is on their performance in animal models for deep-tissue, high-resolution in vivo imaging. Experimental data, detailed methodologies, and visual representations of workflows are presented to aid in the selection of the most suitable imaging agent for preclinical research.
Introduction to FD-1080
FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye designed for fluorescence imaging in the second near-infrared (NIR-II) window, with excitation and emission maxima around 1064 nm and 1080 nm, respectively.[1][2] This spectral range is advantageous for in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging (700-900 nm).[3][4]
Performance Comparison: FD-1080 vs. Indocyanine Green (ICG)
Indocyanine Green (ICG) is a clinically approved NIR-I dye that also exhibits fluorescence in the NIR-II window, making it a relevant comparator for FD-1080.[5][6] While ICG's approval for human use is a significant advantage, studies in animal models highlight the superior performance of FD-1080 for high-resolution imaging.
Quantitative Performance in Murine Models
The following tables summarize key performance metrics of FD-1080 and ICG in mouse models, focusing on vascular imaging in the hindlimb and brain.
Table 1: Signal-to-Background Ratio (SBR) and Resolution (FWHM) in Mouse Hindlimb Vasculature Imaging
| Imaging Agent | Excitation Wavelength (nm) | Emission Filter | Signal-to-Background Ratio (SBR) | Full Width at Half-Maximum (FWHM) (mm) | Animal Model | Reference |
| FD-1080-FBS Complex | 1064 | >1300 nm long-pass | ~4.3 | Not explicitly stated, but high resolution noted | Mouse | [7] |
| ICG (NIR-II) | ~785 | >1100 nm long-pass | 2.11 | 6.51 | Porcine | [8][9][10] |
| ICG (NIR-I) | ~785 | ~800 nm | 1.33 | 11.65 | Porcine | [8] |
| Liposomal-ICG (NIR-II) | Not specified | Not specified | Significantly higher CNR than free ICG | ~0.75 | Mouse | [6] |
| Free ICG (NIR-II) | Not specified | Not specified | Lower CNR | Not specified | Mouse | [6] |
FWHM (Full Width at Half-Maximum) is a measure of spatial resolution; a smaller value indicates higher resolution. CNR (Contrast-to-Noise Ratio) is used in some studies and is related to SBR.
Table 2: Performance in Mouse Brain Vasculature Imaging
| Imaging Agent | Excitation Wavelength (nm) | Key Findings | Animal Model | Reference |
| FD-1080-FBS Complex | 1064 | Sharper images with higher cerebrovascular resolution compared to 808 nm excitation. | Mouse | [1] |
| Liposomal-ICG (NIR-II) | Not specified | Clear visualization of intracranial vasculature for up to 4 hours. | Mouse | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative protocols for in vivo imaging using FD-1080 and ICG in murine models.
General Animal Handling and Anesthesia
For imaging procedures, mice are typically anesthetized to prevent movement.[11] A common method involves induction with 2-5% isoflurane (B1672236) in an induction chamber, followed by maintenance with 1.0-2.5% isoflurane delivered via a nose cone during imaging.[11][12] The animal's body temperature is maintained using a heated stage or pad.[11]
FD-1080 Imaging Protocol
-
Preparation of Imaging Agent: FD-1080 is often complexed with fetal bovine serum (FBS) to enhance its quantum yield and stability in vivo.[2][3]
-
Administration: The FD-1080-FBS complex is typically administered via intravenous (tail vein) injection.
-
Imaging System: A specialized NIR-II imaging system is required, equipped with:
-
An excitation source, such as a 1064 nm laser.
-
A high-sensitivity InGaAs camera.[13]
-
Long-pass filters (e.g., >1100 nm or >1300 nm) to collect the NIR-II fluorescence signal while blocking the excitation light and autofluorescence.
-
-
Image Acquisition: Imaging can be performed dynamically to observe blood flow or statically for high-resolution anatomical visualization.
ICG Imaging Protocol (for NIR-II)
-
Preparation of Imaging Agent: ICG is reconstituted according to the manufacturer's instructions. Liposomal formulations of ICG have been developed to improve its performance in the NIR-II window.[4][6]
-
Administration: ICG is administered intravenously.
-
Imaging System: A NIR-II imaging setup is used, typically with an excitation wavelength around 785 nm and a long-pass emission filter (e.g., >1100 nm).[14]
-
Image Acquisition: Similar to FD-1080, imaging can be dynamic or static.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflow for an in vivo imaging experiment with FD-1080 and a logical comparison of NIR-I and NIR-II imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine green fluorescence in second near-infrared (NIR-II) window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. NIR-II Fluorescence Imaging Using Indocyanine Green Provides Early Prediction of Skin Avulsion-Injury in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.charlotte.edu [research.charlotte.edu]
- 12. Choice of anesthesia and data analysis method strongly increases sensitivity of 18F-FDG PET imaging during experimental epileptogenesis | PLOS One [journals.plos.org]
- 13. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]
A Comparative Analysis of FD-1080 and Quantum Dots for NIR-II Imaging
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorophore for Second Near-Infrared Window Imaging
The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and first near-infrared (NIR-I) imaging.[1][2][3] This guide provides a comprehensive comparative analysis of two prominent classes of fluorophores for NIR-II imaging: the small-molecule organic dye FD-1080 and semiconductor quantum dots (QDs). This comparison is intended to assist researchers in making informed decisions for their specific imaging applications.
Quantitative Performance Comparison
The selection of a suitable fluorophore is critical for achieving high-quality in vivo imaging. The following table summarizes the key quantitative performance metrics of FD-1080 and various NIR-II quantum dots based on available experimental data.
| Property | FD-1080 | Quantum Dots (QDs) |
| Excitation Wavelength (nm) | ~1064[4] | Broad absorption, typically excited with lasers from 785 nm to 980 nm[5][6] |
| Emission Wavelength (nm) | ~1080[4][7] | Tunable from ~1000 to >1600 nm depending on size and composition (e.g., PbS, Ag₂S, InAs)[5][8] |
| Quantum Yield (QY) | 0.31% (in ethanol), up to 5.94% (with Fetal Bovine Serum)[4][7][9] | Varies widely by composition and surface coating; can be >10% for some core/shell structures (e.g., PbS/CdS) and up to ~30.2% for specific hydrophilic core-shell PbS@CdS@PEG NPs[5][10][11] |
| Photostability | Superior to ICG[7] | Generally high and superior to organic dyes[1][2] |
| Size (Hydrodynamic Diameter) | Small molecule (~1-2 nm) | Typically 15-30 nm, but can be engineered to be smaller or larger[12][13] |
| Biocompatibility/Toxicity | Generally considered to have good biocompatibility and lower toxicity due to its organic nature and water solubility.[9][14] | A concern for QDs containing heavy metals like cadmium (Cd) and lead (Pb); surface coatings are crucial for improving biocompatibility. Ag₂S QDs are considered to have lower toxicity.[13][15] |
In Vivo Imaging Performance
FD-1080
FD-1080, a small-molecule heptamethine cyanine (B1664457) dye, is specifically designed for excitation and emission within the NIR-II window.[9][16] A key advantage of FD-1080 is its excitation at 1064 nm, which allows for deeper tissue penetration and higher imaging resolution compared to the more common 808 nm excitation used for many NIR-I and some NIR-II probes.[7][9][17] When complexed with fetal bovine serum (FBS), the quantum yield of FD-1080 significantly increases, enhancing its brightness for in vivo applications.[4][7][9] Studies have demonstrated its utility in high-resolution imaging of deep-tissue vasculature, including in the hindlimb and brain, through intact skin and skull.[4][9][17]
Quantum Dots
Quantum dots are semiconductor nanocrystals with exceptional optical properties, including high brightness and excellent photostability.[1][2][18] Their fluorescence emission is tunable by altering their size and composition, allowing for the design of probes across the entire NIR-II spectrum.[18][19] Various types of QDs have been developed for NIR-II imaging, including those based on lead sulfide (B99878) (PbS), silver sulfide (Ag₂S), and indium arsenide (InAs).[5][8][13] Core/shell structures, such as PbS/CdS, have been engineered to improve quantum yield and stability.[5][11] The larger size of QDs compared to small molecules can influence their biodistribution and clearance from the body.[12] While QDs offer superior brightness and photostability, concerns about the potential toxicity of heavy metal components remain a significant consideration for clinical translation.[13][15]
Experimental Methodologies
In Vivo Imaging with FD-1080
A typical experimental workflow for in vivo imaging using FD-1080 involves several key steps, from preparation of the imaging agent to image acquisition and analysis.
Caption: Experimental workflow for in vivo NIR-II imaging with FD-1080.
Detailed Protocol:
-
Preparation of FD-1080 Solution: A stock solution of FD-1080 is typically prepared in DMSO.[17] For in vivo use, a working solution (e.g., 80 µM) is made by diluting the stock solution in phosphate-buffered saline (PBS).[17] To enhance fluorescence, the FD-1080 solution is often incubated with fetal bovine serum (FBS) to form FD-1080-FBS complexes.[7][9]
-
Animal Administration: The FD-1080-FBS complex is administered to the animal, typically via intravenous injection.[7][17]
-
NIR-II Imaging: The animal is then imaged using a system equipped with a 1064 nm excitation laser and an InGaAs camera for detection in the NIR-II window.[14][20] Long-pass filters (e.g., 1100 nm or 1300 nm) are used to separate the emission signal from the excitation light.[14]
-
Image Analysis: The acquired images are analyzed to determine parameters such as the signal-to-background ratio (SBR) and the resolution of anatomical structures like blood vessels.[7]
In Vivo Imaging with Quantum Dots
The general workflow for using quantum dots in NIR-II imaging is similar to that of FD-1080, with key differences in the preparation and surface functionalization of the probes.
Caption: General workflow for in vivo NIR-II imaging using quantum dots.
Detailed Protocol:
-
Quantum Dot Preparation and Functionalization: NIR-II QDs are synthesized and then coated with biocompatible materials like polyethylene (B3416737) glycol (PEG) to improve their stability and circulation time in vivo.[10] For targeted imaging, the surface of the QDs can be further functionalized with antibodies or other targeting ligands.[18]
-
Animal Administration: The aqueous solution of functionalized QDs is injected into the animal.[12]
-
NIR-II Imaging: Imaging is performed using a system with an excitation source appropriate for the specific QDs (e.g., 785 nm or 980 nm) and an InGaAs detector.[5][6]
-
Image and Biodistribution Analysis: In vivo images are analyzed to assess the probe's performance in the intended application, such as tumor imaging or angiography.[19] Ex vivo imaging of major organs is often performed to study the biodistribution and clearance of the QDs.[21]
Concluding Remarks
The choice between FD-1080 and quantum dots for NIR-II imaging depends heavily on the specific requirements of the research application. FD-1080 offers the advantages of a small molecular size, good biocompatibility, and the ability to be excited at 1064 nm for deep-tissue imaging.[7][9] Quantum dots, on the other hand, provide superior brightness and photostability, with the flexibility of tunable emission wavelengths.[1][2][18] However, the potential for heavy metal toxicity and their larger size are important considerations.[13][15] For applications requiring high resolution at significant tissue depths with a probe that has a favorable biocompatibility profile, FD-1080 is an excellent candidate. For studies demanding the utmost brightness and photostability, and where surface functionalization for targeted imaging is paramount, quantum dots may be the preferred choice, provided that biocompatibility and toxicity are carefully addressed. As research in NIR-II fluorophores continues, the development of even brighter, more biocompatible, and functionally versatile probes is anticipated, further expanding the capabilities of in vivo optical imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-Infrared-II Quantum Dots for In Vivo Imaging and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bright quantum dots emitting at ∼1,600 nm in the NIR-IIb window for deep tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. Recent advances on fluorescent biomarkers of near-infrared quantum dots for in vitro and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrabright NIR-IIb Fluorescence Quantum Dots for Targeted Imaging-Guided Surgery. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Near-infrared fluorescent type II quantum dots for sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NIR-quantum dots in biomedical imaging and their future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FD-1080 - CD Bioparticles [cd-bioparticles.net]
- 17. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. Near-Infrared Quantum Dots as Optical Probes for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Clearance Rates of FD-1080 and Other Near-Infrared Dyes
For researchers, scientists, and professionals in drug development, the in vivo clearance rate of fluorescent dyes is a critical parameter influencing their application in imaging and diagnostics. This guide provides a comparative assessment of the clearance characteristics of the novel NIR-II dye, FD-1080, against established dyes such as Indocyanine Green (ICG) and IRDye 800CW.
While FD-1080 has emerged as a promising fluorophore for deep-tissue, high-resolution imaging in the second near-infrared (NIR-II) window, quantitative data on its in vivo clearance remains limited in publicly available literature. This guide, therefore, synthesizes the available information on its properties relevant to clearance and presents a detailed comparison with well-characterized dyes, ICG and IRDye 800CW, to offer a valuable resource for selecting the appropriate imaging agent.
Quantitative Comparison of Dye Clearance
The following table summarizes the key pharmacokinetic parameters for FD-1080, ICG, and IRDye 800CW. It is important to note that specific clearance data for FD-1080 is not yet extensively documented in peer-reviewed publications.
| Parameter | FD-1080 | Indocyanine Green (ICG) | IRDye 800CW |
| Primary Clearance Pathway | Presumed to be a combination of renal and hepatobiliary, though not definitively quantified. | Exclusively Hepatobiliary[1] | Primarily Renal |
| Plasma Half-Life | Data not available. | 150 - 240 seconds[1][2] | 35.7 minutes (intravenous administration)[3] |
| Time to Complete Clearance | Data not available. | Rapid, primarily within minutes to hours. | Completely cleared within 48 hours in mice.[4] |
| Key Characteristics | Excitation and emission in the NIR-II window, enabling deep-tissue imaging.[5][6] Enhanced water solubility and stability due to sulphonic and cyclohexene (B86901) groups.[5] | Well-established clinical use for assessing hepatic function and cardiac output.[1][2] | Used as a control for in vivo imaging to determine dye clearance and retention.[7] |
Experimental Protocols for Assessing Dye Clearance
Accurate determination of dye clearance rates is fundamental to preclinical and clinical studies. The following are generalized protocols for measuring the in vivo clearance of fluorescent dyes.
In Vivo Imaging for Clearance Assessment
This method allows for non-invasive, longitudinal monitoring of dye distribution and elimination.
Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., mice, rats) relevant to the research question. For optical imaging, hairless or shaved animals are recommended to minimize light scattering.[8]
-
Dye Administration: Reconstitute the dye in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS). Administer a predetermined dose of the dye intravenously (IV) via the tail vein. The injection volume should be appropriate for the animal's size.[8]
-
Image Acquisition: At various time points post-injection (e.g., 0, 1, 4, 8, 24, 48 hours), anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific dye.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the whole body, liver, and kidneys, at each time point. The decay of the fluorescence signal over time provides an indication of the clearance rate.
Blood Sampling for Pharmacokinetic Analysis
This method provides quantitative data on the plasma concentration of the dye over time, allowing for the calculation of pharmacokinetic parameters like half-life.
Protocol:
-
Animal Model and Dye Administration: As described in the in vivo imaging protocol.
-
Blood Collection: At predetermined time points post-injection, collect small blood samples (e.g., via tail vein or saphenous vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Quantification: Measure the fluorescence intensity of the plasma samples using a fluorometer or a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the plasma fluorescence concentration as a function of time. Fit the data to a pharmacokinetic model (e.g., one-compartment or two-compartment model) to calculate the elimination half-life and other clearance parameters.
Visualization of Clearance Pathways and Experimental Workflow
To aid in the understanding of the processes involved in dye clearance, the following diagrams illustrate the primary clearance pathways and a typical experimental workflow for their assessment.
References
- 1. Indocyanine green - Wikipedia [en.wikipedia.org]
- 2. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. licorbio.com [licorbio.com]
- 8. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]
FD-1080: A Comparative Guide for Advanced In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications and comparative performance of FD-1080, a near-infrared II (NIR-II) fluorophore. It is designed to assist researchers and professionals in drug development in understanding the capabilities of FD-1080 for deep-tissue, high-resolution in vivo imaging.
Introduction to FD-1080
FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] Specifically, it has an excitation maximum at approximately 1064 nm and an emission maximum at around 1080 nm.[1][4] This characteristic allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (700-950 nm) because of reduced photon scattering and lower tissue autofluorescence at these longer wavelengths.[1][2] The structure of FD-1080 includes sulphonic and cyclohexene (B86901) groups, which enhance its water solubility and stability.[2]
Applications in Preclinical Research
FD-1080 has demonstrated significant utility in a range of preclinical in vivo imaging applications:
-
High-Resolution Vasculature Imaging: FD-1080 enables detailed visualization of blood vessels, including those in the hindlimb and abdomen, with high signal-to-background ratios.[1][4]
-
Deep-Tissue Brain Imaging: One of the key advantages of FD-1080 is its ability to penetrate the skull and skin, allowing for non-invasive, high-resolution imaging of cerebral vasculature.[1][5]
-
Dynamic Respiratory Monitoring: The dye can be used to quantify respiratory rates by dynamically imaging the craniocaudal motion of the liver in both awake and anesthetized mice.[1][4]
-
Liposome-Based Drug Delivery: FD-1080 can be incorporated into liposomes as a fluorescent marker for tracking drug delivery systems.[1]
Performance Comparison
The performance of FD-1080 has been primarily compared with the widely used NIR-I dye, Indocyanine Green (ICG). Additionally, data for other emerging NIR-II dyes are included for a broader perspective.
Quantitative Performance Data
| Property | FD-1080 | Indocyanine Green (ICG) | Other NIR-II Dyes (e.g., 5H5, LZ-1105) |
| Excitation Wavelength (nm) | ~1064[1][4] | ~780-805 | 5H5: >1000, LZ-1105: 1041[4] |
| Emission Wavelength (nm) | ~1080[1][4] | ~810-830 | 5H5: 1125, LZ-1105: 1105[4] |
| Quantum Yield | 0.31% (in ethanol), 5.94% (with FBS)[1][2][4] | Low | 5H5: 2.6%[4] |
| Photostability | Superior to ICG[4][6] | Moderate | LZ-1105: Better than ICG |
| Tissue Penetration Depth | Deeper than NIR-I dyes[4] | Less than NIR-II dyes | 5H5: Deeper than NIR-I, LZ-1105: Up to 6mm |
| Imaging Resolution (FWHM) | Hindlimb: 0.47 mm, Brain: 0.65 mm (at 1064 nm excitation)[4][6] | Brain: 1.43 mm (at 808 nm excitation)[6] | N/A |
| Signal-to-Background Ratio (SBR) | Hindlimb: 4.32 (at 1064 nm excitation)[4][6] | Lower than FD-1080[4] | N/A |
Experimental Protocols
Detailed methodologies for key experiments using FD-1080 are provided below.
In Vitro Cell Staining Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of FD-1080 in DMSO. It is recommended to aliquot and store at -20°C or -80°C in the dark.[7]
-
Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 µM.[7]
-
Cell Preparation:
-
Staining: Add 1 mL of the FD-1080 working solution to the cells and incubate for 10-30 minutes at room temperature.[7]
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.[7]
-
Imaging: Resuspend the cells in PBS or serum-free medium for analysis using a fluorescence microscope or flow cytometer equipped for NIR-II detection.[7]
In Vivo Animal Imaging Protocol (Mouse Model)
-
Probe Preparation: For vascular imaging, FD-1080 can be encapsulated with fetal bovine serum (FBS) to form an FD-1080-FBS complex, which enhances its quantum yield.[4]
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Administration: Administer the FD-1080 solution or FD-1080-FBS complex via intravenous (tail vein) injection. A typical dose is 200 µL of an 80 µM working solution.[7]
-
Imaging:
-
Commence imaging 10-20 minutes post-injection.[7]
-
Use an in vivo imaging system equipped with a laser for excitation at ~1064 nm and a detector sensitive to the NIR-II range (>1000 nm).
-
For brain imaging, position the animal to allow for dorsal imaging of the head.
-
For vasculature imaging of the hindlimb, immobilize the limb for clear image acquisition.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for using FD-1080.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FD-1080 - CD Bioparticles [cd-bioparticles.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for FD-1080 Free Acid
For researchers, scientists, and drug development professionals utilizing the novel near-infrared (NIR-II) fluorophore FD-1080 free acid, adherence to proper disposal procedures is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Chemical Profile of this compound
Quantitative Data for Sulfonic Acid Neutralization
The following table provides general quantitative information for the neutralization of sulfonic acids. It is crucial to note that these are general guidelines and the specific quantities for this compound may vary. Always verify the pH of the neutralized solution before disposal.
| Neutralizing Agent | Molar Ratio (Base:Acid) | General Guidance |
| Sodium Hydroxide (NaOH) | 2:1 (for a disulfonic acid) | Add a dilute solution of NaOH dropwise to the this compound solution with constant stirring. Monitor the pH closely. |
| Sodium Carbonate (Na₂CO₃) | 1:1 (for a disulfonic acid) | Can be used as a milder base. The reaction will produce carbon dioxide gas, so ensure adequate ventilation and add the neutralizing agent slowly to avoid excessive foaming. |
| Sodium Bicarbonate (NaHCO₃) | 2:1 (for a disulfonic acid) | A weaker base that can also be used for neutralization. The reaction will also produce carbon dioxide gas. |
Experimental Workflow for this compound Application
This compound is typically used in bioimaging experiments. A general workflow involves preparing a stock solution, diluting it to a working concentration, and then using it for in vitro or in vivo imaging. Waste will be generated from leftover solutions and contaminated labware.
Experimental workflow for this compound.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Neutralization of Acidic Waste:
-
In a well-ventilated area, preferably within a fume hood, dilute the acidic waste with water.
-
Slowly add a dilute solution of a suitable base (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the waste solution while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
4. Assessment of Local Regulations:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department and local regulations regarding the disposal of neutralized dye solutions.
-
Even after neutralization, the complex organic structure of the cyanine (B1664457) dye may be considered an environmental pollutant.
5. Final Disposal:
-
Option A (Recommended): Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department. This is the most conservative and environmentally responsible approach.
-
Option B (Only if explicitly permitted by local regulations): If your local wastewater treatment facility permits the disposal of neutralized, non-hazardous dye solutions down the sanitary sewer, flush the neutralized solution with copious amounts of water. This should only be done after confirming it is an acceptable practice at your institution.
6. Disposal of Contaminated Solids:
-
Any solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.
7. Spill Management:
-
In case of a spill, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disposal decision workflow for this compound.
By following these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Personal protective equipment for handling FD-1080 free acid
This guide provides crucial safety and logistical information for the handling and disposal of FD-1080 free acid. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
When handling this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and a clear understanding of disposal requirements. The following sections detail the necessary precautions and operational steps to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following equipment is mandatory.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or a Full-Face Shield | Must provide a complete seal around the eyes to protect from splashes and vapors.[1] | To prevent eye contact with corrosive materials. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[1] | To protect skin from direct contact with the acid. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A buttoned lab coat should be worn at all times. A chemical-resistant apron is advised when handling larger quantities.[2] | To protect against spills and splashes. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood.[2][3] | To prevent the inhalation of any dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent accidents and ensure procedural consistency. The following workflow outlines the key steps for safe handling in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations. The following plan outlines the correct disposal streams for different types of waste generated during handling.
Disposal Procedures:
-
Unused Solid this compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container, following all local and institutional regulations.[2]
-
This compound Solutions: Collect in a designated hazardous waste container for acidic and/or organic waste, as appropriate. Do not pour down the drain.[2]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers should be placed in a sealed bag or container labeled as hazardous waste.[2] Contaminated glassware should be rinsed with a suitable solvent in a fume hood, with the rinsate collected as hazardous waste before standard washing.[2]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety and confidence, ensuring the protection of both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
